Lipid 14
Description
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Properties
Molecular Formula |
C56H110N2O6 |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C56H110N2O6/c1-7-11-15-19-25-33-42-52(40-31-17-13-9-3)55(60)63-49-37-29-23-21-27-35-46-58(48-51-62-54(59)44-39-45-57(5)6)47-36-28-22-24-30-38-50-64-56(61)53(41-32-18-14-10-4)43-34-26-20-16-12-8-2/h52-53H,7-51H2,1-6H3 |
InChI Key |
NGUVKPMCPAGUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOC(=O)CCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Ionizable Lipid 14: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of messenger RNA (mRNA) therapeutics has been significantly propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the core of these delivery vehicles are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This technical guide provides a comprehensive overview of the discovery and development of a novel ionizable lipid, designated as Lipid 14. We will delve into its chemical characteristics, the formulation of this compound-based LNPs, and the preclinical data supporting its efficacy in mRNA vaccine applications. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the methodologies and data that underscore the potential of this compound as a potent component for next-generation mRNA delivery platforms.
Introduction to Ionizable this compound
Ionizable this compound has emerged as a promising cationic lipid for the formulation of lipid nanoparticles for mRNA delivery. Its unique chemical structure is designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate its release into the cytoplasm following endocytosis, a crucial step for successful protein translation.
Chemical Properties
This compound is chemically defined as ((2-((4-(dimethylamino)butanoyl)oxy)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate). Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C56H110N2O6 |
| Molecular Weight | 907.48 g/mol |
| CAS Number | 2430034-05-0 |
| Appearance | Presumed to be an oil or waxy solid at RT |
| Solubility | Soluble in organic solvents like ethanol |
Synthesis of Ionizable this compound
While a detailed, step-by-step published synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of structurally similar ionizable lipids that feature branched alkyl tails and ester linkages. The general strategy involves a multi-step process.
General Synthetic Strategy
The synthesis would likely involve the following key steps:
-
Synthesis of the Branched Lipid Tails: The 2-hexyldecanoic acid lipid tails can be synthesized through standard organic chemistry methods.
-
Synthesis of the Amine Headgroup and Linker: The core amine structure with the linker containing a cleavable ester bond would be synthesized separately.
-
Conjugation: The lipid tails are then conjugated to the headgroup-linker moiety, typically through esterification or amidation reactions, to yield the final this compound molecule.
A generalized workflow for the synthesis is depicted in the following diagram.
Caption: Conceptual workflow for the synthesis of Ionizable this compound.
Formulation of this compound-Based Lipid Nanoparticles (LNPs)
This compound is a key component in the formulation of LNPs for mRNA delivery. These nanoparticles are typically composed of four main components: the ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.
LNP Formulation Protocol
The formulation of this compound LNPs is achieved using a microfluidic mixing technique, which allows for precise control over particle size and homogeneity.
Materials:
-
Ionizable this compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)
-
mRNA transcript in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
Procedure:
-
Preparation of Lipid Solution: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio. A commonly used ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Preparation of mRNA Solution: Dissolve the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. Set the flow rates on the syringe pumps to achieve a desired ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two streams within the microfluidic chip leads to the self-assembly of the LNPs.
-
Dialysis: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation with encapsulated mRNA.
-
Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.
Caption: Workflow for the formulation of this compound-mRNA LNPs.
Physicochemical Characterization
The formulated LNPs are characterized for their size, polydispersity index (PDI), and mRNA encapsulation efficiency.
| Parameter | Typical Values |
| Hydrodynamic Diameter | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
In Vivo Efficacy and Immunogenicity
This compound-formulated LNPs have been evaluated in preclinical models for their ability to deliver mRNA and elicit an immune response, particularly in the context of vaccines.
Preclinical Studies
Studies have utilized this compound LNPs to deliver mRNA encoding viral antigens, such as the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the F1 antigen of Yersinia pestis.[1]
Experimental Design:
-
Animal Model: BALB/c mice.
-
Vaccine Formulation: this compound LNPs encapsulating mRNA encoding the antigen of interest.
-
Administration: Intramuscular or intradermal injection.
-
Dosing Regimen: Prime-boost immunizations.
-
Readouts: Antigen-specific antibody titers (IgG), neutralizing antibody titers, and T-cell responses (IFN-γ, IL-4 secretion).
Summary of In Vivo Results
The preclinical studies have demonstrated that this compound-LNP-mRNA vaccines induce potent and robust immune responses.
| Immune Response Parameter | Observation | Reference |
| Humoral Immunity | High titers of antigen-specific IgG and neutralizing antibodies.[1] | Elia et al., 2021 |
| Cellular Immunity | Strong Th1-biased T-cell response, characterized by high levels of IFN-γ and low levels of IL-4 secretion by splenocytes. | Elia et al., 2021 |
| Protective Efficacy | Provided protection against lethal challenge with Yersinia pestis.[1] | Kon et al., 2023 |
Mechanism of Action and Signaling Pathways
The efficacy of this compound-LNP-mRNA vaccines is attributed to their efficient delivery of mRNA to antigen-presenting cells (APCs) and the subsequent activation of innate and adaptive immune pathways.
Intracellular Delivery and Endosomal Escape
-
Uptake: The LNPs are taken up by APCs, such as dendritic cells, via endocytosis.
-
Endosomal Acidification: As the endosome matures, its internal pH drops.
-
Protonation of this compound: The tertiary amine in this compound becomes protonated at the lower endosomal pH, leading to a positive charge.
-
Endosomal Escape: The positively charged LNPs are thought to interact with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.
Immune Activation
Once in the cytoplasm, the mRNA is translated into the antigenic protein. The presence of the foreign antigen and potentially the LNP components themselves can activate innate immune signaling pathways, leading to the maturation of APCs and the initiation of an adaptive immune response. The observed Th1-biased response is crucial for clearing intracellular pathogens and is a desirable feature for many vaccines.
Caption: Signaling pathway of this compound-LNP mediated immune activation.
Conclusion
Ionizable this compound represents a significant advancement in the field of mRNA delivery. Its chemical structure is optimized for efficient mRNA encapsulation and intracellular release, leading to robust protein expression. Preclinical studies have demonstrated the potential of this compound-based LNPs to serve as a potent vaccine platform, capable of inducing strong and protective humoral and cellular immunity. The detailed methodologies and data presented in this guide underscore the importance of rational lipid design in the development of next-generation mRNA therapeutics and vaccines. Further research and development focusing on lipids like this compound will be pivotal in expanding the applications of mRNA technology to a wider range of diseases.
References
The Core Mechanism of Lipid 14 in LNP-Mediated mRNA Delivery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the heart of these delivery vehicles are ionizable cationic lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. Lipid 14 has emerged as a novel and effective ionizable lipid in preclinical studies for LNP-based mRNA vaccines.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in LNPs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes involved in its function.
This compound: Structure and Role in LNP Formulation
This compound, formally known as ((2-((4-(dimethylamino)butanoyl)oxy)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate), is an ionizable cationic amino lipid specifically designed for the formulation of LNPs for mRNA delivery.[1] Its structure features a tertiary amine head group that is readily protonated at acidic pH, and hydrophobic tails that contribute to the lipid bilayer structure of the nanoparticle.
The formulation of LNPs with this compound typically involves a rapid mixing process where an ethanolic solution containing this compound, helper lipids (such as DSPC and cholesterol), and a PEGylated lipid is mixed with an acidic aqueous solution (pH 4.0) containing the mRNA cargo.[2] At this low pH, the tertiary amine of this compound becomes positively charged, enabling the electrostatic complexation and efficient encapsulation of the negatively charged mRNA backbone within the forming nanoparticle.
Mechanism of Action: From Encapsulation to Cytosolic Delivery
The efficacy of this compound-containing LNPs hinges on their ability to protect the mRNA payload in the extracellular environment and efficiently deliver it into the cytoplasm of target cells. This process can be broken down into several key steps:
-
Encapsulation and Stabilization: During formulation at a low pH, the positive charge of this compound facilitates the encapsulation of mRNA.[3][4] The inclusion of helper lipids like DSPC and cholesterol helps to stabilize the LNP structure, while the PEGylated lipid forms a hydrophilic corona on the surface of the nanoparticle, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[5][6]
-
Cellular Uptake: LNPs are generally taken up by cells through endocytosis.[4] The neutral surface charge of the LNPs at physiological pH (around 7.4) prevents non-specific interactions with the cell membrane and serum proteins, contributing to their stability in the bloodstream.[6]
-
Endosomal Escape: This is the most critical step for the successful delivery of the mRNA cargo and is the primary role of this compound's mechanism of action.[7] As the endosome matures, its internal pH drops to approximately 6.2-6.5.[6][8] This acidic environment protonates the tertiary amine of this compound, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a structural rearrangement from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and leads to the release of the mRNA into the cytoplasm.
Signaling and Functional Outcome
Once in the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the encoded protein. In the context of a vaccine, this protein is an antigen (e.g., the SARS-CoV-2 spike glycoprotein receptor-binding domain), which then elicits a robust humoral and cellular immune response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-containing LNPs as reported in preclinical studies.
| LNP Formulation Component | Molar Ratio (%) |
| Ionizable Lipid (this compound) | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| PEG-DMG | 1.5 |
Table 1: Molar composition of a typical this compound-LNP formulation.[2]
| Parameter | Value |
| Mean Particle Size (nm) | ~80-100 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) at neutral pH | Near-neutral |
| mRNA Encapsulation Efficiency (%) | > 90% |
Table 2: Physicochemical characteristics of this compound-LNPs.
Experimental Protocols
LNP Formulation (Microfluidic Mixing)
-
Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 12.5 mM.[2]
-
Preparation of mRNA Solution: Dissolve the mRNA transcript in a low pH buffer (e.g., 50 mM acetate buffer, pH 4.0).[2]
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).[2]
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[2]
Particle Size and Zeta Potential Measurement
-
Sample Preparation: Dilute the LNP formulation in PBS.
-
Dynamic Light Scattering (DLS): Use a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
Zeta Potential Measurement: Use the same instrument to measure the surface charge of the LNPs.
mRNA Encapsulation Efficiency (RiboGreen Assay)
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add Triton X-100 to lyse the LNPs and expose all mRNA.
-
Add the RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_with_TritonX100 - Fluorescence_without_TritonX100) / Fluorescence_with_TritonX100 * 100.
-
In Vivo Efficacy Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Administration: Administer the this compound-LNP-mRNA vaccine intramuscularly.
-
Sample Collection: Collect blood samples at specified time points to analyze antibody titers. At the end of the study, isolate splenocytes to assess T-cell responses.
-
Immunological Assays:
-
ELISA: To measure antigen-specific antibody levels in the serum.
-
ELISpot: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) upon restimulation with the antigen.[1]
-
Visualizations
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Design of SARS-CoV-2 hFc-Conjugated Receptor-Binding Domain mRNA Vaccine Delivered via Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. A single-dose F1-based mRNA-LNP vaccine provides protection against the lethal plague bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lipidome: An In-depth Technical Guide to Lipid Force Fields for Molecular Dynamics
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of lipids within cellular membranes governs a vast array of biological processes, from signal transduction to the very integrity of our cells. Understanding these dynamics at a molecular level is paramount for advancing biological science and accelerating drug discovery. Molecular dynamics (MD) simulations, powered by accurate lipid force fields, provide an unparalleled computational microscope to visualize and dissect these complex interactions. This technical guide offers a comprehensive overview of the core principles, comparative performance, and experimental validation of modern lipid force fields, equipping researchers with the knowledge to select and apply these powerful tools effectively.
The Bedrock of Membrane Simulations: Understanding Lipid Force Fields
A force field in the context of molecular dynamics is a set of parameters that defines the potential energy of a system of atoms. For lipids, this involves a sophisticated mathematical description of the bonded and non-bonded interactions that govern the behavior of these amphipathic molecules.
1.1. Core Components of a Lipid Force Field:
The total potential energy (
Vtotal
) of a lipid system is a summation of several energy terms:
Vtotal=Vbonded+Vnon−bonded
Vbonded=Vbond+Vangle+Vdihedral
Vnon−bonded=VvanderWaals+Velectrostatic
-
Bonded Interactions: These terms describe the energy associated with the covalent bonding structure of the lipid molecules.
-
Bond Stretching (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): Describes the energy required to stretch or compress a covalent bond from its equilibrium length.Vbond -
Angle Bending (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): Represents the energy needed to bend the angle between three bonded atoms.Vangle -
Dihedral Torsions (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): Accounts for the energy associated with the rotation around a chemical bond.Vdihedral
-
-
Non-bonded Interactions: These terms model the interactions between atoms that are not directly bonded.
-
Van der Waals Interactions (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): Typically modeled using the Lennard-Jones potential, this term accounts for short-range repulsive and long-range attractive (dispersion) forces.VvanderWaals -
Electrostatic Interactions (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): Calculated using Coulomb's law, this term describes the forces between the partial atomic charges within the lipid molecules and their surrounding environment.Velectrostatic
-
1.2. A Spectrum of Models: From All-Atom to Coarse-Grained
Lipid force fields can be broadly categorized by their level of atomic detail:
-
All-Atom (AA) Force Fields: These models explicitly represent every atom in the lipid molecule, including hydrogen atoms. This high level of detail allows for the accurate prediction of structural and dynamic properties but comes at a significant computational cost. Prominent all-atom lipid force fields include CHARMM36, AMBER (Lipid14, Lipid17, Lipid21), and Slipids.
-
United-Atom (UA) Force Fields: To reduce computational expense, united-atom models group non-polar hydrogen atoms with the heavy atoms to which they are bonded (e.g., CH₂, CH₃). This simplification reduces the number of interacting particles, enabling longer and larger simulations. GROMOS is a widely used united-atom force field.
-
Coarse-Grained (CG) Force Fields: For studying large-scale membrane phenomena like vesicle fusion or domain formation, coarse-grained models group multiple atoms into single "beads." This dramatic reduction in degrees of freedom allows for simulations on millisecond timescales and micrometer length scales. The MARTINI force field is a popular example of a coarse-grained model.[1]
1.3. The Rise of Polarizable Force Fields:
Traditional force fields utilize fixed partial charges, which represent an average electronic distribution. However, in the heterogeneous environment of a lipid membrane, the electronic polarization of atoms can change significantly. Polarizable force fields, such as the Drude model, explicitly account for these induced dipoles, offering a more physically accurate representation of electrostatic interactions, albeit at a higher computational cost.[2][3]
A Comparative Analysis of Leading All-Atom Lipid Force Fields
The choice of force field can significantly impact the results of a molecular dynamics simulation. Therefore, a careful comparison of their performance against experimental data is crucial. The following tables summarize key quantitative metrics for several widely used all-atom lipid force fields for two common phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).
Table 1: Comparison of Area per Lipid (Ų) for DPPC and POPC Bilayers
| Force Field | DPPC (at 323 K) | POPC (at 303 K) |
| Experimental | 62.9 ± 0.5 | 68.3 ± 1.5 |
| CHARMM36 | 62.9 ± 0.3 | 68.3 ± 0.6 |
| AMBER Lipid14 | 62.2 ± 0.4 | 67.5 ± 0.5 |
| GROMOS 54A7 | 62.8 ± 0.6 | 64.3 ± 0.7 |
| Slipids | 63.1 ± 0.4 | 65.2 ± 0.6 |
Table 2: Comparison of Bilayer Thickness (DHH, Å) for DPPC and POPC Bilayers
| Force Field | DPPC (at 323 K) | POPC (at 303 K) |
| Experimental | 38.0 ± 0.5 | 37.5 ± 0.5 |
| CHARMM36 | 38.2 ± 0.2 | 37.6 ± 0.3 |
| AMBER Lipid14 | 38.5 ± 0.3 | 37.9 ± 0.2 |
| GROMOS 54A7 | 39.1 ± 0.4 | 38.8 ± 0.5 |
| Slipids | 38.4 ± 0.3 | 38.1 ± 0.4 |
Table 3: Comparison of Acyl Chain Deuterium Order Parameters (SCD) for DPPC sn-1 Chain
| Carbon Position | Experimental | CHARMM36 | AMBER Lipid14 | GROMOS 54A7 | Slipids |
| C2 | -0.20 | -0.21 | -0.22 | -0.24 | -0.21 |
| C6 | -0.21 | -0.22 | -0.23 | -0.25 | -0.22 |
| C10 | -0.20 | -0.21 | -0.22 | -0.24 | -0.21 |
| C14 | -0.15 | -0.16 | -0.17 | -0.19 | -0.16 |
The Art of Parameterization: Building a Robust Lipid Force Field
The accuracy of a lipid force field is a direct consequence of its parameterization process. This is a meticulous procedure that involves a hierarchical approach, integrating quantum mechanical calculations, experimental data for small molecules, and validation against macroscopic properties of lipid bilayers.
The CHARMM, AMBER, and GROMOS force fields, while sharing this general philosophy, have distinct parameterization strategies.[1][4][5][6][7] For instance, the CHARMM force fields have historically placed a strong emphasis on reproducing experimental data for a wide range of lipids.[6][7] The AMBER lipid force fields are developed with a modular philosophy, allowing for the combination of different head and tail groups to create new lipid types.[4] The GROMOS force fields are known for their computational efficiency, making them suitable for longer timescale simulations.[5]
Experimental Validation: The Ground Truth for Simulations
The ultimate test of a lipid force field's quality lies in its ability to reproduce experimental observables. Several key experimental techniques provide the benchmark data for validating and refining these computational models.
4.1. X-ray and Neutron Scattering:
These techniques are invaluable for determining the overall structure of lipid bilayers.
-
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the electron density profile along the bilayer normal. This allows for the determination of the bilayer thickness and the area per lipid.[8][9]
-
Small-Angle Neutron Scattering (SANS): SANS is particularly powerful due to the difference in scattering length between hydrogen and deuterium. By selectively deuterating parts of the lipid molecules or the solvent, one can obtain detailed information about the location and conformation of specific molecular groups.[10][11]
Experimental Protocol for Small-Angle X-ray and Neutron Scattering:
-
Sample Preparation: Unilamellar vesicles of the desired lipid composition are prepared by extrusion or sonication. For SANS, specific deuteration of lipids or the use of D₂O/H₂O mixtures is employed for contrast variation.
-
Data Collection: The vesicle solution is placed in a sample holder and exposed to a collimated beam of X-rays or neutrons. The scattered radiation is detected at various angles.
-
Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The resulting scattering profile is then fit to a model of the bilayer structure to extract parameters such as the bilayer thickness, area per lipid, and the distribution of different molecular components.[12]
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-state NMR spectroscopy is a powerful tool for probing the local dynamics and orientation of lipid molecules within the bilayer.
-
Deuterium (²H) NMR: By specifically deuterating the acyl chains of the lipids, ²H NMR can measure the deuterium order parameter (SCD), which provides a measure of the orientational order and flexibility of the C-H bonds along the chain.[13][14]
Experimental Protocol for Deuterium NMR Spectroscopy:
-
Sample Preparation: Lipids with deuterated acyl chains are synthesized and used to prepare multilamellar vesicles (MLVs). The sample is hydrated to the desired water content.
-
Data Collection: The sample is placed in an NMR spectrometer, and a quadrupolar echo pulse sequence is used to acquire the ²H NMR spectrum.
-
Data Analysis: The splitting of the Pake doublet in the spectrum is directly proportional to the deuterium order parameter. This analysis is performed for each deuterated position along the acyl chain to obtain an order parameter profile.[15]
The Molecular Dynamics Workflow: From System Setup to Analysis
A typical MD simulation of a lipid bilayer involves a series of well-defined steps to ensure a stable and physically meaningful trajectory.
Step-by-Step Simulation Protocol:
-
System Setup: A lipid bilayer is constructed, often using a pre-equilibrated structure or a building tool like CHARMM-GUI. The bilayer is then solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and mimic physiological salt concentrations.[16][17]
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature under constant volume (NVT ensemble) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable density and area per lipid.
-
Production MD: Once the system is well-equilibrated, the production simulation is run for the desired length of time to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties of interest, such as area per lipid, bilayer thickness, order parameters, diffusion coefficients, and radial distribution functions.[16]
Applications in Drug Development
Lipid force fields are indispensable tools in modern drug development. They enable the study of:
-
Drug-Membrane Interactions: Understanding how a drug molecule partitions into and permeates through a lipid bilayer is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Membrane Protein-Ligand Binding: Many drug targets are membrane proteins. MD simulations with accurate lipid force fields can provide detailed insights into the binding of ligands to these proteins in their native membrane environment.
-
Lipid-Modulating Drug Effects: Some drugs exert their therapeutic effect by altering the physical properties of the cell membrane. MD simulations can be used to investigate these mechanisms at the molecular level.
Future Directions
The field of lipid force field development is continuously evolving. Key areas of active research include:
-
Improved Polarizable Models: The development of more accurate and computationally efficient polarizable force fields will be crucial for capturing the nuances of electrostatic interactions in complex membrane environments.
-
Enhanced Sampling Methods: Combining lipid force fields with advanced sampling techniques will enable the study of slower biological processes, such as lipid phase transitions and membrane fusion.
-
Machine Learning Potentials: The use of machine learning to develop highly accurate and transferable force fields from quantum mechanical data holds great promise for the future of lipid simulations.
By providing a robust and predictive framework for understanding the complex world of lipid membranes, these ever-improving force fields will continue to be a cornerstone of molecular biophysics and a driving force in the development of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Testing of the GROMOS Force-Field Parameter Set 54A8: Structural Properties of Electrolyte Solutions, Lipid Bilayers, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Head Group Parameterization for GROMOS 54A8: A Consistent Approach with Protein Force Field Description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEMI-Automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach. | Semantic Scholar [semanticscholar.org]
- 9. Simulation-Based Methods for Interpreting X-Ray Data from Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biomembrane Structure and Material Properties Studied With Neutron Scattering [frontiersin.org]
- 11. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Analysis of simulated NMR order parameters for lipid bilayer structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 15. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
The Role of Lipid 14 in Advanced mRNA Vaccine Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has marked a paradigm shift in vaccinology, underscored by the rapid development and deployment of COVID-19 vaccines. The success of these vaccines is intrinsically linked to the efficacy of their delivery systems, primarily lipid nanoparticles (LNPs). Ionizable lipids are a critical component of these LNPs, playing a pivotal role in encapsulating the mRNA payload and facilitating its delivery into the cytoplasm of target cells. This technical guide provides an in-depth overview of Lipid 14 , a novel ionizable amino lipid that has demonstrated significant potential in the preclinical development of mRNA vaccines. This compound has been shown to enhance the in vivo expression and immunogenicity of mRNA, making it a subject of great interest for the next generation of mRNA-based therapeutics and vaccines.[1] This document will detail the quantitative data associated with this compound-formulated LNPs, the experimental protocols for their preparation and characterization, and the underlying mechanisms of action.
Physicochemical and In Vivo Efficacy Data of this compound-LNPs
The performance of an LNP-based mRNA vaccine is critically dependent on its physicochemical properties and its ability to elicit a robust immune response in vivo. The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: Physicochemical Characteristics of this compound-LNPs
| Parameter | Value | Method of Analysis | Reference |
| Mean Particle Size (Diameter) | ~55 nm | Dynamic Light Scattering (DLS) | [2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | Near-neutral at physiological pH | Malvern Zetasizer | [3] |
| mRNA Encapsulation Efficiency | > 92% | Quant-iT RiboGreen RNA Assay | [3] |
Table 2: In Vivo Immunogenicity of this compound-LNP Encapsulating SARS-CoV-2 RBD-hFc mRNA in BALB/c Mice
| Parameter | Result | Assay | Reference |
| Anti-RBD Antibody Levels | Significantly increased | ELISA | [4] |
| IFN-γ Secreting Splenocytes | Increased number | ELISpot | [4] |
| IL-2 Secreting Splenocytes | Increased number | ELISpot | [4] |
| IL-4 Secreting Splenocytes | Not significantly increased | ELISpot | [4] |
| IL-10 Secreting Splenocytes | Not significantly increased | ELISpot | [4] |
Table 3: Protective Efficacy of a Single-Dose this compound-LNP Encapsulating Yersinia pestis F1 Antigen mRNA in C57BL/6 Mice
| Parameter | Result | Assay | Reference |
| Anti-F1 Humoral Response | Elicited | ELISA | [4][5] |
| Anti-F1 Cellular Response | Elicited | ELISpot | [4][5] |
| Protection against lethal Y. pestis infection | Full protection | In vivo challenge study | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide a comprehensive overview of the protocols used in the formulation, characterization, and in vivo evaluation of this compound-mRNA LNPs.
LNP Formulation
This compound-LNPs are typically prepared using a rapid mixing technique, such as with a microfluidic device, which allows for precise control over the particle formation process.
Materials:
-
Lipids:
-
Ionizable Cationic Amino Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
-
mRNA: The specific mRNA sequence encoding the antigen of interest.
-
Buffers:
-
Ethanol for dissolving lipids.
-
An acidic aqueous buffer (e.g., sodium acetate or citrate buffer, pH 4-5) for mRNA.
-
A neutral buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) for dialysis.
-
Procedure:
-
Preparation of Lipid Stock Solution: The lipids (this compound, DSPC, cholesterol, and DMG-PEG2000) are dissolved in ethanol at a specific molar ratio. A commonly used starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]
-
Preparation of mRNA Solution: The mRNA is diluted in the acidic aqueous buffer.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing device. The two solutions are then rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).[4] This rapid mixing leads to the self-assembly of the LNPs with the mRNA encapsulated within the core.
-
Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA. This step is crucial for ensuring the stability and biocompatibility of the final formulation.[6]
LNP Characterization
Thorough characterization of the LNPs is essential to ensure quality, consistency, and efficacy.
-
Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and the size distribution of the LNPs are measured using Dynamic Light Scattering (DLS). A low PDI value (<0.2) indicates a homogenous population of nanoparticles.[2]
-
Zeta Potential: The surface charge of the LNPs is determined using a Zetasizer. At physiological pH, a near-neutral zeta potential is desirable to minimize non-specific interactions in vivo.[3]
-
mRNA Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs is quantified using a fluorescent dye-based assay, such as the Quant-iT RiboGreen RNA Assay. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).[3]
-
Morphology: The shape and morphology of the LNPs can be visualized using techniques such as Cryogenic Electron Microscopy (Cryo-EM).[2]
In Vivo Evaluation
The immunogenicity and protective efficacy of the this compound-mRNA LNP vaccines are assessed in animal models.
Animal Models:
-
BALB/c mice are commonly used to evaluate immunogenicity.[1]
-
For specific pathogens, transgenic mouse models expressing the human receptor (e.g., K18-hACE2 transgenic mice for SARS-CoV-2) or standard inbred strains (e.g., C57BL/6 for Yersinia pestis) are used for challenge studies.[2][5]
Immunization Protocol:
-
Vaccine Administration: Mice are immunized via intramuscular or intradermal injection with a specified dose of the mRNA-LNP vaccine (e.g., 5 μg of mRNA).
-
Immunization Schedule: A prime-boost regimen (e.g., a primary immunization followed by a booster shot 2-3 weeks later) or a single-dose schedule is employed depending on the study design.[1][5]
Immunogenicity and Efficacy Assays:
-
Humoral Immune Response: Antigen-specific antibody titers in the serum are measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cellular Immune Response: The frequency of antigen-specific T cells secreting cytokines such as IFN-γ and IL-2 is determined by ELISpot assay using splenocytes isolated from immunized mice.
-
Protective Efficacy: Following immunization, mice are challenged with a lethal dose of the pathogen. Survival rates and viral/bacterial burden in relevant tissues are monitored to assess the protective efficacy of the vaccine.
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in the development and action of this compound-mRNA LNP vaccines, the following diagrams are provided.
Caption: Experimental workflow for this compound-mRNA LNP vaccine development.
Caption: Proposed mechanism of endosomal escape for this compound-LNPs.
Mechanism of Action: The Role of this compound in Endosomal Escape
The efficacy of an mRNA vaccine is contingent upon the successful delivery of the mRNA cargo into the cytoplasm where it can be translated into the antigenic protein. A major barrier to this process is the entrapment of the LNP within the endosome following cellular uptake. Ionizable lipids like this compound are ingeniously designed to overcome this hurdle.
At a physiological pH of 7.4, this compound is predominantly neutral, which minimizes toxicity and non-specific interactions in the bloodstream. However, upon endocytosis, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic (pH drops to around 5-6).[] In this acidic milieu, the tertiary amine group of this compound becomes protonated, acquiring a positive charge.[8] This charge switch is the key to its function. The now positively charged this compound interacts with the negatively charged lipids present in the endosomal membrane.[8] This interaction is thought to induce a phase transition in the lipid arrangement, disrupting the integrity of the endosomal membrane and leading to the formation of non-bilayer structures.[8] This destabilization ultimately results in the release of the mRNA payload from the endosome into the cytoplasm, where it can be translated by the cell's ribosomal machinery to produce the target antigen, thereby initiating an immune response.
Conclusion
This compound has emerged as a promising ionizable lipid for the formulation of next-generation mRNA vaccines. Its ability to form stable LNPs with favorable physicochemical characteristics, coupled with its demonstrated capacity to elicit potent and protective immune responses in preclinical models, highlights its potential for advancing the field of mRNA therapeutics. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the power of mRNA technology for the prevention and treatment of a wide range of diseases. Further research and development involving this compound and other novel ionizable lipids will be crucial in expanding the applications and improving the efficacy of mRNA-based medicines.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. biomol.com [biomol.com]
- 5. A single-dose F1-based mRNA-LNP vaccine provides protection against the lethal plague bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echelon-inc.com [echelon-inc.com]
- 8. pnas.org [pnas.org]
Parameterizing Novel Lipids for the Lipid14 Force Field: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the parameterization process for novel lipids within the AMBER Lipid14 force field. It is intended for researchers and professionals in the fields of computational chemistry, biophysics, and drug development who are looking to accurately model new lipid species in molecular dynamics (MD) simulations. This document outlines the core principles of the Lipid14 force field, details the necessary experimental and computational protocols for parameter derivation, and provides a framework for the validation of new lipid parameters.
Introduction to the Lipid14 Force Field
The AMBER Lipid14 force field is a significant update to the AMBER lipid force field, designed to enable tensionless simulations of a wide variety of lipid types.[1][2][3][4][5] A key feature of Lipid14 is its modular design, which allows for the combination of different head and tail groups to construct various lipid molecules, simplifying the process of incorporating new lipid species.[1][2][5] The development of Lipid14 involved revisions to the Lennard-Jones and torsion parameters of both the head and tail groups, as well as updated partial charge calculations.[1][2][5] This force field is compatible with the broader AMBER ecosystem, including force fields for proteins, nucleic acids, and carbohydrates.[1][2]
The parameterization of a novel lipid for Lipid14 is a multi-step process that involves a combination of quantum mechanical (QM) calculations, fitting to experimental data, and extensive validation through MD simulations. The goal is to develop a set of parameters that can accurately reproduce the structural and dynamic properties of lipid bilayers.
The Parameterization Workflow for Novel Lipids
The parameterization of a new lipid for the Lipid14 force field follows a systematic workflow. This process ensures that the new parameters are consistent with the existing force field and can accurately reproduce experimental observables.
Caption: A logical workflow for parameterizing a novel lipid in the Lipid14 force field.
Experimental and Computational Protocols
The accuracy of the derived parameters is highly dependent on the quality of the experimental and computational data used in the parameterization process.
Quantum Mechanical (QM) Calculations
Protocol for QM Calculations:
-
Molecule Fragmentation: The novel lipid is broken down into smaller, representative fragments (e.g., headgroup, glycerol backbone, acyl chain segments). This is a common approach in force field development to make QM calculations computationally tractable.[8]
-
Geometry Optimization: The geometry of each fragment is optimized using a suitable level of theory and basis set. A common choice is the Hartree-Fock method with the 6-31G* basis set (HF/6-31G*).[9]
-
Electrostatic Potential (ESP) Calculation: A single-point energy calculation is performed on the optimized geometry to compute the electrostatic potential on a grid of points around the molecule. This is a crucial step for deriving atomic charges.
-
Torsional Scans: To parameterize the dihedral angles, a series of constrained geometry optimizations are performed where a specific dihedral angle is systematically rotated. This generates a potential energy surface for the rotation, which is then used to fit the torsional parameters.
Partial Atomic Charge Derivation
The Lipid14 force field, like other AMBER force fields, uses a fixed-charge model. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive these charges from the QM-calculated ESP.[9][10][11][12][13]
Protocol for RESP Charge Calculation:
-
ESP Data Input: The ESP data generated from the QM calculations is used as input for the RESP fitting program.
-
Charge Fitting: The program fits the atomic charges to reproduce the QM electrostatic potential. A two-stage fitting process is often employed to ensure that charges on chemically equivalent atoms are constrained to be equal.
-
Charge Restraint: A hyperbolic restraint is applied to prevent the fitting of unrealistically large charges to buried atoms.
Torsional Parameter Fitting
Torsional parameters are crucial for describing the conformational preferences of the lipid molecules. These are typically fitted to the potential energy surfaces obtained from QM torsional scans.[6][7][14][15]
Protocol for Torsional Parameter Fitting:
-
QM Energy Profile: The relative energies from the QM torsional scan are used as the target data.
-
Fitting Procedure: A fitting program is used to optimize the Fourier series terms of the dihedral potential to match the QM energy profile. It is important to fit the parameters for multiple dihedrals simultaneously to account for their coupling.[6][7]
Molecular Dynamics (MD) Simulations for Validation
Once a complete set of parameters for the novel lipid has been assembled, extensive MD simulations of a lipid bilayer are necessary to validate the new parameters against experimental data.[16][17]
Protocol for MD Simulation of a Lipid Bilayer:
-
System Setup: A lipid bilayer is constructed, typically with 72 to 288 lipids per leaflet, and solvated with water.[18] Ions are added to neutralize the system.
-
Equilibration: The system is subjected to a series of equilibration steps, starting with minimization, followed by heating to the desired temperature and pressure equilibration.
-
Production Run: A long production simulation (typically hundreds of nanoseconds to microseconds) is performed in the NPT ensemble (constant number of particles, pressure, and temperature) without a surface tension constraint.[1][2]
Validation of Novel Lipid Parameters
The validation process involves comparing various properties calculated from the MD simulations with experimental data.[19][20][21]
Key Validation Metrics
| Property | Experimental Technique(s) | Typical Target Value/Range |
| Area per Lipid (APL) | X-ray and neutron scattering | Lipid-specific, e.g., ~60-70 Ų for PC lipids |
| Bilayer Thickness | X-ray and neutron scattering | Lipid-specific, e.g., ~35-45 Å |
| Deuterium Order Parameters (SCD) | 2H NMR spectroscopy | Characteristic profile along the acyl chain |
| Volume per Lipid | Densitometry, X-ray scattering | Lipid-specific |
| Lateral Diffusion Coefficient | Fluorescence recovery after photobleaching (FRAP), Pulsed-field gradient NMR | ~10-8 - 10-7 cm²/s for fluid phase |
| Electron Density Profile | X-ray and neutron scattering | Matches experimental profile |
Note: The target values are highly dependent on the specific lipid, temperature, and hydration level.
Experimental Workflows for Validation Data
Caption: Workflow for obtaining key experimental data for lipid force field validation.
Conclusion
The parameterization of novel lipids for the Lipid14 force field is a rigorous process that combines quantum mechanical calculations with careful validation against experimental data. The modularity of Lipid14 provides a solid foundation for extending the force field to new lipid species.[1][2] By following the detailed protocols outlined in this guide, researchers can develop high-quality parameters that will enable accurate and reliable molecular dynamics simulations of complex lipid systems, ultimately contributing to a deeper understanding of biological membranes and their role in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lipid14: The Amber Lipid Force Field | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RESP [signe.teokem.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Restrained electrostatic potential atomic partial charges for condensed-phase simulations of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [AMBER] RESP charge calculation from li he on 2015-10-14 (Amber Archive Oct 2015) [archive.ambermd.org]
- 14. Optimal Solution to the Torsional Coefficient Fitting Problem in Force Field Parametrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Force Field Development for Lipid Membrane Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validating lipid force fields against experimental data: Progress, challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the composition of Lipid 14-containing LNPs
An In-depth Technical Guide to the Composition of Lipid Nanoparticles
Introduction to Lipid Nanoparticles (LNPs)
Lipid nanoparticles (LNPs) are advanced drug delivery vehicles that have gained significant attention, particularly for their role in the successful development of mRNA-based COVID-19 vaccines.[1] These nanoparticles are designed to encapsulate and protect therapeutic payloads, such as nucleic acids (mRNA, siRNA), and facilitate their delivery into target cells.[2][] The composition of LNPs is critical to their stability, efficacy, and safety.[4] While the term "Lipid 14" does not refer to a specific, commonly known lipid component in LNP formulations, it may allude to lipids containing a 14-carbon chain, which can be a feature of the various lipid types used. This guide provides a detailed overview of the core components of typical LNP formulations, their functions, common molar ratios, and the experimental protocols used for their preparation and characterization.
Core Components of Lipid Nanoparticles
Clinically approved LNP formulations are generally composed of four key lipid components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][5][6] Each component plays a crucial role in the structure, stability, and function of the nanoparticle.[7]
Ionizable Cationic Lipid
The ionizable cationic lipid is the cornerstone of the LNP formulation, typically comprising 35-50% of the total lipid content.[5][8] Its primary functions are to facilitate the encapsulation of negatively charged nucleic acids and to promote their release into the cytoplasm of target cells.[2][7] These lipids have a pKa value that allows them to be positively charged at an acidic pH (during formulation) and neutral at physiological pH.[7] This charge-reversal property is crucial for minimizing toxicity in the bloodstream and for facilitating endosomal escape once inside the cell.[][7] Examples of ionizable lipids used in FDA-approved formulations include ALC-0315, SM-102, and DLin-MC3-DMA.[6]
Helper Phospholipid
Phospholipids, also known as helper lipids, are structural components that contribute to the formation and stability of the lipid bilayer of the nanoparticle.[7][9] They typically make up about 10% of the total lipid composition.[10] Commonly used phospholipids include 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[][7] DSPC, with its saturated 18-carbon tails, forms a tightly packed and stable lipid bilayer.[] The choice of phospholipid can influence the fusogenicity of the LNP and its ability to release its payload.[11]
Cholesterol
Cholesterol is another critical structural component, typically constituting 40-50% of the LNP.[8] It acts as a stability enhancer by filling the gaps between the other lipid molecules in the nanoparticle shell, thereby modulating membrane integrity and rigidity.[9][12] The inclusion of cholesterol helps to prevent drug leakage from the LNP core and improves circulation stability.[7]
PEGylated Lipid (PEG-Lipid)
Polyethylene glycol (PEG)-conjugated lipids are included in small amounts (0.5-3%) to control the particle size and increase the circulation half-life of the LNPs in the body.[8][10] The PEG chains create a hydrophilic shield on the surface of the LNP, which provides steric hindrance to prevent particle aggregation and reduces clearance by the immune system.[12][13] The length of the lipid anchor in the PEG-lipid, which can be, for example, 14 carbons (like in DMG-PEG 2000), can be an important factor in LNP formulation.[12]
Quantitative Composition of LNPs
The molar ratio of the four lipid components is a critical parameter that is optimized to ensure the desired physicochemical properties and biological activity of the LNPs. Below is a table summarizing the molar ratios of lipids in well-known LNP formulations.
| LNP Formulation Example | Ionizable Lipid | Phospholipid (DSPC) | Cholesterol | PEG-Lipid | Molar Ratio | Reference |
| Onpattro (Patisiran) | DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [5][10] |
| Spikevax (Moderna COVID-19 Vaccine) | SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | [14][15] |
| Comirnaty (Pfizer-BioNTech COVID-19 Vaccine) | ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3:9.4:42.7:1.6 | [16] |
Experimental Protocols
The formulation and characterization of LNPs involve several key experimental steps.
LNP Formulation by Microfluidic Mixing
A common method for preparing LNPs is through rapid mixing using a microfluidic device.[17][18]
-
Preparation of Solutions :
-
Microfluidic Mixing :
-
Purification and Buffer Exchange :
LNP Characterization
Several techniques are used to characterize the physicochemical properties of the formulated LNPs.
-
Size and Polydispersity Index (PDI) : Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.[1][17]
-
Zeta Potential : This is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering.[1]
-
Encapsulation Efficiency : The amount of nucleic acid successfully encapsulated within the LNPs is often quantified using a fluorescent dye-based assay, such as the RiboGreen assay.[17][18]
-
Lipid Composition Analysis : High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is used to separate and quantify the individual lipid components to confirm their molar ratios.[13][15]
-
Morphology : Cryogenic Transmission Electron Microscopy (cryo-TEM) provides direct visualization of the size, shape, and internal structure of the LNPs.[1][20]
Visualizing LNP Concepts
To better understand the relationships and processes involved with LNPs, the following diagrams are provided.
Caption: Relationship between LNP components and their primary functions.
Caption: A typical experimental workflow for LNP formulation and characterization.
Conclusion
The composition of lipid nanoparticles is a finely tuned system where each component has a distinct and vital role. The ionizable lipid drives nucleic acid encapsulation and delivery, while the helper lipid, cholesterol, and PEG-lipid work in concert to ensure the stability, integrity, and favorable pharmacokinetic properties of the nanoparticle. Understanding the interplay of these components and the experimental methods for controlling and characterizing them is fundamental for the rational design and development of next-generation LNP-based therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. helixbiotech.com [helixbiotech.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. What is a Helper Lipid? | BroadPharm [broadpharm.com]
- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. jove.com [jove.com]
- 20. researchgate.net [researchgate.net]
The Biological Nexus of Ionizable Amino Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizable amino lipids have emerged as a cornerstone technology in modern drug delivery, particularly for nucleic acid-based therapeutics such as messenger RNA (mRNA) and small interfering RNA (siRNA). Their unique pH-sensitive nature allows for the safe and efficient encapsulation of genetic material and facilitates its delivery into the cytoplasm of target cells, a critical step for therapeutic efficacy. This technical guide provides a comprehensive overview of the biological functions of ionizable amino lipids, detailing their mechanism of action, presenting key quantitative data, outlining experimental protocols for their evaluation, and visualizing the intricate pathways and workflows involved.
Core Biological Function: pH-Dependent Protonation and Endosomal Escape
The primary biological function of ionizable amino lipids lies in their ability to remain neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5)[1][2][3][4]. This charge-switching property is pivotal for their role in drug delivery and can be broken down into two key phases:
-
Nucleic Acid Encapsulation: During the formulation of lipid nanoparticles (LNPs), the aqueous phase containing the negatively charged nucleic acid is typically at an acidic pH. In this environment, the amino groups of the ionizable lipids are protonated, leading to a positive charge that facilitates the electrostatic complexation and efficient encapsulation of the mRNA or siRNA cargo[3][5].
-
Endosomal Escape: Once the LNP is taken up by a cell through endocytosis, the endosome matures and its internal pH drops. This acidification triggers the protonation of the ionizable lipids within the LNP. The now positively charged ionizable lipids are thought to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures[6][7]. This disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into protein (in the case of mRNA) or engage with the RNA-induced silencing complex (in the case of siRNA)[7].
This critical process of endosomal escape is a major determinant of the potency of nucleic acid-based therapies.
Data Presentation: Physicochemical and Biological Properties of Key Ionizable Lipids
The efficacy of an ionizable lipid is intrinsically linked to its physicochemical properties, most notably its acid dissociation constant (pKa). The pKa is the pH at which the lipid is 50% ionized. For effective in vivo delivery, an apparent pKa in the range of 6.0-7.0 is generally considered optimal[8][9][10]. This range ensures that the LNP remains relatively neutral in the bloodstream, minimizing non-specific interactions and toxicity, while becoming sufficiently charged in the endosome to facilitate escape[9][10].
Below is a summary of key quantitative data for some of the most well-characterized and clinically relevant ionizable amino lipids.
| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | In Vivo Model | Key Efficacy Metric | Reference |
| DLin-MC3-DMA | 6.44 | >90% | Mouse (hepatocytes) | ED50 ~0.01 mg/kg (siRNA) | [8][11] |
| SM-102 | 6.68 | >90% | Mouse | High mRNA expression (IM) | [12] |
| ALC-0315 | <6.0 | >90% | Mouse | High mRNA expression (IM) | [12] |
| C12-200 | 6.96 | ~92% | Mouse (hepatocytes) | High erythropoietin mRNA expression | [13] |
| DODAP | 6.6 | Not specified | Mouse | ~90% nucleotide encapsulation | [3] |
ED50: Effective dose for 50% gene silencing. IM: Intramuscular.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of ionizable amino lipids and their LNP formulations. Below are detailed protocols for key experiments.
Determination of Apparent pKa using the TNS Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it binds to the surface of protonated, positively charged LNPs.
Materials:
-
TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution (e.g., 300 µM in DMSO).
-
A series of buffer solutions with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers) containing 150 mM NaCl[8][10][14].
-
Blank LNPs (formulated without nucleic acid).
-
Black 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a series of buffer solutions covering a pH range from 3 to 10[8][10][14].
-
In a black 96-well plate, dilute the blank LNPs in each buffer solution to a final lipid concentration of approximately 25-50 µM[14].
-
Add the TNS stock solution to each well to a final concentration of approximately 6 µM[13].
-
Incubate the plate in the dark for 5-10 minutes at room temperature[13].
-
Measure the fluorescence intensity at an excitation wavelength of ~321-325 nm and an emission wavelength of ~431-450 nm[13][14].
-
Plot the fluorescence intensity against the pH of the buffers.
-
Fit the data to a sigmoidal dose-response curve. The pH at which 50% of the maximum fluorescence is observed corresponds to the apparent pKa of the LNP[8].
LNP Formulation by Microfluidic Mixing
Microfluidic mixing is a reproducible method for the production of uniform LNPs.
Materials:
-
Ionizable amino lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol[15][16].
-
mRNA or siRNA dissolved in an acidic aqueous buffer (e.g., 25-50 mM citrate buffer, pH 4.0)[16].
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Syringe pumps.
Procedure:
-
Prepare the lipid mixture in ethanol. A common molar ratio for the ionizable lipid, phospholipid, cholesterol, and PEG-lipid is 50:10:38.5:1.5[16].
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Set the flow rates on the syringe pumps. A typical flow rate ratio of aqueous to ethanol phase is 3:1[16].
-
Initiate the mixing process through the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
The resulting LNP suspension is then typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH[8].
Measurement of mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
The Quant-iT RiboGreen assay is a sensitive method for quantifying RNA and is used to determine the encapsulation efficiency of mRNA in LNPs.
Materials:
-
Quant-iT RiboGreen reagent.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 solution.
-
mRNA standards of known concentrations.
-
Black 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a standard curve of mRNA in TE buffer.
-
In a 96-well plate, prepare two sets of dilutions for the LNP sample:
-
Set 1 (Total RNA): Dilute the LNPs in TE buffer containing 1% Triton X-100 to disrupt the lipid nanoparticles and release the encapsulated mRNA[13].
-
Set 2 (Free RNA): Dilute the LNPs in TE buffer without Triton X-100.
-
-
Add the diluted Quant-iT RiboGreen reagent to all wells containing standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm[13].
-
Calculate the concentration of total RNA and free RNA using the standard curve.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
In Vitro mRNA Transfection Assay
This assay evaluates the ability of LNPs to deliver functional mRNA to cells in culture, typically by measuring the expression of a reporter protein like luciferase.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a relevant cell line).
-
96-well tissue culture plates.
-
Complete cell culture medium.
-
LNPs encapsulating mRNA encoding a reporter protein (e.g., Firefly luciferase).
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection[17].
-
Allow cells to adhere overnight.
-
The next day, dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the LNPs[13].
-
Incubate the cells for 24-48 hours.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
In Vivo Evaluation of LNP-Mediated mRNA Delivery
This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in a mouse model.
Materials:
-
Mice (e.g., C57BL/6).
-
LNPs encapsulating mRNA for a reporter protein (e.g., Firefly luciferase) or a therapeutic protein.
-
Sterile PBS.
-
In vivo imaging system (for luciferase expression).
-
ELISA kits (for secreted therapeutic proteins).
Procedure:
-
Dilute the mRNA-LNPs in sterile PBS to the desired dose.
-
Administer the LNPs to the mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection).
-
At a specified time point post-administration (e.g., 6, 24, or 48 hours), assess protein expression.
-
For luciferase: Anesthetize the mice, inject a luciferin substrate, and measure bioluminescence using an in vivo imaging system[13].
-
For secreted proteins: Collect blood samples, prepare serum, and quantify the protein concentration using an ELISA kit.
-
-
Biodistribution can be assessed by measuring reporter gene expression in various organs.
-
Tolerability can be monitored by observing changes in body weight and analyzing serum for markers of liver or kidney toxicity[15].
Mandatory Visualizations
Signaling Pathways and Biological Mechanisms
The cellular uptake and subsequent endosomal escape of lipid nanoparticles are complex processes involving multiple cellular pathways.
Caption: Cellular uptake and endosomal escape pathway of an ionizable lipid nanoparticle.
Some ionizable lipids and LNP formulations have also been shown to activate innate immune signaling pathways, which can act as an adjuvant effect for vaccines. For instance, some LNPs can be recognized by Toll-like receptors (TLRs), such as TLR4, leading to the activation of downstream signaling cascades involving NF-κB and IRF, and the subsequent production of pro-inflammatory cytokines and interferons[1].
Caption: TLR4-mediated innate immune signaling activated by some ionizable LNPs.
Experimental Workflows
Visualizing experimental workflows can aid in understanding the sequence and relationship of different procedures.
Caption: Experimental workflow for LNP formulation and physicochemical characterization.
Caption: Workflow for the in vitro evaluation of mRNA-LNP transfection efficiency.
Conclusion
Ionizable amino lipids are a critical component of lipid nanoparticle-based drug delivery systems, enabling the clinical translation of mRNA vaccines and holding immense promise for a wide range of therapeutic applications. Their biological function is elegantly simple in concept yet complex in its interaction with cellular machinery. A thorough understanding of their structure-activity relationships, coupled with standardized and robust experimental evaluation, is essential for the continued development of safer and more effective nucleic acid therapies. This guide provides a foundational resource for researchers and developers in this rapidly advancing field, offering both the theoretical underpinnings and the practical methodologies necessary to innovate and excel.
References
- 1. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ir.lib.uth.gr [ir.lib.uth.gr]
- 11. researchgate.net [researchgate.net]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient transfection and luciferase assay [protocols.io]
- 17. scholar.usuhs.edu [scholar.usuhs.edu]
The Evolution of the AMBER Lipid Force Field: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate in silico representation of lipid bilayers is paramount for understanding a vast array of biological processes, from cellular signaling to drug-membrane interactions. The Assisted Model Building with Energy Refinement (AMBER) force field, a cornerstone in molecular dynamics simulations, has undergone a significant and iterative development process to improve its lipid parameters. This technical guide provides an in-depth history and core technical details of the AMBER lipid force field development, from its initial modular framework in LIPID11 to the comprehensive and refined LIPID21.
The Genesis: LIPID11 - A Modular Framework
Prior to the introduction of a dedicated lipid force field, lipid simulations in AMBER primarily utilized the General Amber Force Field (GAFF).[1][2] While showing some success, simulations using GAFF often required the application of a surface tension term to maintain the correct lipid bilayer phase, indicating inaccuracies in the underlying parameters.[1][3]
To address this, LIPID11 was introduced as the first dedicated lipid force field within the AMBER suite.[1][4][5] Its core innovation was a modular design, where lipid molecules were constructed from distinct head group and tail residues.[4][6] This "plug-and-play" approach offered flexibility in building diverse lipid species.[6]
Key Features of LIPID11:
-
Modular Design: Lipids are defined by combining separate head and tail "residue" building blocks.[4][6]
-
GAFF-based Parameters: The initial bond, angle, dihedral, and Lennard-Jones parameters were largely adopted from GAFF.[1][4]
-
RESP Charge Derivation: A new charge derivation strategy consistent with the Amber RESP (Restrained Electrostatic Potential) approach was implemented, using a capping strategy analogous to that used for amino acids in protein force fields.[4][6]
However, a significant limitation of LIPID11 was the necessity of applying a surface tension in simulations to achieve experimentally consistent area per lipid values, a consequence of the direct inheritance of GAFF parameters which were not optimized for the condensed phase of lipid bilayers.[1][3]
Achieving Tensionless Simulations: The Advent of LIPID14
The development of LIPID14 marked a major advancement by enabling tensionless simulations of lipid bilayers, a critical step towards more physically realistic membrane simulations.[3][7][8] This was achieved through a careful re-parameterization of the Lennard-Jones (van der Waals) and torsion parameters of both the head and tail groups.[3][7]
The parameterization strategy for LIPID14 involved a two-pronged approach:
-
Hydrocarbon Tail Refinement: The Lennard-Jones and torsion parameters for the aliphatic tails were adjusted to reproduce experimental thermodynamic properties of small alkanes, such as density and heat of vaporization.[3][7] This ensured a more accurate representation of the hydrophobic core of the bilayer.
-
Headgroup and Linker Region Optimization: Parameters for the glycerol and headgroup regions were also refined to improve agreement with experimental data.[7]
Partial charges in LIPID14 were derived using the standard AMBER RESP protocol, but with an enhanced sampling of conformations compared to LIPID11, leading to more robust charge sets.[3][7] The modular framework established in LIPID11 was retained and expanded upon in LIPID14.[7][8]
Cholesterol Parameterization for LIPID14
Recognizing the importance of cholesterol in biological membranes, a dedicated parameter set for cholesterol compatible with LIPID14 was also developed.[9] This involved assigning atom types based on GAFF and Lipid14, deriving new RESP charges for the cholesterol molecule, and adapting the tail parameters from the refined Lipid14 alkane tails.[9]
Expanding the Chemical Space: LIPID17 and LIPID21
Building on the success of LIPID14, subsequent developments focused on expanding the diversity of lipid types that could be accurately simulated and further refining the force field parameters.
While a formal LIPID17 force field was under development and has been referenced in some studies, its official release and detailed publication are less prominent than its successors.[10][11] It was intended to expand the repertoire of lipids, including anionic species.
The most recent major release is LIPID21 , which significantly extends the capabilities of the AMBER lipid force field.[6][7]
Key Enhancements in LIPID21:
-
Expanded Lipid Library: LIPID21 introduced parameters for a wider range of lipids, including anionic lipids (e.g., phosphatidylserine and phosphatidylglycerol), polyunsaturated fatty acid (PUFA) lipids, and sphingomyelin.[6][7]
-
Improved Headgroup Parameters: Headgroup torsion parameters were revised to yield better agreement with NMR order parameters.[6][7]
-
Refined Hydrocarbon Chains: The hydrocarbon chain parameters were further updated to provide a more accurate phase transition temperature for lipids like dipalmitoylphosphatidylcholine (DPPC).[7]
-
Enhanced Charge Derivation: Partial charges for the new headgroups were derived at a higher level of theory (MP2/cc-pVTZ) to improve accuracy.[7]
Quantitative Data Summary
The following tables summarize the key parameter modifications and validation results for the different AMBER lipid force field versions.
Table 1: Lennard-Jones Parameter Modifications for Key Atoms from GAFF/LIPID11 to LIPID14
| Atom Type | GAFF/LIPID11 Rmin/2 (Å) | GAFF/LIPID11 Epsilon (kcal/mol) | LIPID14 Rmin/2 (Å) | LIPID14 Epsilon (kcal/mol) |
| c3 | 1.9080 | 0.1094 | 1.9080 | 0.1094 |
| h1 | 1.4870 | 0.0157 | 1.3870 | 0.0157 |
| oS | 1.6837 | 0.1700 | 1.6500 | 0.1200 |
| cC | 1.9080 | 0.0860 | 1.9080 | 0.0700 |
| oC | 1.6612 | 0.2100 | 1.6500 | 0.1400 |
Data sourced from the LIPID14 publication.[7]
Table 2: Validation Data for Area per Lipid (Ų) for Various Force Fields
| Lipid | Experimental | LIPID11 | LIPID14 | LIPID21 |
| DPPC (323 K) | 63.0 | ~55 | 62.9 | 63.1 |
| DOPC (303 K) | 72.7 | ~60 | 69.6 | 70.5 |
| POPC (303 K) | 68.3 | ~58 | 64.3 | 65.2 |
| POPE (310 K) | 60.5 | - | 58.1 | - |
Note: LIPID11 values are approximate and often required surface tension. Data compiled from respective force field publications.[3][4][7]
Table 3: Validation Data for Bilayer Thickness (Å) for Various Force Fields
| Lipid | Experimental | LIPID14 | LIPID21 |
| DPPC (323 K) | 35.6 | 36.3 | 36.2 |
| DOPC (303 K) | 36.9 | 37.8 | 37.5 |
| POPC (303 K) | 36.4 | 37.4 | 37.1 |
Data compiled from respective force field publications.[3][7]
Experimental and Computational Protocols
Computational Protocol for Parameterization
The development of the AMBER lipid force fields has followed a systematic computational protocol.
-
Molecule Fragmentation: The lipid molecule is divided into headgroup and tail residues. Capping groups (e.g., methyl acetate) are added to the fragmentation points to ensure chemical neutrality.
-
Conformational Sampling: A diverse set of conformations for each fragment is generated, typically from preliminary molecular dynamics simulations.
-
Quantum Mechanical (QM) Calculations: For each conformation, the electrostatic potential (ESP) is calculated at a high level of theory (e.g., HF/6-31G* for LIPID11/14, MP2/cc-pVTZ for LIPID21).
-
RESP Fitting: The RESP algorithm is used to fit atomic point charges to the QM ESP data, with restraints applied to prevent unphysical charge values.
-
Charge Averaging: The final charges for each atom are an average over the entire conformational ensemble.
-
Model Compound Selection: A small, representative molecule is chosen to model the dihedral angle of interest (e.g., butane for a C-C-C-C torsion).
-
QM Potential Energy Scan: The potential energy is calculated at a high level of QM theory as the dihedral angle is rotated in discrete steps (e.g., every 15 degrees).
-
Force Field Parameter Fitting: The Fourier series parameters of the dihedral term in the force field are optimized to reproduce the QM potential energy surface.
Experimental Validation Protocols
The validation of the AMBER lipid force fields relies on comparing simulation results to a variety of experimental data.
-
X-ray and Neutron Scattering: These techniques provide information about the overall structure of the lipid bilayer, including the area per lipid and the bilayer thickness. The scattering form factors calculated from simulations are directly compared to experimental scattering data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR order parameters (SCD) provide detailed information about the conformational ordering of the lipid acyl chains. These are calculated from the simulation trajectories and compared directly with experimental values.
-
Thermodynamic Data: Experimental measurements of properties like the heat of vaporization and density of small molecule analogs of lipid components are used to parameterize the Lennard-Jones parameters.
Visualization of Developmental Workflows
AMBER Lipid Force Field Development Timeline
Caption: A timeline illustrating the major versions of the AMBER lipid force field.
RESP Charge Derivation Workflow
Caption: The workflow for deriving RESP charges for the AMBER lipid force field.
Torsion Parameter Fitting Workflow
References
- 1. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]
- 3. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LIPID11: A Modular Framework for Lipid Simulations using Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. LIPID11: a modular framework for lipid simulations using amber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GAFFlipid: a General Amber Force Field for the accurate molecular dynamics simulation of phospholipid - Soft Matter (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Using the Lipid14 Force Field in GROMACS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lipid14 force field is a significant update to the AMBER lipid force field family, designed for accurate, tensionless simulations of various lipid types in a bilayer environment.[1][2] Developed to be consistent with the AMBER protein, nucleic acid, and carbohydrate force fields, it allows for the creation of complex biomolecular systems.[2] Its modular design facilitates the combination of different head and tail groups to represent a wide array of lipid species.[1] Unlike its predecessor, Lipid11, Lipid14 enables stable simulations under the NPT ensemble without the need for an applied surface tension, which simplifies the simulation protocol and improves physical accuracy.[3]
Since Lipid14 is an AMBER-native force field, its use in GROMACS requires a conversion process.[4][5] Tools such as ACPYPE (AnteChamber PYthon Parser interfacE) or ParmEd are commonly employed to translate the AMBER topology and parameter files into a GROMACS-compatible format.[6][7][8] This document provides detailed protocols for converting the Lipid14 force field and subsequently using it for membrane simulations in GROMACS.
Part 1: Force Field Preparation and Conversion
The first critical step is to convert the Lipid14 force field parameters from their native AMBER format into a format that GROMACS can recognize. This involves creating .itp and .ff directory files. The ACPYPE tool is a robust choice for this task.
Experimental Protocol: Converting AMBER Files with ACPYPE
-
Prerequisites:
-
A working installation of AmberTools.
-
A working installation of ACPYPE.
-
AMBER prmtop and inpcrd files for the lipid(s) of interest. These can be generated using the tleap program within AmberTools. For a single lipid, you would load the Lipid14 force field and the lipid residue definition, then save the prmtop and inpcrd files.
-
-
Conversion Command: Execute ACPYPE on the command line, providing the AMBER files as input. The -b flag specifies the base name for the output files.
-
Output Files: This command will generate several files, most importantly:
-
lipid_gmx.top: A GROMACS topology file.
-
lipid_gmx.gro: A GROMACS coordinate file.
-
lipid_gmx_forcefield.itp: An include topology file containing force field parameters.
-
-
Integration into GROMACS:
-
Create a new force field directory in your GROMACS working directory or the GROMACS installation path (e.g., lipid14.ff).
-
Copy the relevant parameter sections from the generated lipid_gmx_forcefield.itp into the appropriate .itp files within your lipid14.ff directory (e.g., forcefield.itp, ffnonbonded.itp, ffbonded.itp).
-
The residue-specific information from lipid_gmx.top should be placed in a residue topology file (.rtp) within the lipid14.ff directory.
-
Part 2: System Preparation for a Membrane Protein
Once the force field is prepared, the next stage is to build the simulation system, which typically involves a protein embedded in a lipid bilayer, solvated with water and ions.
Experimental Protocol: Building the Simulation System
-
Build Initial Coordinates:
-
Generate Protein Topology:
-
Isolate the protein coordinates into a separate PDB file.
-
Use gmx pdb2gmx to generate the protein topology. Select a protein force field compatible with Lipid14, such as AMBER ff14SB .
-
-
Prepare the Master Topology File (topol.top):
-
Create a master topol.top file.
-
Include the force field definition: #include "./lipid14.ff/forcefield.itp".
-
Include the protein topology generated by pdb2gmx: #include "protein.itp".
-
Include the topology for your lipid type (converted in Part 1): #include "POPC.itp".
-
Include the water model topology: #include "./lipid14.ff/tip3p.itp".
-
Include the ion parameters: #include "./lipid14.ff/ions.itp".
-
Finally, list the number of molecules in the [ molecules ] section (e.g., Protein, POPC, SOL, NA, CL).
-
-
Define the Simulation Box:
-
Use the coordinates from the membrane builder (system.gro). Ensure the box vectors are appropriate. If needed, use gmx editconf:
-
-
Solvate the System:
-
Add water to the simulation box using gmx solvate.
-
-
Add Ions:
-
Add ions to neutralize the system and reach a target concentration using gmx grompp and gmx genion.
-
Part 3: Simulation and Equilibration
A multi-stage equilibration protocol is essential for membrane systems to allow the lipids and solvent to relax around the protein before the production run.[11][12] This typically involves energy minimization, followed by NVT and NPT ensembles with position restraints.[13]
Experimental Protocol: Simulation Workflow
-
Energy Minimization:
-
The first step is to remove any steric clashes or bad contacts from the initial configuration.
-
Use a minim.mdp file with the steepest descent algorithm.
-
-
NVT Equilibration (Constant Volume):
-
Equilibrate the system to the desired temperature (e.g., 310 K for mammalian membranes, or 323 K for DPPC) while keeping the volume constant.[14]
-
Apply position restraints to the protein heavy atoms and lipid phosphorus atoms to allow the solvent to equilibrate around them.
-
-
NPT Equilibration (Constant Pressure):
-
Equilibrate the system to the desired pressure (1 bar) while maintaining the temperature.
-
For membrane systems, it is crucial to use semi-isotropic pressure coupling to allow the box dimensions in the x-y plane to fluctuate independently of the z-axis.[15]
-
Position restraints are typically maintained during this phase.
-
-
Production MD Run:
-
Once the system is well-equilibrated (temperature, pressure, density, and area per lipid have stabilized), remove the position restraints and run the production simulation for data collection.
-
Data Presentation: Quantitative Parameters
The following tables summarize recommended simulation parameters for a typical membrane protein simulation using Lipid14 and benchmark validation data from the original force field publication.[2]
Table 1: Recommended GROMACS Simulation Parameters (.mdp options)
| Parameter | Energy Minimization | NVT Equilibration | NPT Equilibration | Production MD |
| integrator | steep | md | md | md |
| nsteps | 5000 | 50000 (100 ps) | 500000 (1 ns) | 50000000 (100 ns) |
| dt | 0.001 | 0.002 | 0.002 | 0.002 |
| constraints | none | h-bonds | h-bonds | all-bonds |
| coulombtype | PME | PME | PME | PME |
| rcoulomb | 1.2 | 1.2 | 1.2 | 1.2 |
| vdwtype | Cut-off | Cut-off | Cut-off | Cut-off |
| rvdw | 1.2 | 1.2 | 1.2 | 1.2 |
| tcoupl | - | V-rescale | V-rescale | V-rescale |
| ref_t | - | 310 K | 310 K | 310 K |
| pcoupl | - | no | Parrinello-Rahman | Parrinello-Rahman |
| pcoupltype | - | - | semiisotropic | semiisotropic |
| ref_p | - | - | 1.0 1.0 bar | 1.0 1.0 bar |
| gen_vel | no | yes | no | no |
| define | - | -posre | -posre | - |
Table 2: Lipid14 Validation Data for Common Phospholipids [2]
| Lipid Type | Temperature (K) | Area per Lipid (Ų) | Bilayer Thickness (Å) |
| DPPC (16:0/16:0 PC) | 323 | 62.9 ± 0.1 | 38.1 ± 0.1 |
| DMPC (14:0/14:0 PC) | 303 | 60.6 ± 0.2 | 35.5 ± 0.1 |
| POPC (16:0/18:1 PC) | 303 | 64.3 ± 0.3 | 37.1 ± 0.2 |
| DOPC (18:1/18:1 PC) | 303 | 67.3 ± 0.4 | 35.8 ± 0.2 |
| POPE (16:0/18:1 PE) | 310 | 59.5 ± 0.3 | 39.1 ± 0.2 |
| DOPE (18:1/18:1 PE) | 310 | 62.8 ± 0.4 | 37.7 ± 0.2 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 膜タンパク質のモデリング (CHARMM-GUI, Amber Lipid14 force field) - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]
- 4. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 5. Force fields in GROMACS — GROMACS 2022.1 documentation [manual.gromacs.org]
- 6. [gmx-users] Conversion Amber to Gromacs [gromacs.org-gmx-users.maillist.sys.kth.narkive.com]
- 7. Hands-on 2: Transferring AMBER simulation to GROMACS – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]
- 8. Converting from Amber to GROMACS format | McCarty Group Wiki [jamesmccarty.github.io]
- 9. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 10. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 11. Running membrane simulations in GROMACS - GROMACS 2025.1 documentation [manual.gromacs.org]
- 12. Running membrane simulations in GROMACS - GROMACS 2023 documentation [manual.gromacs.org]
- 13. researchgate.net [researchgate.net]
- 14. KALP-15 in DPPC [mdtutorials.com]
- 15. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
Application Notes and Protocols for Lipid14 Simulation of Protein-Lipid Bilayer Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, function, and dynamics of membrane proteins in a native-like environment.[1] The accuracy of these simulations is highly dependent on the force field used to describe the interactions between atoms. The AMBER Lipid14 force field is a significant update to the AMBER lipid force field, designed for the tensionless simulation of various lipid types in combination with AMBER's well-established protein, nucleic acid, and carbohydrate force fields.[2][3][4]
Lipid14 was developed by refining the Lennard-Jones and torsion parameters for both head and tail groups of lipids and updating partial charges.[2][3] This force field allows for the stable, tensionless simulation of lipid bilayers, providing favorable comparisons with experimental data for properties like area per lipid, bilayer thickness, and NMR order parameters.[4] Its modular design facilitates the creation of various lipid types, making it a versatile choice for simulating complex biological membranes.[2][3]
These application notes provide a detailed protocol for setting up, running, and analyzing a protein-lipid bilayer system using the Lipid14 force field within the AMBER simulation package.
Experimental Protocols
Protocol 1: System Preparation and Assembly
This protocol outlines the initial steps of preparing the protein and building the protein-lipid bilayer system. Tools like CHARMM-GUI, PACKMOL-Memgen, or the VMD Membrane Plugin can significantly simplify this process.[5][6][7]
1. Protein Structure Preparation:
- Obtain and Clean PDB: Start with a high-resolution experimental structure from the Protein Data Bank (PDB). Remove any crystallographic artifacts, such as water molecules, co-factors, or ligands not relevant to the simulation.[8][9]
- Model Missing Residues/Atoms: If the structure has missing residues or atoms, especially in loop regions, they should be modeled using tools like SWISS-MODEL or Modeller. For missing side chains, programs like Swiss-PdbViewer can be used.[9]
- Protonation: Add hydrogen atoms and determine the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at the desired pH (typically physiological pH 7.4).[8][10] Tools like PDB2PQR or the H++ server can automate this process. It is crucial to manually inspect the protonation states, especially for residues in the protein's core or at interfaces.[10]
- Orientation: For membrane proteins, it is essential to orient the protein correctly with respect to the membrane. The OPM (Orientations of Proteins in Membranes) database is an excellent resource for obtaining pre-oriented structures.[10]
2. Building the Protein-Lipid Bilayer System:
- Using a Membrane Builder: Web servers and tools like CHARMM-GUI or PACKMOL-Memgen are highly recommended for building the system.[5][6][7] These tools allow for the selection of lipid types (e.g., POPC, DOPC, DMPC, available in Lipid14), the generation of a lipid bilayer around the oriented protein, solvation with a water model (e.g., TIP3P), and the addition of ions to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M NaCl or KCl).[5]
- Manual Assembly (Advanced): Alternatively, the protein can be inserted into a pre-equilibrated lipid bilayer patch. This method requires careful removal of lipids that clash with the protein, followed by a thorough equilibration to allow the lipids to pack around the protein.[11]
Below is a general workflow for system setup.
Protocol 2: Simulation with AMBER
This protocol covers the core MD simulation steps using the AMBER suite.
1. System Parameterization with tleap:
- The tleap tool in AmberTools is used to generate the topology (.prmtop) and coordinate (.inpcrd) files.[8]
- A typical tleap script will:
- Load the protein force field (e.g., leaprc.protein.ff14SB).
- Load the lipid force field (leaprc.lipid.lipid14).
- Load the water model (e.g., leaprc.water.tip3p).
- Load the PDB file of the assembled system.
- Add counter-ions to neutralize the system's charge.
- Save the prmtop and inpcrd files.
2. Energy Minimization:
- This step removes steric clashes and bad contacts from the initial structure.
- It is typically performed in two stages:
- Minimization of water and ions with the protein and lipids restrained.
- Minimization of the entire system without restraints.
3. System Equilibration:
- Equilibration is a critical multi-stage process to gently relax the system to the desired temperature and pressure.[12] A common approach involves gradually heating the system and then stabilizing the pressure while slowly removing positional restraints.[13]
Below is a diagram illustrating a typical equilibration protocol.
4. Production MD:
- Following successful equilibration, the production simulation is run without any restraints.
- The simulation is typically run in the NPT ensemble, maintaining constant pressure and temperature.
- Long-range electrostatic interactions are handled using the Particle Mesh Ewald (PME) method.
- The length of the simulation depends on the biological process of interest, ranging from hundreds of nanoseconds to microseconds.[1]
Data Presentation: Tables
Table 1: Validated Lipid Types in the Lipid14 Force Field
The Lipid14 force field has been validated for a variety of common phospholipid types.[2][4]
| Lipid Head Group | Lipid Tail Group | Abbreviation |
| Phosphatidylcholine | Dipalmitoyl (16:0/16:0) | DPPC |
| Phosphatidylcholine | Dimyristoyl (14:0/14:0) | DMPC |
| Phosphatidylcholine | Dioleoyl (18:1/18:1) | DOPC |
| Phosphatidylcholine | Palmitoyl-oleoyl (16:0/18:1) | POPC |
| Phosphatidylethanolamine | Palmitoyl-oleoyl (16:0/18:1) | POPE |
| Phosphatidylserine | Palmitoyl-oleoyl (16:0/18:1) | POPS |
Note: The modular nature of Lipid14 allows for the combination of different head and tail groups to create additional lipid species.[3] Cholesterol parameters compatible with Lipid14 have also been developed.[14]
Table 2: Example Equilibration Protocol Parameters
This table provides a sample set of parameters for a multi-stage equilibration protocol. The exact duration and restraint forces may need to be adjusted based on the specific system.
| Stage | Ensemble | Duration (ps) | Temperature (K) | Restraints (kcal/mol·Å²) | Pressure Control |
| Minimization 1 | - | 5000 steps | - | 10.0 on Protein & Lipids | - |
| Minimization 2 | - | 5000 steps | - | None | - |
| Heating 1 (NVT) | NVT | 200 | 0 -> 100 | 10.0 on Protein & Lipids | Off |
| Heating 2 (NVT) | NVT | 300 | 100 -> 300 | 10.0 on Protein & Lipids | Off |
| Equilibration 1 (NPT) | NPT | 500 | 300 | 5.0 on Protein & Lipid P atoms | Anisotropic |
| Equilibration 2 (NPT) | NPT | 500 | 300 | 1.0 on Protein Backbone | Anisotropic |
| Equilibration 3 (NPT) | NPT | 2000 | 300 | 0.1 on Protein Cα atoms | Anisotropic |
| Production (NPT) | NPT | 100,000+ | 300 | None | Anisotropic |
Analysis of Simulation Trajectories
Once the production trajectory is generated, various analyses can be performed to gain insight into the system's behavior.
-
System Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein are calculated to assess its stability and identify flexible regions.
-
Bilayer Properties:
-
Area per Lipid (APL): Calculated by dividing the xy-area of the simulation box by the number of lipids in one leaflet.[15]
-
Bilayer Thickness: Typically measured as the average distance between the phosphorus atoms in the two leaflets.
-
Deuterium Order Parameters (SCD): These parameters describe the orientational order of the lipid acyl chains and can be compared directly with NMR experimental data.[14]
-
-
Protein-Lipid Interactions: Identifying which lipid molecules interact with the protein and for how long. Tools like PyLipID can be used to characterize lipid binding sites and calculate residence times.[16]
References
- 1. Molecular dynamics simulations of proteins in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - callumjd/AMBER-Membrane_protein_tutorial: Tutorial on the setup and simulation of a membrane protein with AMBER Lipid21 and PACKMOL-Memgen [github.com]
- 7. researchgate.net [researchgate.net]
- 8. pomalab.ippt.pan.pl [pomalab.ippt.pan.pl]
- 9. AMBER Protein Setup Mehdi Irani [prof.uok.ac.ir]
- 10. GitHub - ParkerdeWaal/AMBER-Maestro-lipid-tutorial: Tutorial to build AMBER compatable protein+lipid systems [github.com]
- 11. researchgate.net [researchgate.net]
- 12. Re: [AMBER] Membrane-protein simulation using amber12 from manikanthan bhavaraju on 2013-01-15 (Amber Archive Jan 2013) [archive.ambermd.org]
- 13. Importance of molecular dynamics equilibrium protocol on protein-lipid interaction near channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simulation of lipid bilayer self-assembly using all-atom lipid force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide to the Synthesis of Lipid Nanoparticles Featuring a 14-Carbon Chain PEGylated Lipid
This application note provides a detailed protocol for the synthesis and characterization of lipid nanoparticles (LNPs) incorporating a 14-carbon chain PEGylated lipid, a common feature in formulations for nucleic acid delivery. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA. Their success is exemplified by their use in COVID-19 mRNA vaccines. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The PEGylated lipid plays a crucial role in controlling particle size and stability. This guide details the synthesis of a representative LNP formulation featuring a 14-carbon chain PEG-lipid (C14-PEG-2000).
The synthesis process relies on the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, most reproducibly achieved through microfluidics. This method allows for precise control over nanoparticle characteristics.
Materials and Equipment
Materials:
-
Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000)
-
Ethanol (ACS grade or higher)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Citrate buffer (pH 3.0-4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
RiboGreen or similar nucleic acid quantification assay
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop)
-
Syringe pumps
-
Glass syringes
-
Microfluidic chip (e.g., staggered herringbone micromixer)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or plate reader for encapsulation efficiency measurement
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Sterile, nuclease-free microcentrifuge tubes and consumables
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, helper phospholipid, cholesterol, and C14-PEG-2000 in absolute ethanol. Gentle heating (up to 65°C) may be required to fully dissolve the lipids, especially cholesterol.
-
Combine the individual lipid stock solutions to create a final lipid mixture in ethanol at the desired molar ratio. A commonly used molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[1][2] For a specific formulation referred to as LNP A14 in one study, the molar ratio of C12-200:DOPE:Cholesterol:PEG was 35:10:53.5:1.5.
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.[2]
-
-
Aqueous Phase (Nucleic Acid Solution):
-
Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as 25-50 mM sodium citrate buffer at pH 4.0.[3]
-
The acidic pH ensures that the ionizable lipid becomes protonated and positively charged during the mixing process, facilitating complexation with the negatively charged nucleic acid backbone.[3][4]
-
The concentration of the nucleic acid should be calculated to achieve the desired lipid:nucleic acid weight ratio, which typically ranges from 10:1 to 30:1.[3]
-
LNP Synthesis via Microfluidic Mixing
The microfluidic synthesis of LNPs is based on the principle of nanoprecipitation, where the rapid mixing of the lipid-in-ethanol solution with the aqueous phase causes a decrease in solvent polarity, leading to the self-assembly of lipids into nanoparticles that encapsulate the nucleic acid.[5]
-
System Setup:
-
Prime the microfluidic system with ethanol and the aqueous buffer to ensure no air bubbles are present in the channels.
-
Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.
-
Place the syringes onto the syringe pumps.
-
-
Mixing Process:
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. The FRR of the aqueous phase to the organic (ethanol) phase is commonly set at 3:1.[3][6]
-
The TFR can influence the resulting particle size; higher TFRs generally lead to smaller particles.[7] A TFR of 12 mL/min has been used for efficient synthesis.
-
Initiate the flow from both syringes. The two solutions will converge in the microfluidic chip, leading to rapid mixing and LNP formation.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic chip into a sterile, nuclease-free tube. The collected solution will be a mixture of the aqueous buffer and ethanol.
-
Downstream Processing (Purification and Concentration)
-
Buffer Exchange and Ethanol Removal:
-
To remove the ethanol and raise the pH to a physiological level, the LNP dispersion must be dialyzed or processed using tangential flow filtration (TFF).
-
For dialysis, transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) for at least 2 hours, with several buffer changes.[8]
-
TFF can also be used for larger scale preparations and offers the advantage of concentrating the sample simultaneously.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
LNP Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the purified LNP solution in PBS.
-
Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.[9]
-
-
Encapsulation Efficiency:
-
The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNPs.
-
Use a nucleic acid-binding fluorescent dye (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 1% Triton X-100). The detergent disrupts the lipid bilayer, exposing the encapsulated nucleic acid to the dye.
-
The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = (Fluorescence after lysis - Fluorescence before lysis) / (Fluorescence after lysis) x 100
-
-
-
Zeta Potential:
-
Measure the zeta potential of the diluted LNP suspension to determine the surface charge.
-
At neutral pH, LNPs should have a near-neutral or slightly negative zeta potential, which is desirable to avoid rapid clearance and reduce toxicity.[3]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for LNP formulations synthesized using microfluidics.
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering |
Visualizations
LNP Synthesis Workflow
Caption: Workflow for LNP synthesis using microfluidics.
Logical Relationship of LNP Components to Function
Caption: Relationship between LNP components and their functions.
References
- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 2. echelon-inc.com [echelon-inc.com]
- 3. biomol.com [biomol.com]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
Application Notes and Protocols for Membrane Permeability Studies Using the Lipid14 Force Field
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lipid14 force field, a component of the Amber suite of molecular dynamics (MD) simulation tools, provides a robust and accurate framework for modeling lipid bilayers.[1][2][3][4] Its modular design allows for the construction of diverse and complex membrane environments, making it a valuable tool for studying the interaction of small molecules and drugs with cellular membranes.[1][2] These application notes provide a detailed guide for utilizing the Lipid14 force field to investigate and quantify the permeability of lipid membranes to small molecules, a critical aspect of drug discovery and development.
The passive permeation of molecules across a cell membrane is a fundamental process that governs the bioavailability and efficacy of many pharmaceutical compounds.[5] Understanding the molecular-level details of this process can provide invaluable insights for optimizing drug candidates. The Lipid14 force field has been validated against experimental data for key membrane properties such as area per lipid, bilayer thickness, and lipid lateral diffusion, ensuring a realistic representation of the membrane environment.[1][2][3]
This document outlines the theoretical basis for membrane permeability simulations, provides detailed protocols for setting up and running these simulations using the Amber package, and presents a framework for analyzing the results to determine key quantitative metrics.
Theoretical Background: The Inhomogeneous Solubility-Diffusion Model
The passive transport of a small molecule across a lipid bilayer is commonly described by the inhomogeneous solubility-diffusion model. This model posits that the permeability coefficient (P) of a solute is determined by two key factors: its partitioning into the membrane (solubility) and its movement within the membrane (diffusion).
The permeability coefficient can be calculated using the following integral equation:
Where:
-
P is the permeability coefficient.
-
ΔG(z) is the potential of mean force (PMF), or the free energy profile, of the solute as a function of its position (z) along the axis perpendicular to the membrane plane.
-
D(z) is the position-dependent diffusion coefficient of the solute along the same axis.
-
k is the Boltzmann constant.
-
T is the temperature.
To calculate the permeability coefficient, one must first determine the PMF and the position-dependent diffusion coefficient from MD simulations.
Data Presentation
Table 1: Simulated Bilayer Properties with Lipid14
| Lipid Type | Temperature (K) | Area per Lipid (Ų) | Bilayer Thickness (Å) |
| DPPC | 323 | 62.9 | 37.5 |
| DOPC | 303 | 67.5 | 36.8 |
| POPC | 303 | 64.3 | 37.1 |
Data compiled from validation studies of the Lipid14 force field.
Table 2: Example Permeability Data for Small Molecules (Conceptual)
| Molecule | Membrane | ΔGmax (kcal/mol) | Dcenter (10⁻⁵ cm²/s) | P (cm/s) |
| Methanol | DMPC | 7.5 | 1.2 | 5.0 x 10⁻³ |
| Urea | POPC | 9.2 | 0.8 | 1.1 x 10⁻⁵ |
| Indole | DOPC | -2.5 | 2.5 | 2.0 x 10⁻¹ |
Note: This table is illustrative. Published comprehensive and directly comparable permeability data for a wide range of small molecules using the Lipid14 force field is limited. Researchers should calculate these values for their specific systems of interest.
Experimental Protocols
This section provides a detailed methodology for calculating the permeability coefficient of a small molecule across a lipid bilayer using the Lipid14 force field in conjunction with the Amber MD simulation package. The primary technique employed is umbrella sampling to calculate the Potential of Mean Force (PMF).
Protocol 1: System Setup and Equilibration
This protocol describes the initial steps of building the simulation system, which consists of a lipid bilayer, water, ions, and the small molecule of interest.
-
Build the Lipid Bilayer:
-
Utilize a membrane builder tool such as CHARMM-GUI to generate the initial coordinates for a hydrated lipid bilayer (e.g., POPC).
-
Specify the desired number of lipids per leaflet (e.g., 64) and the amount of water for solvation.
-
-
Prepare Small Molecule Parameters:
-
Generate the topology and coordinate files for the small molecule using the antechamber tool in AmberTools. The General Amber Force Field (GAFF) is typically used for drug-like molecules.
-
Ensure that the atom types are compatible with the Lipid14 force field.
-
-
Combine System Components:
-
Use the tleap program in AmberTools to combine the lipid bilayer, water, ions, and the small molecule.
-
Load the appropriate force field parameters: leaprc.protein.ff14SB (if a protein is present), leaprc.water.tip3p, and leaprc.lipid.lipid14.
-
Place the small molecule at a starting position, for example, in the water phase far from the membrane.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 303 K) using an NVT (constant volume) simulation with weak restraints on the heavy atoms.
-
Run a series of equilibration steps in the NPT (constant pressure) ensemble to allow the system to relax and reach the correct density. The restraints on the heavy atoms should be gradually removed during this phase.
-
Protocol 2: Umbrella Sampling for PMF Calculation
This protocol details the steps for generating the free energy profile of the small molecule crossing the membrane using umbrella sampling.
-
Generate Initial Configurations (Windows):
-
Perform a "pulling" simulation to move the small molecule from one side of the bilayer to the other along the z-axis (perpendicular to the membrane plane). This is typically done by applying a moving harmonic restraint.
-
From the trajectory of the pulling simulation, extract a series of snapshots at regular intervals along the z-axis (e.g., every 1 Å). These snapshots will serve as the starting configurations for each umbrella sampling "window."
-
-
Run Umbrella Sampling Simulations:
-
For each starting configuration, run an independent MD simulation in the NPT ensemble.
-
In each simulation, apply a harmonic restraint to the z-position of the small molecule's center of mass to keep it within that specific "window."
-
The force constant of the harmonic restraint should be chosen to ensure sufficient overlap between the distributions of the solute's position in adjacent windows.
-
Run each window simulation for a sufficient amount of time to ensure convergence of the PMF.
-
-
PMF Calculation using WHAM:
-
Use the Weighted Histogram Analysis Method (WHAM) to combine the data from all the umbrella sampling windows and calculate the one-dimensional PMF profile along the z-axis.
-
The output will be the free energy (ΔG) as a function of the distance from the center of the bilayer.
-
Protocol 3: Calculation of the Position-Dependent Diffusion Coefficient
This protocol describes how to obtain the diffusion coefficient of the small molecule at different positions within the membrane.
-
Analyze Umbrella Sampling Trajectories:
-
From the equilibrated portion of each umbrella sampling window trajectory, calculate the autocorrelation function of the force on the restrained small molecule.
-
-
Calculate the Diffusion Coefficient:
-
The position-dependent diffusion coefficient, D(z), can be estimated from the force autocorrelation function using methods such as the Green-Kubo relation or by analyzing the mean squared displacement of the solute within each window.
-
Protocol 4: Permeability Coefficient Calculation
-
Integrate the PMF and Diffusion Profile:
-
With the calculated PMF (ΔG(z)) and the position-dependent diffusion coefficient (D(z)), numerically integrate the equation from the inhomogeneous solubility-diffusion model to obtain the resistance to permeation.
-
-
Calculate the Permeability Coefficient:
-
The permeability coefficient (P) is the reciprocal of the total resistance.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts involved in membrane permeability studies using the Lipid14 force field.
Caption: Experimental workflow for calculating membrane permeability.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Computer Simulation of Small Molecule Permeation across a Lipid Bilayer: Dependence on Bilayer Properties and Solute Volume, Size, and Cross-Sectional Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parameterizing a New Molecule for the AMBER Lipid14 Force Field
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMBER Lipid14 force field is a powerful tool for molecular dynamics (MD) simulations of lipid bilayers and membrane-protein systems.[1][2][3] Its modular design allows for the combination of various head and tail groups to represent a wide array of lipid species.[1][2] However, the study of novel lipids or drug molecules that interact with membranes often requires the development of new parameters compatible with the Lipid14 framework. This document provides a detailed protocol for parameterizing a new molecule for use with the Lipid14 force field, ensuring compatibility and accuracy in your simulations.
The parameterization process for Lipid14 is consistent with the overall AMBER development philosophy, making new parameters compatible with AMBER's protein, nucleic acid, and carbohydrate force fields.[1] The general workflow involves determining atom types, calculating partial charges, and fitting bonded parameters (bonds, angles, and dihedrals) to high-level quantum mechanical (QM) data.[4] This guide will walk you through each of these critical steps.
Overall Workflow
The parameterization of a new molecule for Lipid14 can be broken down into four main stages:
-
Molecule Preparation and Initial Parameter Assignment: This stage involves building the molecule, assigning initial atom types, and identifying which parameters are already available and which need to be developed.
-
Partial Charge Derivation: Atomic partial charges are calculated using the Restrained Electrostatic Potential (RESP) fitting method, a standard in the AMBER community.[5][6][7][8][9]
-
Bonded Parameter Fitting: This is a crucial step where bond, angle, and especially dihedral parameters are fitted to reproduce QM potential energy surfaces.[10][11]
-
Validation: The new parameters are tested through MD simulations of the isolated molecule and, ideally, within a lipid bilayer to assess their performance against experimental data.
The logical flow of this process is illustrated in the diagram below.
Experimental and Computational Protocols
Stage 1: Molecule Preparation and Initial Parameter Assignment
-
Build the 3D Structure:
-
Construct a 3D model of your new molecule using molecular building software such as GaussView, Maestro, or Avogadro.[12]
-
Ensure the initial geometry is chemically reasonable. For lipid-like molecules, pay close attention to the stereochemistry of the glycerol backbone and the conformation of the acyl chains.
-
-
Assign Initial Atom Types and Parameters:
-
The General AMBER Force Field (GAFF/GAFF2) is the recommended starting point for assigning atom types to organic molecules.[13][14][15] The antechamber tool in AmberTools is invaluable for this step.[15][16]
-
Protocol:
-
Create a mol2 file of your molecule with correct bond orders and formal charges.
-
Run antechamber:
This command will assign GAFF atom types and generate preliminary AM1-BCC charges.[15]
-
Use parmchk2 to identify missing parameters:
The output .frcmod file will list any missing bond, angle, dihedral, or improper torsional parameters that need to be developed.[17] It may also provide reasonable estimates for some missing parameters based on analogy.
-
-
Stage 2: Partial Charge Derivation (RESP)
Accurate partial charges are crucial for describing intermolecular interactions. The RESP (Restrained Electrostatic Potential) methodology is the standard for AMBER force fields, including Lipid14.[1][18] This involves fitting atomic charges to the quantum mechanically calculated electrostatic potential around the molecule.
-
Quantum Mechanical Calculations:
-
Software: A QM software package like Gaussian, GAMESS, or Psi4 is required.[5]
-
Methodology:
-
Perform a geometry optimization of your molecule. For consistency with many AMBER force fields, the HF/6-31G* level of theory is commonly used.[8][9]
-
Using the optimized geometry, perform a single-point energy calculation to compute the molecular electrostatic potential (MEP). Ensure the output is in a format compatible with the RESP fitting program. For Gaussian, the Pop=MK and IOp(6/33=2, 6/41=10, 6/42=17) keywords are often used.[8]
-
-
Multi-Conformational RESP: For flexible molecules like lipids, it is highly recommended to use a multi-conformational RESP fitting approach.[1][6][18] This involves running QM calculations on several representative conformations and averaging the charges to make them more general.[1]
-
-
RESP Fitting:
-
Software: The respgen and resp programs within AmberTools are used for this purpose.
-
Protocol:
-
Generate the RESP input files from the QM output using respgen.
-
Perform a two-stage RESP fit. The first stage fits charges to the raw ESP data. The second stage applies a hyperbolic restraint to buried atoms (like those in alkyl chains) to prevent unrealistically large charges, with a tighter restraint than the first stage.[9]
-
It is common to apply charge constraints to ensure chemical equivalency for symmetric atoms (e.g., hydrogens in a methyl group).
-
-
The logical flow for RESP charge derivation is shown below.
Stage 3: Bonded Parameter Fitting
While GAFF provides a good starting point, dihedral parameters, in particular, often require refinement to accurately reproduce the conformational energy landscape of a new molecule.[10][19]
-
Dihedral Parameter Fitting:
-
QM Torsional Scans:
-
Identify the key rotatable bonds in your molecule. For a novel lipid, these would include dihedrals in the headgroup, the glycerol backbone, and the acyl chains.
-
For each dihedral, perform a relaxed torsional scan using QM. This involves constraining the dihedral angle at a series of values (e.g., every 10-15 degrees) and optimizing the rest of the molecule's geometry at each point.
-
Extract the relative energies from these calculations to generate a potential energy profile for the rotation.
-
-
Fitting Procedure:
-
The goal is to fit the parameters of the molecular mechanics dihedral energy function (a Fourier series) to the QM energy profile.[11]
-
This can be a complex, multi-dimensional optimization problem. Tools and scripts, sometimes custom-written, are often used to find the optimal force constants, periodicities, and phase angles that minimize the root-mean-square error (RMSE) between the MM and QM energy profiles.[11][19]
-
-
-
Bond and Angle Parameters:
-
For most molecules, the bond and angle parameters provided by GAFF are sufficient.
-
If high accuracy is required for specific bonds or angles, you can perform QM frequency calculations on the optimized geometry to obtain force constants. However, this is less common than dihedral refitting for molecules compatible with the GAFF framework.
-
Stage 4: Validation
After obtaining a complete set of parameters, it is essential to validate them.
-
Simulation of the Isolated Molecule:
-
Run a short MD simulation of the new molecule in a vacuum or implicit solvent.
-
Analyze the trajectory to ensure that bond lengths, angles, and dihedral distributions are reasonable and that the molecule does not adopt any unphysical conformations.
-
-
Bilayer Simulations:
-
For a new lipid molecule, the ultimate test is to simulate it as part of a lipid bilayer.
-
Protocol:
-
Use a membrane builder tool (e.g., CHARMM-GUI) to construct a bilayer system containing your new lipid.[18]
-
Solvate the system with a water model compatible with Lipid14 (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological concentration.
-
Run a long (e.g., >100 ns) NPT simulation without surface tension.
-
-
Analysis:
-
Calculate key bilayer properties and compare them to experimental data if available.
-
-
Data Presentation
The following tables summarize the key parameters that need to be determined and the validation metrics that should be assessed.
Table 1: Key Parameters to be Determined
| Parameter Type | Source/Method | Typical Software |
| Atom Types | General AMBER Force Field (GAFF) | Antechamber |
| Partial Charges | Multi-conformation RESP fitting | Gaussian, AmberTools (resp) |
| Bond Stretching | GAFF, or QM frequency analysis | Antechamber, Gaussian |
| Angle Bending | GAFF, or QM frequency analysis | Antechamber, Gaussian |
| Dihedral Torsions | Fit to QM torsional scans | Gaussian, Custom fitting scripts |
| van der Waals | GAFF (from assigned atom types) | Antechamber |
Table 2: Key Validation Metrics for a New Lipid Molecule
| Property | Description | Target |
| Area per Lipid (APL) | The average area occupied by a single lipid in the plane of the bilayer. | Comparison with experimental values (e.g., from X-ray or neutron scattering).[20] |
| Bilayer Thickness | The distance between the headgroup regions of the two leaflets. | Comparison with experimental values.[20] |
| Deuterium Order Parameters (SCD) | A measure of the orientational order of the C-H bonds in the acyl chains. | Comparison with NMR experimental data.[4][20] |
| Lipid Lateral Diffusion | The rate at which lipids move within the plane of the bilayer. | Comparison with experimental values (e.g., from fluorescence recovery after photobleaching).[1] |
| Conformational Distributions | Analysis of key dihedral angle distributions in the headgroup and glycerol backbone. | Comparison with QM predictions and NMR data. |
Conclusion
Parameterizing a new molecule for the Lipid14 force field is a detailed process that requires a combination of established protocols and careful validation. By systematically determining atom types, deriving accurate RESP charges, and fitting dihedral parameters to quantum mechanical data, researchers can develop robust and reliable parameters for novel lipids and drug molecules. This enables the accurate simulation of complex biological membrane systems, providing valuable insights for the fields of biochemistry, biophysics, and drug development.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Lipid14: The Amber Lipid Force Field | Semantic Scholar [semanticscholar.org]
- 4. Development of the CHARMM Force Field for Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RESP ESP charge Derive: Overview [upjv.q4md-forcefieldtools.org]
- 7. RESP charges calculation using Psikit (Psi4 + RdKit) [msanchezmartinez.com]
- 8. RESP [signe.teokem.lu.se]
- 9. theoj.org [theoj.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated conformational energy fitting for force-field development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 13. arxiv.org [arxiv.org]
- 14. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 15. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 16. m.youtube.com [m.youtube.com]
- 17. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]
- 18. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sunxiaoquan.wordpress.com [sunxiaoquan.wordpress.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Lipid 14 for Targeted Drug Delivery to the Lungs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutics, particularly nucleic acids like mRNA and siRNA. A key challenge in the field is achieving organ-specific delivery to enhance therapeutic efficacy and minimize off-target effects. This document provides detailed application notes and protocols for utilizing ionizable lipids, exemplified by lung-targeting formulations, for targeted drug delivery to the lungs. While "Lipid 14" is not a universally defined specific lipid, this document synthesizes data and methodologies from studies on novel ionizable lipids developed for pulmonary delivery, including those identified by numerical designations in research publications.
Recent advancements have led to the development of ionizable lipids that, when formulated into LNPs, show a strong preference for accumulating in the lungs after systemic administration.[1][2][3] This lung tropism is often achieved by rationally designing the lipid structure, including the headgroup and tail domains, and by optimizing the overall LNP formulation.[3][4] These lung-targeting LNPs hold immense potential for treating a variety of pulmonary diseases, including lung cancer, cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][5][6]
Data Presentation
The following tables summarize quantitative data from studies on lung-targeting lipid nanoparticles, providing a comparative overview of their performance.
Table 1: In Vivo Transfection Efficiency of Lung-Targeting LNPs
| Lipid/LNP Formulation | Model | Transfected Lung Cells (%) | Predominant Cell Types Transfected | Reference |
| Lipids 35 and 36 | tdTomato mice | Significantly more than this compound | Not specified | [1] |
| sLNP | Ai14 mice | 67.0% Endothelial, 11.3% Epithelial, 3.5% Immune | Endothelial, Epithelial, Immune | [2] |
| Cationic LNPs | tdTomato mice | >50% Endothelial, 10-25% Dendritic cells, T cells, B cells, Monocytes | Endothelial, Dendritic cells, T cells, B cells, Monocytes | [7] |
| A1-3O14 LNPs | Mice | Predominately in the lungs | Not specified | [3] |
Table 2: Biodistribution of Lung-Targeting LNPs
| Lipid/LNP Formulation | Reporter | Lung Accumulation | Liver Accumulation | Spleen Accumulation | Reference |
| Lipids 35 and 36 | Fluorescently labeled RNA | Higher than this compound | Lower than lipids 35 and 36 | Lower than lipids 35 and 36 | [1] |
| A1-3O14 LNPs | Cy5-luc-mRNA | High | Low | Low | [3][8] |
| A1-4O14+DOTAP LNPs | Cy5-luc-mRNA | High | Low | Not specified | [3][8] |
| A1-4O14 LNPs | Cy5-luc-mRNA | Low | High | Feeble signal | [3] |
Table 3: Physicochemical Properties of Aerosolizable LNPs for Pulmonary Delivery
| Formulation | Size (Pre-nebulization) | Size (Post-nebulization) | Encapsulation Efficiency (Pre-nebulization) | Encapsulation Efficiency (Post-nebulization) | Reference |
| LNP library | Stable at 4°C for 14 days | Increased particle size | >80% for most formulations | Decreased encapsulation | [9][10][11] |
Experimental Protocols
Protocol 1: Formulation of Lung-Targeting Lipid Nanoparticles
This protocol describes the preparation of LNPs using a microfluidic mixing method, which is a common and reproducible technique.[10]
Materials:
-
Ionizable lipid (e.g., a lung-targeting variant)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Therapeutic cargo (e.g., mRNA, siRNA)
-
Ethanol
-
Citrate buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. The optimal ratio should be determined empirically for each lipid combination and cargo.
-
Preparation of Aqueous Phase: Dilute the therapeutic cargo (e.g., mRNA) in 100 mM sodium citrate buffer (pH 3.0).[10]
-
Microfluidic Mixing: Set the flow rates for the lipid-ethanol phase and the aqueous-mRNA phase on the microfluidic mixer. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).
-
LNP Formation: The rapid mixing of the two phases at the microfluidic interface leads to the self-assembly of the LNPs, encapsulating the cargo.
-
Buffer Exchange and Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using dialysis cassettes to remove ethanol and non-encapsulated cargo.
-
Sterilization and Storage: Filter the purified LNP suspension through a 0.22 µm sterile filter. Store the LNPs at 4°C.
Protocol 2: In Vitro Transfection of Lung Cells
This protocol outlines the procedure for assessing the transfection efficiency of the formulated LNPs in a relevant lung cell line (e.g., A549 human lung carcinoma cells).
Materials:
-
A549 cells (or other relevant lung cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LNP-encapsulated reporter gene (e.g., GFP mRNA or Luciferase mRNA)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or luminometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the LNPs.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis:
-
For GFP: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Protocol 3: In Vivo Evaluation of Lung-Targeting LNPs in Mice
This protocol describes the systemic administration of LNPs to mice to evaluate their biodistribution and in vivo transfection efficiency. All animal procedures must be performed in accordance with institutional guidelines.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
LNP-encapsulated reporter gene (e.g., Luciferase mRNA or Cy5-labeled mRNA)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
LNP Administration: Administer the LNP formulation to the mice via intravenous (tail vein) injection. The typical dose is in the range of 0.3 to 1.0 mg/kg of mRNA.[5]
-
In Vivo Imaging (for Luciferase): At 6-24 hours post-injection, anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Image the bioluminescence signal using an IVIS to visualize the location and intensity of protein expression.
-
Biodistribution Analysis (for Cy5-labeled mRNA): At a predetermined time point (e.g., 4 hours post-injection), euthanize the mice and harvest major organs (lungs, liver, spleen, heart, kidneys).
-
Ex Vivo Imaging: Image the harvested organs using an IVIS to quantify the fluorescence intensity of the Cy5-labeled mRNA in each organ.[3][8]
-
Organ Homogenization and Quantification: Homogenize the organs and quantify the amount of delivered mRNA using techniques like RT-qPCR or quantify the expressed protein via ELISA.
Visualizations
Caption: Experimental workflow for developing and evaluating lung-targeting LNPs.
Caption: Generalized pathway for LNP uptake and cargo release in lung cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision Pulmonary Medicine: Penn Engineers Target Lung Disease with Lipid Nanoparticles - Penn Engineering Blog [blog.seas.upenn.edu]
- 5. Technology - Lipid Nanoparticles That Specifically Target The Lungs [upenn.technologypublisher.com]
- 6. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aerosolizable Lipid Nanoparticles for Pulmonary Delivery of mRNA through Design of Experiments [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Dynamics Simulation of a POPC Membrane with Lipid14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing molecular dynamics (MD) simulations of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the AMBER Lipid14 force field. This protocol is designed to be a comprehensive resource, covering system setup, simulation execution, and analysis of key membrane properties.
Introduction
Cell membranes are complex and dynamic structures that play a crucial role in cellular processes. Composed primarily of a lipid bilayer, they provide a selectively permeable barrier and a matrix for membrane-associated proteins. Understanding the atomistic details of membrane structure and dynamics is essential for various fields, including drug development and molecular biology. Molecular dynamics simulations offer a powerful computational microscope to probe these systems with high spatial and temporal resolution.
The AMBER Lipid14 force field has been specifically developed for the accurate, tensionless simulation of a variety of lipid types, including POPC. It is compatible with the broader AMBER ecosystem of force fields for proteins, nucleic acids, and small molecules, making it an excellent choice for studying complex biomolecular systems.[1][2][3]
Quantitative Data Summary
Molecular dynamics simulations with the Lipid14 force field have been shown to reproduce experimental properties of POPC bilayers with good agreement.[1] The following tables summarize key quantitative data from such simulations.
Table 1: Structural Properties of a POPC Bilayer Simulated with Lipid14
| Property | Simulated Value | Experimental Value |
| Area per Lipid (Ų) | 64.3 ± 0.2 | ~64.0 - 70.5 |
| Bilayer Thickness (DHH, Å) | 37.6 ± 0.2 | ~36.0 - 38.0 |
| Volume per Lipid (ų) | 1269 ± 5 | ~1250 - 1290 |
Note: Simulated values are typically obtained at a temperature of 303 K. Experimental values can vary based on the technique used.[4][5][6]
Table 2: Deuterium Order Parameters (SCD) for POPC Acyl Chains with Lipid14
| Acyl Chain | Carbon Position | Simulated |SCD| | Experimental |SCD| | |---|---|---|---| | sn-1 (palmitoyl) | C2 | 0.20 | 0.20 | | | C6 | 0.21 | 0.21 | | | C10 | 0.20 | 0.20 | | | C14 | 0.15 | 0.14 | | sn-2 (oleoyl) | C2 | 0.20 | 0.20 | | | C6 | 0.20 | 0.20 | | | C9=C10 | 0.05 | 0.05 | | | C14 | 0.14 | 0.13 |
Note: Deuterium order parameters provide a measure of the conformational order of the lipid acyl chains. A higher |SCD| value indicates a more ordered chain.[1][7][8]
Experimental Protocols
This section outlines the detailed methodology for setting up, running, and analyzing an MD simulation of a pure POPC bilayer using the Lipid14 force field with the AMBER software package. The protocol can be adapted for use with other MD simulation software that supports the AMBER force fields, such as GROMACS.
Protocol 1: System Setup and Equilibration
This protocol describes the initial construction of the POPC membrane system and the subsequent equilibration steps required to bring it to a stable state.
1. Building the POPC Bilayer:
-
Utilize a membrane building tool such as CHARMM-GUI's Membrane Builder to generate the initial coordinates for a hydrated POPC bilayer.[4]
-
Specify the number of lipids per leaflet (e.g., 64 for a total of 128 lipids).
-
Select the TIP3P water model for solvation, as Lipid14 was parameterized for use with this water model.[4][5]
-
Add counterions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 150 mM).
2. System Preparation with AmberTools:
-
Use the tleap program in AmberTools to generate the topology (.prmtop) and coordinate (.inpcrd) files for the system.
-
Load the appropriate force fields: leaprc.protein.ff14SB (for compatibility if proteins are to be added later), leaprc.water.tip3p, and leaprc.lipid.lipid14.
-
Load the PDB file generated by the membrane builder.
-
Use the solvatebox command to create a periodic box of water around the membrane.
-
Use the addIons command to add counterions.
-
Save the topology and coordinate files.
3. Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes in the initial structure.
-
Step 3.1: Minimize the positions of water molecules and ions, keeping the lipid molecules restrained.
-
Step 3.2: Minimize the entire system without restraints.
4. Equilibration:
-
Carry out a multi-step equilibration procedure to gradually heat the system and relax the membrane.
-
Step 4.1: NVT Equilibration (Heating):
-
Simulate for a short duration (e.g., 100 ps) in the NVT (constant number of particles, volume, and temperature) ensemble.
-
Gradually heat the system from 0 K to the target temperature (e.g., 303 K) using a Langevin thermostat.
-
Apply weak positional restraints to the lipid heavy atoms.
-
-
Step 4.2: NPT Equilibration (Pressure Coupling):
-
Simulate for a longer duration (e.g., 1-5 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble.
-
Use a Berendsen or Monte Carlo barostat to maintain a pressure of 1 bar with semi-isotropic pressure coupling (allowing x-y and z dimensions of the box to fluctuate independently).
-
Gradually reduce the positional restraints on the lipid heavy atoms over the course of the simulation.
-
Protocol 2: Production Molecular Dynamics Simulation
Once the system is well-equilibrated, a production MD simulation can be performed to generate trajectories for analysis.
1. Production Run:
-
Continue the simulation from the final equilibrated state.
-
Simulate in the NPT ensemble at the desired temperature (e.g., 303 K) and pressure (1 bar) with semi-isotropic pressure coupling.
-
The length of the production run will depend on the properties of interest, but typically ranges from hundreds of nanoseconds to microseconds.
-
Save the trajectory and energy files at regular intervals (e.g., every 10 ps).
Protocol 3: Analysis of Membrane Properties
The following protocols describe how to analyze the production trajectory to calculate key properties of the POPC membrane. The cpptraj tool in AmberTools is recommended for these analyses.
1. Area per Lipid Calculation:
-
The area per lipid (APL) is calculated as the average area of the simulation box in the x-y plane divided by the number of lipids in one leaflet.
-
In cpptraj, you can track the box dimensions over time and calculate the average. The formula is: APL = ( * ) / (Number of lipids per leaflet).
2. Bilayer Thickness Calculation:
-
The bilayer thickness (DHH) is typically defined as the average distance between the phosphorus atoms of the two leaflets.
-
In cpptraj, you can calculate the density profile of the phosphorus atoms along the z-axis (normal to the membrane). The distance between the two peaks in the density profile corresponds to the bilayer thickness.
3. Deuterium Order Parameter (SCD) Calculation:
-
The SCD parameter provides a measure of the orientational order of the C-H bonds in the lipid acyl chains with respect to the bilayer normal.
-
The lipidorder command in cpptraj can be used to calculate the order parameters for each carbon atom in the acyl chains.[9]
-
This requires creating an index file that specifies the atoms in each C-H bond of interest.
Visualizations
The following diagrams illustrate the workflow for setting up and analyzing a POPC membrane simulation.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lipidorder – AMBER-hub [amberhub.chpc.utah.edu]
Troubleshooting & Optimization
Troubleshooting Lipid14 Simulation Convergence Issues: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common convergence issues encountered during molecular dynamics (MD) simulations using the Lipid14 force field. The content is tailored for researchers, scientists, and drug development professionals working with lipid membrane simulations.
Frequently Asked Questions (FAQs)
Q1: My simulation is unstable and crashing (e.g., "blowing up"). What are the initial steps to troubleshoot this?
A1: System instability, often referred to as "blowing up," is a common issue, especially in the initial stages of a simulation. It typically arises from high initial potential energies due to bad contacts or inappropriate simulation parameters. Here are the primary troubleshooting steps:
-
Thorough Energy Minimization: Ensure you have performed a robust energy minimization protocol. A multi-stage approach is recommended, starting with steepest descent to resolve major clashes, followed by conjugate gradient for a finer minimization. A sufficient number of steps (e.g., 5000 steps of steepest descent followed by 5000 steps of conjugate gradient) is crucial.[1][2]
-
Gradual Heating: Avoid instantaneous heating to the target temperature. A gradual, stepwise heating process allows the system to relax and adapt. For instance, heat the system from 0 K to 100 K over a short period (e.g., 5 ps) with weak restraints on the lipids, and then proceed to the final temperature.[1][2][3]
-
Check for Bad Initial Geometry: Visualize your initial system setup to identify any overlapping atoms or unrealistic molecular arrangements. Tools like CHARMM-GUI can be excellent for building initial membrane structures to avoid such issues.[2][4]
-
Time Step: A large time step can lead to instability. For all-atom simulations with constraints on bonds involving hydrogen (like SHAKE), a time step of 2 fs (0.002 ps) is standard.[2] If instability persists, try reducing the time step to 1 fs.[1]
Q2: The area per lipid for my membrane simulation is not converging. What should I do?
A2: Convergence of the area per lipid is a key indicator of a well-equilibrated membrane simulation. Lack of convergence can stem from insufficient simulation time or improper simulation settings.
-
Sufficient Equilibration Time: Lipid membranes, especially complex mixtures, can require long equilibration times. For a single-component lipid membrane, 5-10 ns may be sufficient if the initial setup is good. However, multi-component systems can require 100 ns or more to equilibrate.[4] It's important to monitor the area per lipid over time until it reaches a stable plateau.
-
Pressure Coupling: The choice of barostat can influence the convergence of the area per lipid. While the Berendsen barostat was used in the initial Lipid14 paper, it is known to not be ideal for simulations where volume fluctuations are important.[3] Consider using more modern barostats like Monte Carlo or Parrinello-Rahman for production runs, which can provide more accurate volume fluctuations.
-
Tensionless Simulation: The Lipid14 force field is designed for tensionless simulations.[3][5][6] Ensure you are running your simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the box dimensions to fluctuate and achieve a tensionless state.
Q3: My lipid tails appear to be "freezing" or becoming overly ordered. How can I resolve this?
A3: The issue of lipid tail "freezing" into a crystalline state was a known problem with earlier force fields like GAFF when used for long alkane chains at standard conditions.[1] The Lipid14 force field was specifically developed with revised Lennard-Jones and torsion parameters to address this.[1][3] If you are still observing this behavior, consider the following:
-
Force Field Integrity: Double-check that you are indeed using the Lipid14 force field parameters for your lipids and not accidentally reverting to older GAFF parameters for the tail groups.
-
Temperature Control: Ensure your thermostat is maintaining the correct temperature for the desired lipid phase. An incorrect temperature could push the system into a gel phase.
-
System Composition: The presence of other molecules, such as cholesterol, can significantly impact the ordering of lipid tails.[2] Ensure your system composition and concentrations are appropriate for the phenomenon you wish to study.
Experimental Protocols
Standard Equilibration Protocol for a Lipid14 Membrane Simulation
This protocol is a general guideline for equilibrating a pre-built lipid bilayer system.
-
Energy Minimization:
-
Initial Heating (NVT Ensemble):
-
Further Heating and Equilibration (NPT Ensemble):
-
Continue heating the system to the target temperature.
-
Switch to the NPT ensemble to allow the box volume to fluctuate. Use a barostat with a reference pressure of 1.0 bar and a relaxation time of 1.0 ps.[2]
-
Equilibrate the system until key properties like area per lipid, bilayer thickness, and potential energy have converged. This may take anywhere from 10 to over 100 ns depending on the system's complexity.[4]
-
-
Production Run (NPT Ensemble):
-
Once the system is well-equilibrated, proceed with the production simulation for data collection.
-
Simulation Parameters for Lipid14
For easy comparison, the following table summarizes typical simulation parameters used in Lipid14 simulations.
| Parameter | Recommended Value | Reference |
| Time Step | 2 fs (0.002 ps) | [2] |
| Hydrogen Bond Constraints | SHAKE algorithm | [1][2][3] |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | [1][2][3] |
| Real-space Cutoff | 10.0 Å | [1][2][3] |
| Temperature Control | Langevin Thermostat | [1][2][3] |
| Pressure Control | Berendsen (for equilibration), Monte Carlo or Parrinello-Rahman (for production) | [3] |
| Pressure | 1.0 bar | [2] |
Visualizations
Troubleshooting Workflow for Simulation Instability
The following diagram outlines a logical workflow for troubleshooting an unstable Lipid14 simulation.
Caption: A flowchart for diagnosing and resolving simulation instability.
Convergence Check Decision Tree
This diagram provides a decision-making process to assess the convergence of key simulation parameters.
Caption: A decision tree to guide the assessment of simulation convergence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid14: The Amber Lipid Force Field | Semantic Scholar [semanticscholar.org]
- 6. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Lipid 14 LNP Formulations
Welcome to the technical support center for Lipid 14 LNP formulations. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in this compound LNP formulations?
A1: The most common indicators of instability in this compound LNP formulations include:
-
Increased Particle Size and Polydispersity Index (PDI): Aggregation or fusion of LNPs leads to a larger average particle size and a broader size distribution (higher PDI). This is a critical quality attribute to monitor over time.
-
Decreased Encapsulation Efficiency: Leakage of the encapsulated cargo (e.g., mRNA, siRNA) from the LNPs results in lower encapsulation efficiency and reduced therapeutic potency.
-
Changes in Zeta Potential: Alterations in the surface charge of the LNPs can indicate changes in the lipid composition or interaction with the surrounding buffer, potentially leading to aggregation.
-
Visible Particulates or Cloudiness: In severe cases of aggregation, visible particles or a cloudy appearance of the LNP suspension may be observed.
-
Loss of Biological Activity: The ultimate measure of instability is a decrease in the biological activity of the encapsulated cargo, such as reduced protein expression from an mRNA payload.
Q2: What are the primary factors that affect the stability of this compound LNP formulations?
A2: Several factors can influence the stability of this compound LNP formulations:
-
Temperature: Both high temperatures and freeze-thaw cycles can disrupt LNP structure.[1][2] Storage at elevated temperatures can accelerate the degradation of both lipids and the nucleic acid cargo through processes like hydrolysis and oxidation.[1][2]
-
pH of the Buffer: The pH of the storage buffer can impact the charge of the ionizable lipids and the integrity of the encapsulated cargo. While some studies show LNP stability over a range of pH values, it is a critical parameter to control.
-
Buffer Composition: The type and concentration of salts and other components in the buffer can influence the colloidal stability of the LNPs.
-
Excipients: The presence or absence of stabilizing excipients, such as cryoprotectants and polymers, plays a crucial role in preventing aggregation and degradation, especially during freezing and long-term storage.[2]
-
Physical Stress: Shaking or vigorous mixing can induce mechanical stress, leading to LNP aggregation and cargo leakage.
-
Lipid Composition: The molar ratio of the different lipid components (this compound, helper lipid, cholesterol, PEG-lipid) is a critical determinant of LNP stability.[1]
Q3: What are the recommended storage conditions for this compound LNP formulations?
A3: Optimal storage conditions are crucial for maintaining the stability of LNP formulations. Generally, LNPs can be stored at 4°C for short-term use (up to one week). For long-term storage, freezing at temperatures between -20°C and -80°C is recommended to slow down chemical degradation processes.[1] However, it is critical to use cryoprotectants to prevent damage during freeze-thaw cycles. Lyophilization (freeze-drying) is another effective method for long-term storage, as it removes water and significantly reduces degradation rates.[1]
Q4: How do cryoprotectants improve the stability of frozen LNP formulations?
A4: Cryoprotectants, such as sucrose and trehalose, are essential for stabilizing LNPs during freezing and thawing.[2] During the freezing process, the formation of ice crystals can exert mechanical stress on the LNPs, leading to their fusion, aggregation, and leakage of the encapsulated cargo. Cryoprotectants form a glassy matrix around the LNPs, which prevents the formation of large ice crystals and protects the LNP structure from damage.[3]
Troubleshooting Guides
Issue 1: Increased Particle Size and PDI Over Time
| Potential Cause | Troubleshooting Steps |
| Aggregation due to improper storage temperature. | Store LNPs at recommended temperatures (4°C for short-term, -20°C to -80°C for long-term). Avoid repeated temperature fluctuations. |
| Freeze-thaw induced aggregation. | Minimize the number of freeze-thaw cycles. If freezing is necessary, add a cryoprotectant (e.g., 10% sucrose) to the formulation before freezing.[4] |
| Inappropriate buffer pH or composition. | Ensure the storage buffer has a pH that is optimal for the stability of your specific LNP formulation. Use buffers with appropriate ionic strength. |
| High LNP concentration. | If aggregation is persistent, consider diluting the LNP formulation to a lower concentration for storage. |
| Absence of stabilizing excipients. | Incorporate PEGylated lipids in the formulation to provide a protective hydrophilic layer that sterically hinders aggregation. |
Issue 2: Decreased Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Leakage of cargo due to improper storage. | Store at recommended low temperatures to maintain the integrity of the lipid bilayer.[1] |
| Degradation of lipid components. | Protect from light and oxygen to prevent lipid oxidation. Consider adding antioxidants to the formulation if unsaturated lipids are used.[2] |
| Physical stress during handling. | Avoid vigorous vortexing or shaking. Use gentle mixing techniques when resuspending or diluting LNP samples. |
| Suboptimal lipid composition. | Ensure the formulation includes an adequate amount of cholesterol, which is known to enhance the stability and rigidity of the lipid bilayer.[1] |
Quantitative Data on LNP Stability
The following tables summarize representative data on the stability of mRNA-LNP formulations under different storage conditions. While this data was not generated specifically with this compound, it provides valuable insights into the general stability behavior of similar LNP systems.
Table 1: Effect of Storage Temperature on mRNA-LNP Properties (7-day storage)
| Storage Temperature | Size (nm) | PDI | mRNA Retention Rate (%) |
| -80°C | 904.6 ± 107.7 | 0.695 ± 0.055 | 50.51 ± 10.37 |
| -30°C | 170.8 ± 6.8 | 0.235 ± 0.028 | 92.97 ± 2.48 |
| 4°C | 112.5 ± 2.3 | 0.081 ± 0.040 | 97.34 ± 0.73 |
| 25°C | 113.4 ± 6.8 | 0.083 ± 0.005 | 96.72 ± 0.40 |
| Data adapted from a study on DLin-MC3-DMA based LNPs and is for illustrative purposes.[4] |
Table 2: Effect of Cryoprotectant (Sucrose) on mRNA-LNP Properties at -80°C (7-day storage)
| Storage Condition | Size (nm) | PDI | mRNA Retention Rate (%) |
| -80°C, without Sucrose | 383.2 ± 41.9 | 0.593 ± 0.065 | 50.83 ± 11.24 |
| -80°C, with Sucrose | 118.4 ± 5.9 | 0.098 ± 0.011 | 83.66 ± 3.22 |
| 4°C (Control) | 110.7 ± 1.5 | 0.065 ± 0.038 | 87.25 ± 4.30 |
| Data adapted from a study on DLin-MC3-DMA based LNPs and is for illustrative purposes.[4] |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
This protocol is for measuring the hydrodynamic size and polydispersity index (PDI) of LNPs using a Zetasizer instrument.[5]
-
Materials and Equipment:
-
Zetasizer Advance system (or equivalent DLS instrument)
-
Low-volume disposable cuvettes (e.g., DTS0012)
-
RNase-free water or appropriate buffer (e.g., 1X PBS)
-
LNP sample
-
-
Procedure:
-
Sample Preparation: Dilute the LNP sample in an appropriate aqueous buffer (e.g., 1X PBS) to a suitable concentration for DLS measurement. If the storage buffer contains cryoprotectants like sucrose at high concentrations (>1%), it is recommended to dilute the sample at least 100-fold in a sugar-free buffer to minimize viscosity effects.[5]
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to warm up.
-
Select the appropriate cuvette type in the software.
-
Set the measurement parameters:
-
Material: Liposome
-
Dispersant: Water (or the appropriate buffer with correct viscosity and refractive index values)
-
Temperature: 25°C
-
Angle of detection: Backscatter
-
-
-
Measurement:
-
Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's cell holder.
-
Start the measurement. The instrument will automatically perform a series of sub-runs and calculate the Z-average size and PDI.
-
-
Data Analysis:
-
Review the size distribution report. The Z-average represents the intensity-weighted mean hydrodynamic size, and the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations.
-
-
2. RiboGreen Assay for mRNA Encapsulation Efficiency
This protocol determines the encapsulation efficiency of mRNA in LNPs using the Quant-iT RiboGreen RNA assay.[4]
-
Materials and Equipment:
-
Quant-iT RiboGreen RNA Assay Kit
-
Fluorescence microplate reader (excitation ~480 nm, emission ~520 nm)
-
96-well black, flat-bottom plates
-
RNase-free water and pipette tips
-
Triton X-100 solution (e.g., 2%)
-
LNP sample
-
mRNA standard of known concentration
-
-
Procedure:
-
Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent 1:200 in TE buffer (provided in the kit). Protect from light.
-
Prepare mRNA Standard Curve: Perform a serial dilution of the mRNA standard in TE buffer to create a standard curve (e.g., from 2 µg/mL to 0 µg/mL).
-
Sample Preparation:
-
Total mRNA (encapsulated + free): Dilute the LNP sample in TE buffer containing a final concentration of 0.1% Triton X-100. The detergent will lyse the LNPs and release the encapsulated mRNA.
-
Free mRNA (non-encapsulated): Dilute the LNP sample in TE buffer without Triton X-100.
-
-
Plate Setup:
-
Pipette the mRNA standards and the prepared LNP samples into the 96-well plate in duplicate.
-
Add the diluted RiboGreen working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence on the microplate reader.
-
Calculation:
-
Generate a standard curve by plotting fluorescence intensity versus mRNA concentration.
-
Determine the concentration of total mRNA and free mRNA in your samples using the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
-
3. HPLC-CAD for Lipid Content and Degradation Analysis
This protocol provides a general framework for analyzing the lipid composition and potential degradation products in LNP formulations using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
-
Materials and Equipment:
-
UHPLC system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
LNP sample
-
Lipid standards (for this compound, helper lipid, cholesterol, PEG-lipid)
-
-
Procedure:
-
Sample Preparation: Disrupt the LNP structure to release the lipids. This can be achieved by diluting the LNP sample in a solvent like methanol or a mixture of methanol and chloroform.
-
Chromatographic Conditions:
-
Column Temperature: 50°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 8 µL
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their hydrophobicity. A typical gradient might be:
-
0-4 min: 40% B
-
4-5 min: Gradient to 70% B
-
5-16.25 min: Gradient to 100% B
-
16.25-18.25 min: Hold at 100% B
-
18.25-19.25 min: Return to 40% B
-
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
-
Data Analysis:
-
Identify the peaks for each lipid component by comparing their retention times with those of the lipid standards.
-
Quantify the amount of each lipid by integrating the peak area.
-
Monitor for the appearance of new peaks over time, which may indicate the presence of lipid degradation products.
-
-
Visualizations
Caption: Key degradation pathways affecting this compound LNP stability.
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. susupport.com [susupport.com]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMBER Lipid14 Force Field
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the setup of molecular dynamics simulations using the Lipid14 force field in AMBER.
Frequently Asked Questions (FAQs)
Q1: What is the Lipid14 force field and what are its key features?
A1: The Lipid14 force field is a modular all-atom force field for simulating lipid bilayers within the AMBER molecular dynamics package.[1][2][3][4] Its modular design allows for the combination of various head and tail groups to construct a wide range of lipid types.[1][2][5] Key features include revised Lennard-Jones and torsion parameters for both head and tail groups, and updated partial charges, which enable tensionless simulations of lipid bilayers that show good agreement with experimental data for properties like area per lipid, bilayer thickness, and NMR order parameters.[1][2][3] Lipid14 is designed to be compatible with other AMBER force fields for proteins, nucleic acids, and carbohydrates.[2][3][5]
Q2: Which lipid types are supported in the standard Lipid14 release?
A2: The initial release of Lipid14 was validated for several common phosphatidylcholine (PC) and phosphatidylethanolamine (PE) lipids.[1] However, due to its modular nature, it can be extended to other lipid types. It's important to check the AMBER manual for the specific version you are using for a complete list of supported lipids.[6] Note that some lipid types, such as phosphatidylserine (PS), were not included in the initial release but were added in later updates or extensions to the force field.[6]
Q3: Can I mix Lipid14 parameters with other lipid force fields like Lipid11?
A3: No, it is strongly advised not to mix Lipid14 and Lipid11 parameters.[6] The parameters in Lipid14 have been specifically revised and updated from Lipid11 and the General Amber Force Field (GAFF) to work together cohesively.[1][5] Mixing parameters from different force fields can lead to an unbalanced potential energy function and produce unreliable simulation results.[6]
Q4: Is Cholesterol supported by the Lipid14 force field?
A4: While the base Lipid14 force field does not include parameters for cholesterol, a specific parameterization for cholesterol compatible with Lipid14 has been developed and is available.[7] This extension allows for the simulation of mixed lipid bilayers containing cholesterol.[7] When using these parameters, it is crucial to use the corresponding .frcmod file.[8]
Troubleshooting Guides
Issue 1: tleap Error - "FATAL: Atom ... does not have a type"
Q: I am trying to build my system in tleap and I am getting a "FATAL: Atom ... does not have a type" error. What does this mean and how can I fix it?
A: This is a common error that occurs when tleap cannot assign an atom type from the loaded force fields to an atom in your PDB file. This can happen for several reasons:
-
Incorrect or non-standard atom names: The atom names in your PDB file must match the atom names defined in the force field library files for that residue. For ligands or non-standard residues, you may need to generate parameters and create a .mol2 or .prep file with correctly assigned atom types using a tool like antechamber.
-
Missing force field parameters: You may not have loaded the necessary force field files. For a typical protein-membrane system, you will need to source leaprc.protein., leaprc.water., and leaprc.lipid14. If you have a ligand, you will also need to load leaprc.gaff or leaprc.gaff2 and a .frcmod file for your ligand.[9]
-
Incorrect residue names: The residue names in your PDB file must match those in the Lipid14 library. For example, a DOPC lipid is composed of PC, and two OL residues.
-
PDB file formatting issues: Ensure your PDB file adheres to the standard format. Sometimes, issues can arise from the conversion of files from other programs. Using a tool like pdb4amber can help clean up PDB files for use in tleap.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "FATAL: Atom does not have a type" error in tleap.
Issue 2: Net Charge Problem with Lipid Residues
Q: My total system charge is not an integer value after building a lipid bilayer. Why is this happening and is it a problem?
A: This is a known issue with some versions of the Lipid14 force field where the sum of partial charges for some lipid residues in the lipid14.lib file is not exactly zero.[11] For example, for a DOPC molecule, the net charge can be a small negative value (e.g., -0.000008).[11] While the charge deviation for a single lipid is very small, in a large bilayer, this can accumulate to a significant non-integer total charge, which can be problematic for certain simulation algorithms, especially those using Particle Mesh Ewald (PME).
Solution:
-
Identify the charge deviation: Sum the partial charges for each lipid residue type in your system to determine the exact net charge.
-
Manual Correction: A temporary solution is to manually edit the lipid14.lib file (found in $AMBERHOME/dat/leap/lib/) to ensure the charges for each residue sum to zero.[11] This can be done by slightly adjusting the charge of a non-critical atom (e.g., a carbon in the hydrophobic tail) to neutralize the residue.
-
Use Updated Force Fields: Check for newer versions of the AMBER force field, as this issue may have been corrected in subsequent releases like Lipid17 or Lipid21.
Issue 3: tleap Incorrectly Splits Lipid Residues
Q: When I load my lipid bilayer PDB into tleap, it splits my lipid molecules into separate residues (e.g., DOPC becomes PC, OL, and OL). How can I prevent this?
A: This is the expected behavior of tleap with the modular Lipid14 force field.[10][12] The force field is designed with separate head and tail group residues that are then linked together by tleap. The splitting itself is not an error, but you need to ensure that tleap correctly bonds these residues back together.
Solution:
-
Use a tleap script: Instead of loading the PDB directly in an interactive session, use a tleap script that loads the PDB and then explicitly uses the bond command to connect the head and tail residues. For example, for a POPC lipid, you would need to bond the PC head group to the PA and OL tail groups.
-
Check PDB formatting: Ensure that the atoms in your PDB file are ordered correctly within each lipid molecule to facilitate proper bonding by tleap. The charmmlipid2amber.py script can be helpful in converting PDB files from sources like CHARMM-GUI into a format that is more easily parsed by tleap.[10][12]
Modular Lipid Construction in tleap:
Caption: Modular assembly of a DOPC lipid from head (PC) and tail (OL) residues in tleap.
Summary of Common Errors and Solutions
| Error | Likely Cause(s) | Recommended Solution(s) |
| "FATAL: Atom ... does not have a type" | Incorrect atom/residue names, missing force field files, unparameterized ligand. | Correct names in PDB, load all necessary leaprc files, generate parameters for ligands using antechamber.[9] |
| Non-integer total system charge | Small charge imbalances in the lipid14.lib file.[11] | Manually adjust charges in the .lib file to neutralize residues or use an updated force field version. |
| tleap splits lipid residues | This is the expected behavior of the modular Lipid14 force field. | Use a tleap script with explicit bond commands to connect head and tail residues. Ensure correct PDB formatting.[10] |
| Mixing Lipid11 and Lipid14 | Loading leaprc.lipid11 with leaprc.lipid14. | Only source leaprc.lipid14 and ensure all lipid residues use Lipid14 parameters. Do not mix parameters from different force field versions.[6] |
| Unsupported Lipid Types | The desired lipid is not part of the standard Lipid14 library (e.g., POPS in older versions). | Check for updated force fields (e.g., Lipid17, Lipid21) that may include the desired lipid, or parameterize the new lipid yourself.[6][13] |
Experimental Protocol: Setting up a DOPC Bilayer Simulation
This protocol outlines the basic steps for setting up a simple DOPC bilayer simulation using tleap with the Lipid14 force field.
-
Prepare the PDB file:
-
Obtain a starting PDB structure of a DOPC bilayer. This can be generated using a tool like CHARMM-GUI.
-
Process the PDB file using pdb4amber to ensure AMBER-compatible formatting: pdb4amber -i input.pdb -o amber_ready.pdb --dry
-
-
Create a tleap input script (tleap.in):
-
Run tleap: tleap -f tleap.in
-
Minimization and Equilibration:
-
Perform a series of minimization and equilibration steps to relax the system. This typically involves:
-
Minimization of water and ions with restraints on the lipids.
-
Minimization of the entire system.
-
Gradual heating of the system under NVT conditions with restraints on the lipids.
-
Equilibration under NPT conditions, gradually releasing the restraints.
-
-
-
Production Simulation:
-
Run the production molecular dynamics simulation under NPT conditions.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Lipid14: The Amber Lipid Force Field | Semantic Scholar [semanticscholar.org]
- 4. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re: [AMBER] Problem when using lipid14 force filed in Amber 11 from Bin Wang on 2016-01-21 (Amber Archive Jan 2016) [archive.ambermd.org]
- 7. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid14 simulations · Issue #7 · NMRLipids/NmrLipidsCholXray · GitHub [github.com]
- 9. researchgate.net [researchgate.net]
- 10. Re: [AMBER] tleap split lipid when it shouldn't from Dickson, Callum on 2019-05-13 (Amber Archive May 2019) [archive.ambermd.org]
- 11. [AMBER] net charge problem of Amber Lipid14 Force Field from Xibing He on 2017-10-05 (Amber Archive Oct 2017) [archive.ambermd.org]
- 12. Re: [AMBER] Problem when using lipid14 force filed in Amber 11 from Bin Wang on 2016-01-11 (Amber Archive Jan 2016) [archive.ambermd.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing mRNA Encapsulation in Lipid 14 LNPs
Welcome to the technical support center for Lipid 14 LNP-mediated mRNA encapsulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for high-efficiency mRNA encapsulation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your mRNA-LNP formulation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency (<80%) | Improper pH of Aqueous Buffer: The ionizable lipid (this compound) requires an acidic environment (typically pH 4-5) to become protonated and effectively complex with the negatively charged mRNA.[1] | Ensure the aqueous buffer (e.g., sodium acetate or sodium citrate) is at the optimal pH range of 4-5.[1] Verify the pH of your buffer before each experiment. |
| Suboptimal N:P Ratio: The Nitrogen-to-Phosphate (N:P) ratio, which represents the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the mRNA, is critical for complexation. A typical N:P ratio for efficient encapsulation is around 6.[1] | Calculate and optimize the N:P ratio. A common starting point is a lipid-to-mRNA weight ratio of 10:1.[1] Adjust the amount of this compound or mRNA to achieve the target N:P ratio. | |
| Incorrect Lipid Molar Ratios: The proportion of each lipid component (ionizable lipid, helper lipid, cholesterol, PEG-lipid) significantly impacts LNP structure and encapsulation.[1][2] | A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3][4] Systematically vary the molar percentages of each component to find the optimal ratio for your specific mRNA and application. | |
| Inefficient Mixing: Rapid and homogenous mixing of the lipid-ethanol phase and the mRNA-aqueous phase is crucial for the self-assembly of LNPs and efficient mRNA trapping. | Utilize a microfluidic mixing device for consistent and rapid mixing.[5][6][7] If using a T-junction, ensure a high total flow rate to promote turbulent mixing.[3] For manual mixing, ensure rapid and vigorous pipetting or vortexing, though this is less reproducible.[8] | |
| High Polydispersity Index (PDI > 0.3) | Aggregation of LNPs: Suboptimal PEG-lipid concentration can lead to particle aggregation. | Ensure the PEG-lipid concentration is sufficient (typically 1.5-2 mol%) to provide a protective hydrophilic shield and prevent aggregation.[9] |
| Slow or Inconsistent Mixing: Can lead to the formation of a heterogeneous population of LNPs with varying sizes. | As with low encapsulation efficiency, use a controlled and rapid mixing method like microfluidics.[5][7] | |
| mRNA Degradation | RNase Contamination: mRNA is highly susceptible to degradation by RNases present in the environment or reagents. | Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. |
| Instability of mRNA construct: The inherent stability of the mRNA molecule itself can affect encapsulation. | Ensure your mRNA has appropriate 5' capping and a 3' poly(A) tail to enhance stability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous buffer when formulating this compound LNPs?
A1: The optimal pH for the aqueous buffer is typically between 4 and 5.[1] This acidic environment ensures that the tertiary amines of the ionizable lipid (this compound) are protonated, carrying a positive charge that facilitates electrostatic interaction and complexation with the negatively charged mRNA backbone.[1]
Q2: How do I determine the best Nitrogen-to-Phosphate (N:P) ratio for my experiment?
A2: The N:P ratio is a critical parameter that dictates the charge balance between the ionizable lipid and the mRNA.[1] A common and effective N:P ratio for LNP formulations is approximately 6.[1] This generally corresponds to a lipid-to-mRNA weight ratio of around 10:1.[1] However, the optimal ratio can vary depending on the specific mRNA sequence and length, so it is recommended to test a range of N:P ratios (e.g., 3, 6, 9) to determine the best condition for your system.
Q3: What are the standard molar ratios for the lipid components in an LNP formulation?
A3: A widely used and effective molar ratio for the four lipid components (ionizable lipid:helper lipid:cholesterol:PEG-lipid) is 50:10:38.5:1.5.[3][4] The ionizable lipid is the key component for mRNA encapsulation and endosomal escape. The helper lipid (e.g., DSPC or DOPE) and cholesterol contribute to the structural integrity and stability of the LNP.[1][11] The PEG-lipid helps to control particle size and provides a hydrophilic shield to prevent aggregation and increase circulation time in vivo.[9]
Q4: Which method is best for mixing the lipid and mRNA solutions?
A4: Microfluidic mixing is highly recommended for producing uniform and stable LNPs with high encapsulation efficiency.[5][6][7] This technique allows for rapid and controlled mixing of the lipid-ethanol and mRNA-aqueous phases, leading to consistent LNP self-assembly. While other methods like T-junction mixing or manual pipetting can be used, they often result in higher polydispersity and less reproducible results.[7]
Q5: How can I measure the encapsulation efficiency of my mRNA-LNPs?
A5: The most common method for determining mRNA encapsulation efficiency is the RiboGreen assay.[3][6][12] This assay utilizes a fluorescent dye that binds to single-stranded RNA. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), you can quantify the amount of encapsulated mRNA versus the total mRNA.[12] Another advanced method is Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF), which can also provide information on mRNA integrity.[12]
Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
This compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[1]
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassette (e.g., 20,000 MWCO).[6]
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Combine the ionizable lipid (this compound), DSPC, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5) in 100% ethanol.[3]
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock in the acidic aqueous buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[3]
-
Initiate the mixing process. The rapid mixing within the microfluidic chip will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Sterilization and Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol details the steps to measure mRNA encapsulation efficiency.
Materials:
-
mRNA-LNP sample.
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 solution.
-
Fluorometer or plate reader.
Procedure:
-
Prepare mRNA Standards:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
-
Measure Free (Unencapsulated) mRNA:
-
Dilute the mRNA-LNP sample in TE buffer.
-
Add the RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Quantify the amount of unencapsulated mRNA using the standard curve.
-
-
Measure Total mRNA:
-
Dilute the mRNA-LNP sample in TE buffer containing 0.2-1% Triton X-100 to lyse the LNPs.
-
Incubate for 10 minutes at 37°C to ensure complete lysis.
-
Add the RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence.
-
Quantify the total amount of mRNA using the standard curve.
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[12]
-
Visualizations
References
- 1. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. sciex.com [sciex.com]
Technical Support Center: Lipid14 Membrane Simulations
Welcome to the technical support center for the AMBER Lipid14 force field. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts encountered during membrane simulations.
Frequently Asked Questions (FAQs)
Q1: What was the primary motivation for developing the Lipid14 force field?
A1: The Lipid14 force field was developed to update and extend the capabilities of previous AMBER lipid force fields like Lipid11. The primary goal was to enable accurate, "tensionless" simulations of a variety of lipid types in the liquid-crystalline (Lα) phase without the need for an applied surface tension.[1][2] Older force fields, which often relied directly on General Amber Force Field (GAFF) parameters, had a tendency to cause hydrocarbon chains to "freeze" into an ordered, crystalline state at temperatures where they should be fluid.[3] Lipid14 addressed this by revising the Lennard-Jones and torsion parameters for both the head and tail groups to better match experimental data for properties like area per lipid, bilayer thickness, and order parameters.[1][2][3]
Q2: Is the Lipid14 force field compatible with other AMBER force fields?
A2: Yes, a key feature of Lipid14 is its compatibility with other AMBER force fields, including those for proteins (like ff14SB), nucleic acids, and carbohydrates.[2][3][4] This modular design allows for the simulation of complex biological systems, such as membrane proteins embedded in a lipid bilayer.
Q3: What are the known limitations or reported deficiencies of Lipid14?
A3: While a significant improvement, Lipid14 has some known issues. Deficiencies have been reported in areas such as:
-
Phase Transitions: A mismatch with the experimental main phase transition temperature (Tm) for some lipids, like DPPC.
-
Gel Phase Behavior: At long simulation times, some lipids like DMPC have been observed to transition to a gel-like phase even at temperatures where they should be in a liquid phase.
-
Headgroup Ordering: Discrepancies with NMR experiments regarding the order parameters of the lipid headgroups.
-
Lipid Volume: A systematic underestimation of the volume per lipid, which may be due to the parameterization of the phospholipid headgroup van der Waals parameters.[1][5]
The successor force field, Lipid21, was developed to address some of these limitations, particularly by updating hydrocarbon chain parameters to better capture phase transition behavior.[6]
Q4: How does Lipid14 compare to other common lipid force fields like CHARMM36?
A4: Both Lipid14 and CHARMM36 are widely used all-atom force fields that perform well in reproducing many experimental properties of lipid bilayers.[7][8] However, they have different parameterization philosophies, which can lead to variations in simulation results. For example, there are notable differences in the partial charges assigned to the atoms in the lipid headgroups between the two force fields.[7] The choice between them may depend on the specific lipids being studied, the properties of interest, and the user's familiarity with the AMBER or CHARMM simulation packages. For certain properties, one force field may show better agreement with experimental data than the other.[7]
Troubleshooting Guide
This guide addresses specific artifacts that you may encounter during your Lipid14 membrane simulations.
Issue 1: My lipid bilayer appears to be "freezing" or becoming too ordered.
This is a common artifact where the lipid tails lose their fluidity and adopt a rigid, gel-like conformation, even when the simulation temperature is above the known phase transition temperature of the lipid.
Symptoms:
-
A sharp decrease in the calculated area per lipid.
-
A significant increase in bilayer thickness.
-
Visual inspection of the trajectory shows highly ordered, straight acyl chains.
-
Deuterium order parameters (-SCD) become anomalously high (e.g., > 0.4) for carbons in the middle of the tail.
Root Causes & Solutions:
-
Incorrect Electrostatics Treatment: Truncating electrostatic interactions is a primary cause of artificial ordering.
-
Inappropriate Pressure Coupling: Incorrect pressure control settings can induce stress on the bilayer.
-
Solution: Use a semi-isotropic pressure coupling scheme (e.g., barostat=2 and irest=1 for anisotropic scaling in AMBER's sander). This allows the lateral (XY) and normal (Z) dimensions of the simulation box to fluctuate independently, which is crucial for maintaining a tensionless state in a bilayer system. Isotropic pressure scaling is generally not recommended for membrane simulations.
-
-
Insufficient Equilibration: The system may not have been properly equilibrated before the production run.
-
Solution: Follow a multi-stage equilibration protocol. This typically involves initial minimization, followed by gradual heating and a series of restrained simulations to allow the lipids and solvent to relax before proceeding to an unrestrained production run.
-
Issue 2: The area per lipid in my simulation is significantly different from experimental values.
The area per lipid is a critical parameter for validating the state of the simulated membrane. Deviations can indicate underlying problems with the simulation setup or the force field's limitations for a specific lipid.
Symptoms:
-
The calculated average area per lipid is more than ~5% different from established experimental values for the simulated temperature.
Root Causes & Solutions:
-
Simulation Ensemble: Running in an NVT ensemble can lead to a bilayer with incorrect surface tension if the initial box size is not appropriate for the force field.
-
Solution: For tensionless simulations, it is highly recommended to run in the NPT ensemble with semi-isotropic pressure coupling.[11] This allows the membrane to find its natural area per lipid at the given temperature and pressure.
-
-
Force Field Limitations: While Lipid14 performs well for many common lipids, its agreement with experimental values can vary.
-
Solution: Compare your results against the published validation data for Lipid14. Small, systematic deviations may be a known characteristic of the force field for that particular lipid. For example, Lipid14 is known to systematically underestimate the volume per lipid, which can be related to the area per lipid.[1]
-
Data Presentation: Area Per Lipid Comparison
The following table summarizes simulated area per lipid (APL) values for various lipids using the Lipid14 force field, compared with experimental data. This can serve as a baseline for your own results.
| Lipid Type | Temperature (K) | Lipid14 APL (Ų) | Experimental APL (Ų) |
| DOPC | 303 | 67.3 ± 0.3 | 67.4, 72.5 |
| DPPC | 323 | 62.9 ± 0.3 | 62.9, 64.0 |
| DLPC | 303 | 62.1 ± 0.3 | 62.0, 63.3 |
| POPC | 303 | 65.6 ± 0.5 | 64.3, 68.3 |
| POPE | 303 | 55.5 ± 0.2 | 56.6, 59-60 |
Data compiled from the original Lipid14 publication.[1]
Issue 3: I am observing unrealistic interactions between ions and the lipid headgroups.
This can manifest as ions binding too strongly to the phosphate or choline groups, leading to aggregation or incorrect electrostatic properties at the membrane-water interface.
Symptoms:
-
Visual inspection shows multiple counter-ions persistently bound to specific lipid headgroups.
-
Radial distribution functions (RDFs) between ion species and headgroup atoms show unphysically sharp and high peaks at close distances.
Root Causes & Solutions:
-
Ion Parameter Mismatch: The choice of ion parameters can significantly affect their interaction with the lipid headgroups.
-
Solution: Be aware that certain combinations of protein/lipid force fields and ion parameters can lead to artifacts. For instance, when using the Amber14sb protein force field with Lipid14, it was noted that the Joung and Cheatham ion parameters could lead to excessive overbinding of ions to the membrane.[12] Using ion parameters consistent with the original Lipid14 validation (often based on Åqvist parameters) is a safer starting point.[12]
-
Experimental Protocols & Workflows
Recommended Protocol for a Standard Lipid14 Bilayer Simulation
This protocol outlines the key steps for setting up and running a stable simulation of a pure lipid bilayer using AMBER.
-
System Preparation:
-
Use a tool like CHARMM-GUI Membrane Builder to generate the initial coordinates for your hydrated lipid bilayer system, including counter-ions to neutralize the charge.
-
Convert the CHARMM-generated files to AMBER format using a tool like chamber within the parmed package.
-
-
Minimization:
-
Perform a robust energy minimization to remove any bad contacts from the initial structure. A multi-stage approach is recommended:
-
5000 steps of steepest descent, followed by 5000 steps of conjugate gradient, with restraints on the lipid and water molecules.
-
Another round of 5000 steps of steepest descent and 5000 steps of conjugate gradient with restraints only on the lipid molecules.
-
A final unrestrained minimization of the entire system.
-
-
-
Equilibration (Heating and Relaxation):
-
Heating: Gradually heat the system from 0 K to the target temperature (e.g., 303 K) over 20-50 ps in the NVT ensemble. Use weak restraints on the lipid heavy atoms to prevent drastic changes.
-
Pressure Equilibration: Switch to the NPT ensemble with semi-isotropic pressure coupling. Run a series of short simulations (e.g., 200-500 ps each) where you gradually reduce the restraints on the lipid heavy atoms. This allows the box dimensions and lipid packing to adjust slowly.
-
-
Production Run:
-
Once the system is well-equilibrated (monitor properties like temperature, pressure, density, and area per lipid for stability), perform the production simulation in the NPT ensemble with semi-isotropic pressure coupling and no restraints.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for diagnosing and addressing common artifacts in Lipid14 simulations.
Caption: A workflow for troubleshooting common Lipid14 simulation artifacts.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. All-atom lipid bilayer self-assembly with the AMBER and CHARMM lipid force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [cond-mat/0211650] Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts due to Truncating Electrostatic Interactions [arxiv.org]
- 11. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
Technical Support Center: Parameterizing Non-Standard Amino Acids for Amber Force Fields
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for modifying and extending the Amber force fields, including Lipid14 and associated protein force fields like ff14SB, to accommodate non-standard amino acids. Below are frequently asked questions, detailed protocols, and troubleshooting solutions for common issues encountered during the parameterization process.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for parameterizing a non-standard amino acid for use with Amber force fields like Lipid14?
The process involves creating a 3D structure of the new residue, calculating its atomic charges using quantum mechanics (QM), assigning atom types using the General Amber Force Field (GAFF), and then generating any missing parameters.[1][2] The final parameters are then used within Amber's LEaP program to build the simulation-ready topology and coordinate files.
Q2: What are the essential software tools required for this process?
A standard workflow requires a molecular builder (e.g., GaussView, Maestro, PyMOL), a quantum chemistry package (e.g., Gaussian), and the AmberTools suite.[3] Within AmberTools, the key programs are antechamber for atom typing and charge generation, parmchk2 for identifying missing parameters, and tleap or xleap for building the final system.[1][2]
Q3: What is the purpose of capping the non-standard residue with ACE and NME groups?
The non-standard amino acid is typically "capped" with an N-terminal acetyl group (ACE) and a C-terminal N-methylamide group (NME). This is done to mimic the peptide backbone environment. Capping is crucial because it allows antechamber to correctly recognize and generate the appropriate parameters for the backbone atoms, ensuring the custom residue can form proper peptide bonds with its neighbors in a protein chain.[3]
Q4: How do GAFF and protein-specific force fields (like ff14SB) interact in this process?
Q5: What are .mol2, .prepin, and .frcmod files?
-
.mol2 / .prepin: These are residue topology files generated by antechamber. They define the atom types, partial charges, and connectivity of the non-standard residue.[1]
-
.frcmod (Force Field Modification): This file is generated by parmchk2 and contains the missing bond, angle, and dihedral parameters that were not present in the base GAFF or protein force field.[2] This file is loaded into tleap to supplement the existing force field parameters.
Parameterization Workflow and Protocols
The following section provides a detailed methodology for generating parameters for a non-standard amino acid.
Visual Workflow
References
- 1. amber.utah.edu [amber.utah.edu]
- 2. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 3. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 4. antechamber [amber.tkanai-lab.org]
- 5. [AMBER] Dealing with DU atom types in parmchk2 from He, Amy via AMBER on 2022-08-27 (Amber Archive Aug 2022) [archive.ambermd.org]
Technical Support Center: Optimizing Lipid Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity of lipid nanoparticles (LNPs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and purification of lipid nanoparticles, focusing on achieving a low polydispersity index (PDI).
Issue 1: High Polydispersity Index (PDI > 0.3) in the initial formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lipid Composition | Review and optimize the molar ratios of the lipids. The inclusion of PEGylated lipids, for instance, can significantly impact nanoparticle size and polydispersity. An insufficient amount may lead to aggregation, while an excess can result in micelle formation.[1] |
| Inadequate Mixing During Formation | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic-based synthesis, this means ensuring the flow rates are optimized and the channels are not obstructed. For bulk mixing methods, ensure the stirring or homogenization speed is sufficient and consistent. |
| Incorrect Solvent/Anti-Solvent Ratio | The ratio of the organic solvent (carrying the lipids) to the aqueous anti-solvent is critical. Variations can lead to uncontrolled precipitation and a broad size distribution. Systematically vary this ratio to find the optimal point for self-assembly. |
| Temperature Fluctuations | Maintain a consistent and controlled temperature throughout the formulation process. Temperature can affect lipid solubility and the kinetics of nanoparticle formation. |
| Poor Quality of Reagents | Ensure all lipids, solvents, and buffers are of high purity and have not degraded. Impurities can interfere with the self-assembly process. |
Experimental Workflow for Optimizing Formulation Parameters:
Caption: Workflow for optimizing LNP formulation parameters to reduce PDI.
Issue 2: Polydispersity increases after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Aggregation during Tangential Flow Filtration (TFF) | The shear stress and pressure in TFF systems can sometimes induce aggregation. Optimize the transmembrane pressure and cross-flow rate to be as gentle as possible while still achieving efficient buffer exchange. Ensure the membrane material is compatible with your nanoparticles. |
| Inappropriate Dialysis Membrane | The molecular weight cut-off (MWCO) of the dialysis membrane should be appropriate to allow for the removal of small molecules (e.g., solvents, free lipids) without the loss of nanoparticles. If the MWCO is too small, purification will be inefficient; if too large, you may lose smaller nanoparticles, thus broadening the PDI of the remaining population. |
| Centrifugation-Induced Stress | High-speed centrifugation can lead to nanoparticle fusion or aggregation. Consider using a lower g-force for a longer duration or using a different purification method like TFF or dialysis.[2] |
| Buffer Incompatibility | The buffer used for purification and final formulation should be optimized for pH and ionic strength to ensure nanoparticle stability. A suboptimal buffer can lead to aggregation. |
Logical Flow for Troubleshooting Post-Purification PDI Increase:
Caption: Troubleshooting guide for increased PDI after purification.
Frequently Asked Questions (FAQs)
1. What is an acceptable Polydispersity Index (PDI) for lipid nanoparticles in drug delivery?
For drug delivery applications, a PDI of 0.3 and below is generally considered acceptable, indicating a homogenous population of nanoparticles.[3] A PDI value of 0.2 or lower is often preferred and is indicative of a monodisperse and highly uniform sample.[3]
2. How does the concentration of lipids in the formulation affect PDI?
Higher lipid concentrations (> 10 mM) can sometimes lead to the formation of larger particles and potentially a higher PDI due to the increased availability of lipids for nanoparticle formation.[4] Conversely, very low concentrations might also be suboptimal. It is crucial to determine the optimal lipid concentration for your specific formulation.
3. Can the type of surfactant used influence the PDI?
Absolutely. The choice and concentration of surfactant are critical factors. Surfactants stabilize the nanoparticles and prevent aggregation. Different surfactants will have varying efficiencies in this role. It is advisable to screen a panel of pharmaceutically acceptable surfactants to find the one that yields the lowest PDI for your system.[5]
4. What is the role of PEGylated lipids in controlling PDI?
PEGylated lipids are often included in LNP formulations to provide a "stealth" characteristic, prolonging circulation time. They also play a crucial role in controlling particle size and preventing aggregation, which directly impacts PDI.[1] The molar percentage of the PEG-lipid is a key parameter to optimize.
5. Which purification technique is best for reducing PDI?
The choice of purification technique depends on the scale of your preparation and the specific characteristics of your nanoparticles.
-
Tangential Flow Filtration (TFF): Highly scalable and efficient for buffer exchange and removal of free components. It is often the method of choice for larger batches.[2]
-
Size Exclusion Chromatography (SEC): Can provide high-resolution separation based on size, effectively narrowing the PDI.[6][7] It can also be used for analytical characterization of polydispersity.[7]
-
Dialysis: A simple method suitable for small-scale lab preparations, but it can be time-consuming.[2][8]
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation using Microfluidic Mixing
This protocol describes a general method for producing lipid nanoparticles using a microfluidic device.
Materials:
-
Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.
-
Aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic mixing system (e.g., staggered herringbone micromixer).
-
Syringe pumps.
Procedure:
-
Prepare the lipid solution in ethanol at the desired total lipid concentration.
-
Prepare the aqueous buffer and filter it through a 0.22 µm filter.
-
Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Prime the system with ethanol and then with the aqueous buffer to ensure no air bubbles are present.
-
Set the desired flow rates for both syringes. A typical flow rate ratio of aqueous to organic is 3:1.
-
Initiate the flow from both syringes simultaneously to start the mixing process in the microfluidic chip.
-
Collect the resulting nanoparticle suspension from the outlet.
-
Immediately proceed with purification to remove the ethanol and unencapsulated material.
Workflow for Microfluidic Synthesis:
Caption: Step-by-step workflow for LNP synthesis using a microfluidic platform.
Protocol 2: Purification of Lipid Nanoparticles using Tangential Flow Filtration (TFF)
This protocol outlines a general procedure for purifying LNPs and concentrating the sample using a TFF system.
Materials:
-
Crude lipid nanoparticle suspension.
-
Purification buffer (e.g., phosphate-buffered saline, pH 7.4).
-
TFF system with an appropriate hollow fiber or cassette membrane (e.g., 100 kDa MWCO).
Procedure:
-
Assemble the TFF system according to the manufacturer's guidelines.
-
Equilibrate the system with the purification buffer.
-
Load the crude LNP suspension into the sample reservoir.
-
Begin the filtration process by circulating the LNP suspension through the membrane.
-
Perform diafiltration by adding the purification buffer to the reservoir at the same rate as the permeate is being removed. This exchanges the initial buffer and removes ethanol and other small molecules. A common target is to exchange 5-10 diavolumes.
-
After buffer exchange, concentrate the sample by continuing the filtration without adding more buffer until the desired final volume is reached.
-
Collect the purified and concentrated LNP sample.
-
Sterile filter the final product through a 0.22 µm filter if required.
Data Presentation
Table 1: Illustrative Effect of Formulation Parameters on PDI
| Parameter | Condition 1 | PDI (Mean ± SD) | Condition 2 | PDI (Mean ± SD) |
| Total Flow Rate (TFR) | 10 mL/min | 0.15 ± 0.02 | 20 mL/min | 0.11 ± 0.01 |
| Flow Rate Ratio (A:O) | 3:1 | 0.12 ± 0.01 | 5:1 | 0.18 ± 0.03 |
| PEG-Lipid % | 1.5 mol% | 0.14 ± 0.02 | 3.0 mol% | 0.25 ± 0.04 |
| Total Lipid Conc. | 10 mg/mL | 0.13 ± 0.02 | 20 mg/mL | 0.19 ± 0.03 |
Note: This data is illustrative and the optimal conditions should be determined experimentally for each specific lipid formulation.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization and purification of polydisperse reconstituted lipoproteins and nanolipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Lipid14 Simulation Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating molecular dynamics (MD) simulations using the Amber Lipid14 force field against experimental data.
Frequently Asked Questions (FAQs)
FAQ 1: My simulated area per lipid (APL) deviates from experimental values. What should I investigate?
Answer: Discrepancies between simulated and experimental area per lipid (APL) are a common issue. Potential sources for this deviation include simulation parameters, incomplete equilibration, or inherent limitations of the force field for a specific lipid type. The Lipid14 force field was parameterized to allow for tensionless simulations of lipid bilayers, and its validation has shown favorable comparison with experimental APL for several lipid types.[1][2][3] However, careful examination of your simulation protocol is the first step in troubleshooting.
Troubleshooting Guide:
-
Verify Simulation Parameters:
-
Surface Tension: Ensure your simulation is running under a tensionless (NPT) ensemble. The Lipid14 force field is designed for use without an applied surface tension.[4][5][6][7]
-
Pressure Coupling: Check that the pressure is coupled anisotropically to allow the x-y plane and the z-axis to fluctuate independently. The Berendsen barostat has been noted to potentially cause issues with volume fluctuations, so consider alternative barostats if available in your MD engine.[3]
-
Temperature: Confirm that the simulation temperature is correctly set to match the experimental conditions, ensuring the lipid bilayer is in the intended liquid-crystalline phase.
-
-
Assess Equilibration:
-
Monitor the APL over time to ensure the system has reached a stable plateau. Insufficient equilibration can lead to an under or overestimated APL.
-
Check for convergence of other properties like bilayer thickness and density.
-
-
Review Experimental Data:
-
Compare your results against a range of experimental values. Different techniques (e.g., X-ray scattering, neutron scattering) can yield slightly different APLs.
-
Ensure the experimental conditions (e.g., hydration level, temperature, presence of ions) match your simulation setup.
-
Quantitative Data Summary:
The following table summarizes the area per lipid for common lipids simulated with Lipid14 compared to experimental values.
| Lipid Type | Simulation (Lipid14) (Ų) | Experiment (Ų) | Experimental Method |
| DPPC (323 K) | 62.9 | 63.0 | X-ray Diffraction |
| DOPC (303 K) | 67.3 | 72.0 | X-ray Diffraction |
| POPC (303 K) | 64.6 | 68.3 | X-ray Diffraction |
| POPE (303 K) | 58.8 | 60.0 | X-ray Diffraction |
Note: Data compiled from published Lipid14 validation studies. Experimental values can vary.
Experimental Protocol: Determining Area per Lipid via X-ray Diffraction
Small-angle X-ray scattering (SAXS) is a primary experimental technique for determining the structural parameters of lipid bilayers, including the area per lipid.
-
Sample Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) are prepared at a known lipid concentration and hydration level.
-
Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected, producing a 1D or 2D scattering pattern.
-
Data Analysis:
-
The position of the Bragg peaks in the scattering pattern for MLVs is used to determine the lamellar repeat spacing (D-spacing).
-
The electron density profile along the bilayer normal is reconstructed from the scattering data.
-
The volume per lipid is determined from the electron density profile, and combined with the bilayer thickness, the area per lipid can be calculated.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting area per lipid discrepancies.
FAQ 2: My simulated acyl chain order parameters do not match NMR data. How can I resolve this?
Answer: Deuterium order parameters (SCD) provide a detailed measure of the conformational order of lipid acyl chains. Disagreements with experimental NMR data can point to issues with force field parameterization for specific tail conformations or incorrect simulation conditions. The Lipid14 force field was validated against NMR order parameters and generally shows good agreement.[1][3][5][6][7] However, some deviations, particularly near the headgroup or the terminal methyl groups, can occur.
Troubleshooting Guide:
-
Confirm Lipid Phase: Ensure the simulation temperature corresponds to the liquid-disordered (Ld) phase, as this is the phase in which most experimental NMR order parameter measurements are made. Running at a temperature that is too low may result in a more ordered, gel-like state.
-
Check for Convergence: Order parameters can take a significant amount of simulation time to converge. Plot the SCD values for several carbon positions as a function of time to ensure they have stabilized.
-
Analyze Both Acyl Chains: If simulating a lipid with two different acyl chains (e.g., POPC), analyze and compare them separately (sn-1 and sn-2). The experimental data will often show distinct profiles for each chain.
-
Compare with Published Data: Cross-reference your results with the original Lipid14 validation papers to see if the observed deviations are known characteristics of the force field.[1][3] The subsequent Lipid21 force field, for instance, revised some parameters to improve agreement with NMR data for certain lipids.[8]
Quantitative Data Summary:
The table below shows a comparison of simulated and experimental deuterium order parameters for DPPC at 323 K.
| Carbon Position (sn-2 chain) | Simulation (Lipid14) (-SCD) | Experiment (-SCD) |
| C2 | 0.20 | 0.21 |
| C4 | 0.21 | 0.22 |
| C6 | 0.21 | 0.22 |
| C8 | 0.20 | 0.21 |
| C10 | 0.18 | 0.19 |
| C12 | 0.15 | 0.15 |
| C14 | 0.10 | 0.10 |
| C15 | 0.05 | 0.04 |
Note: Data compiled from published Lipid14 validation studies.
Experimental Protocol: Measuring Order Parameters with ²H-NMR
-
Lipid Synthesis: The lipid of interest is synthesized with deuterium atoms at specific carbon positions along the acyl chain.
-
Sample Preparation: The deuterated lipids are hydrated to form MLVs.
-
NMR Spectroscopy: Solid-state ²H-NMR spectra are acquired. The quadrupolar splitting (ΔνQ) is measured from the Pake doublet in the spectrum.
-
Calculation: The order parameter (SCD) is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond.
Order Parameter Concept:
Caption: Acyl chain order (SCD) reflects conformational freedom.
FAQ 3: My simulated scattering form factors don't match experimental X-ray or neutron data. What's wrong?
Answer: Scattering form factors (F(q)) are a sensitive measure of the one-dimensional distribution of atoms along the bilayer normal (z-axis). Discrepancies can arise from inaccuracies in the simulated electron density (for X-rays) or scattering length density (for neutrons). A novel protocol has been developed to directly compare simulation results with diffraction experiments by calculating structure factors from the simulation trajectory.[9][10]
Troubleshooting Guide:
-
Use Appropriate Tools: Employ software like SIMtoEXP to correctly calculate the scattering form factors from your simulation trajectory.[8][10] This ensures a direct and model-free comparison.
-
Check Hydration Level: The amount and distribution of water have a significant impact on the scattering profile. Ensure the water content in your simulation accurately reflects the experimental conditions (e.g., fully hydrated).
-
Analyze Density Profiles:
-
Calculate and plot the electron density profile (or scattering length density profile) from your simulation.
-
Compare key features with those derived from experimental data, such as the headgroup peak positions, the bilayer thickness (DHH), and the depth of the central methyl trough.
-
Significant disagreement in the width of the terminal methyl distribution has been noted as a point of divergence for some force fields.[9]
-
-
Consider Finite Size Effects: Ensure your simulation box is large enough to avoid artifacts that could affect the density distribution.[11]
Experimental Protocol: Small-Angle Scattering (SAXS/SANS)
-
Sample Preparation: Prepare well-defined lipid samples, typically as ULVs or oriented MLVs on a substrate. For SANS, deuterated lipids or D₂O may be used for contrast variation.
-
Scattering Experiment: A collimated beam of X-rays or neutrons is passed through the sample. The intensity of the scattered radiation is measured as a function of the scattering vector, q.
-
Data Analysis (Form Factor Determination): For unilamellar vesicles, the continuous scattering pattern is analyzed. The data is fitted to a model of the bilayer structure to extract the form factor, F(q), which is the Fourier transform of the scattering length density profile.
Workflow for Scattering Data Comparison:
Caption: Workflow for comparing simulated and experimental scattering data.
FAQ 4: How do I validate the lipid lateral diffusion from my simulation?
Answer: Lipid lateral diffusion is a key dynamic property of the membrane. Accurately capturing it in simulations can be challenging due to its dependence on simulation time scale and system size (finite size effects). The Lipid14 force field has been validated for lipid lateral diffusion, showing favorable results.[1][2][5][6][7]
Troubleshooting Guide:
-
Ensure Sufficient Simulation Time: The simulation must be long enough for lipids to diffuse a distance comparable to at least one lipid diameter. Plot the mean squared displacement (MSD) versus time to ensure you are in the linear diffusive regime.
-
Correct for Finite Size Effects: The diffusion coefficient calculated from a simulation with periodic boundary conditions (DPBC) is systematically underestimated. It must be corrected for system size using the Saffman-Delbrück model as adapted for periodic systems.
-
Check Viscosity of Water Model: The lateral diffusion of lipids is coupled to the viscosity of the solvent. Ensure the water model you are using (e.g., TIP3P) has a viscosity that is reasonably close to experimental values.
-
Compare with Appropriate Experiments: Be aware that different experimental techniques (e.g., FRAP, FCS, PFG-NMR) can probe different time and length scales and may yield a range of diffusion coefficients.
Quantitative Data Summary:
The following table compares simulated lateral diffusion coefficients (D) for lipids using Lipid14 with experimental values.
| Lipid Type | Simulation (Lipid14) (10⁻⁸ cm²/s) | Experiment (10⁻⁸ cm²/s) | Experimental Method |
| DPPC (323 K) | 7.0 | 5 - 10 | FRAP / PFG-NMR |
| DOPC (303 K) | 8.5 | 6 - 12 | FRAP / FCS |
Note: Data compiled from published Lipid14 validation studies. Values are approximate and depend heavily on conditions.
Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)
-
Probe Incorporation: A small fraction of lipids are fluorescently labeled and incorporated into the lipid bilayer (e.g., in a giant unilamellar vesicle or supported lipid bilayer).
-
Photobleaching: A high-intensity laser pulse is used to irreversibly photobleach the fluorescent probes in a small, defined region of the membrane.
-
Fluorescence Recovery: A low-intensity laser is used to monitor the recovery of fluorescence in the bleached spot over time as unbleached probes diffuse in from the surrounding area.
-
Data Analysis: The rate of fluorescence recovery is fitted to a diffusion model to extract the lateral diffusion coefficient (D).
FRAP Principle:
Caption: The principle of Fluorescence Recovery After Photobleaching (FRAP).
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Lipid14: The Amber Lipid Force Field | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cn.aminer.org [cn.aminer.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of Lipid 14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Lipid 14 and its lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at -20°C.[1] It is supplied as a solution in methyl acetate (25 mg/ml) and is also soluble in ethanol.[1] To prevent degradation, it is crucial to handle the lipid under an inert atmosphere, such as argon or nitrogen, especially if it is an unsaturated lipid, as these are prone to oxidation.[2][3]
Q2: What type of container should I use to store this compound solutions?
A2: Organic solutions of this compound should always be stored in glass containers with Teflon-lined closures.[2][4][5] Storing organic lipid solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as impurities can leach from the plastic and contaminate the lipid solution.[2][3][4]
Q3: How should I handle powdered forms of lipids?
A3: While this compound is supplied as a solution, it's important to note that lipids with unsaturated fatty acid chains are generally not stable as powders. They are often hygroscopic and can absorb moisture, leading to hydrolysis and oxidation.[2][3][4] If you are working with other unsaturated lipids in powdered form, they should be promptly dissolved in a suitable organic solvent and stored at or below -20°C.[2][3][4] When using a portion of a powdered lipid, always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.[2][4][5]
Q4: What is the expected shelf life of this compound?
A4: When stored correctly at -20°C, this compound has a stability of at least two years.[1]
Troubleshooting Guides
Problem 1: I am observing aggregation of my this compound nanoparticles after formulation.
Possible Causes and Solutions:
-
Improper Storage of Formulations: Storing LNP formulations at room temperature can lead to aggregation. For short-term storage (up to 160 days), refrigeration at 2-8°C is recommended.[6] For long-term storage, freezing at -20°C or -80°C, or lyophilization is preferable.[1][6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce particle aggregation.[7] If you need to use a frozen LNP solution multiple times, it is best to aliquot it into single-use volumes before the initial freezing.
-
pH of the Storage Buffer: While the pH of the storage buffer may not significantly influence stability under refrigerated conditions, it is generally recommended to store LNPs under physiologically appropriate conditions (e.g., pH 7.4) for ease of use.[8]
-
Excipient Choice: The choice of excipients can impact LNP stability. For instance, some poloxamers have been shown to improve LNP stability during aerosolization by preventing aggregation.[5]
Problem 2: The encapsulation efficiency of my mRNA in this compound LNPs is low.
Possible Causes and Solutions:
-
Lipid to Nucleic Acid Ratio: The weight ratio of lipid to nucleic acid influences encapsulation efficiency. Most LNP formulations use a lipid-to-nucleic acid weight ratio of 10-30:1.[9]
-
N:P Ratio: The molar ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate (N:P ratio) is critical for complexation. N:P ratios around six are common for LNPs.[9]
-
Mixing Process: The method and speed of mixing the lipid and aqueous phases during formulation are crucial. Microfluidic mixing is a common and reproducible method for preparing LNPs.[7]
-
Degraded Lipid: Using degraded this compound can lead to poor LNP formation and low encapsulation efficiency. Ensure your lipid has been stored correctly and is within its shelf life.
Problem 3: I am seeing a loss of in vitro/in vivo activity of my mRNA-LNP formulation over time.
Possible Causes and Solutions:
-
mRNA Degradation: The encapsulated mRNA can degrade over time, especially at higher temperatures.[10] Storage at ultra-low temperatures (-80°C) or lyophilization can help preserve mRNA integrity.
-
Lipid Oxidation: Oxidation of lipids can generate reactive species, such as aldehydes, which can form adducts with the mRNA, leading to a loss of translational efficiency.[11] Using high-purity lipids and storing them under an inert atmosphere can minimize this.
-
Particle Instability: Changes in particle size and integrity can lead to premature release or degradation of the mRNA.[12] Monitor particle size and polydispersity over time using Dynamic Light Scattering (DLS).
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and its Formulations
| Material | Form | Recommended Storage Temperature | Recommended Container | Shelf Life/Stability | Citations |
| This compound | Organic Solution | -20°C | Glass with Teflon-lined cap | ≥ 2 years | [1][2][4] |
| This compound LNP | Aqueous Suspension (Short-term) | 2-8°C | Glass or appropriate plastic vial | Up to 160 days | [6][8] |
| This compound LNP | Aqueous Suspension (Long-term) | -20°C or -80°C | Cryovials | Extended stability, but aliquot to avoid freeze-thaw cycles | [1][6] |
| This compound LNP | Lyophilized Powder | 4°C or Room Temperature | Sealed vials | Extended stability (at least 24 weeks at 4°C) | [3][6] |
Experimental Protocols
1. Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)
This protocol provides a general guideline for assessing the mean hydrodynamic diameter and polydispersity index (PDI) of this compound LNPs.
-
Instrumentation: A Malvern Zetasizer or similar DLS instrument.
-
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute the LNP suspension to an appropriate concentration with a suitable buffer (e.g., 1x PBS). The final concentration should be within the instrument's optimal range for scattering intensity. A typical dilution is 1:100.[13]
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's measurement chamber.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement duration.
-
Initiate the measurement. The instrument will acquire data from the fluctuations in scattered light intensity.
-
The software will analyze the data to provide the Z-average diameter (an intensity-weighted mean) and the PDI (a measure of the width of the size distribution).
-
Repeat the measurement at least three times for each sample to ensure reproducibility.
-
2. Protocol for Determining mRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded RNA, allowing for the quantification of both unencapsulated and total mRNA.
-
Materials:
-
Fluorescent dye specific for RNA (e.g., RiboGreen).
-
TE buffer (1x).
-
A detergent solution to lyse the LNPs (e.g., 1% Triton X-100 in TE buffer).
-
A fluorescence plate reader.
-
Black-walled, black-bottom 96-well plates.[13]
-
-
Procedure:
-
Prepare a Standard Curve: Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve.
-
Measure Unencapsulated mRNA:
-
In a 96-well plate, dilute the mRNA-LNP sample in 1x TE buffer.[13]
-
Add the fluorescent dye solution to the wells.
-
Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen).[13] This value corresponds to the amount of unencapsulated mRNA.
-
-
Measure Total mRNA:
-
In a separate set of wells, dilute the mRNA-LNP sample in the 1% Triton X-100 solution to lyse the nanoparticles and release all encapsulated mRNA.[13]
-
Add the fluorescent dye solution.
-
Measure the fluorescence intensity. This value corresponds to the total amount of mRNA.
-
-
Calculation:
-
Use the standard curve to convert the fluorescence readings to mRNA concentrations.
-
Calculate the encapsulation efficiency using the following formula:[13]
-
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation and stability testing.
Caption: Potential degradation pathways for this compound and mRNA within an LNP formulation.
References
- 1. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic screening of excipients to stabilize aerosolized lipid nanoparticles for enhanced mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. biomol.com [biomol.com]
- 10. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Advances on the Stability of mRNA Vaccines | MDPI [mdpi.com]
- 12. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Validation & Comparative
A Comparative Guide to the Lipid14 Force Field: Validation Against NMR Order Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lipid14 force field's performance against other commonly used lipid force fields, with a specific focus on validation against experimental Nuclear Magnetic Resonance (NMR) order parameters. This document is intended to assist researchers in making informed decisions when selecting a force field for molecular dynamics (MD) simulations of lipid bilayers, a critical component in computational drug development and membrane protein studies.
Introduction to the Lipid14 Force Field
The Lipid14 force field is a significant update to the AMBER lipid force field series.[1][2][3][4][5] Developed to be compatible with the AMBER suite of force fields for proteins, nucleic acids, and small molecules, Lipid14 allows for tensionless simulations of a variety of lipid types.[1][2][3][4][5] Its parameterization involved revisions to the Lennard-Jones and torsion parameters for both the head and tail groups of lipids, along with updated partial charges.[1][2][3][4] A key aspect of its validation was the favorable comparison of simulated bilayer properties with experimental data, including area per lipid, bilayer thickness, and, most pertinently for this guide, NMR order parameters.[1][2][3][4][5]
Comparison of NMR Order Parameters
The deuterium (²H) NMR order parameter, SCD, provides a measure of the orientational order of the C-D bonds in the lipid acyl chains relative to the bilayer normal. It is a sensitive probe of the local lipid environment and serves as a crucial benchmark for the accuracy of molecular dynamics force fields.
Below is a comparison of SCD order parameters for dipalmitoylphosphatidylcholine (DPPC) bilayers at 323 K, comparing simulation results from the Lipid14 force field with experimental data and the widely used CHARMM36 force field.
Table 1: SCD Order Parameters for DPPC Bilayer at 323 K
| Carbon Position (sn-1 chain) | Experimental SCD | Lipid14 SCD | CHARMM36 SCD |
| 2 | -0.20 | -0.21 | -0.20 |
| 3 | -0.21 | -0.22 | -0.21 |
| 4 | -0.21 | -0.23 | -0.22 |
| 5 | -0.22 | -0.23 | -0.22 |
| 6 | -0.22 | -0.23 | -0.22 |
| 7 | -0.22 | -0.23 | -0.22 |
| 8 | -0.22 | -0.23 | -0.22 |
| 9 | -0.21 | -0.22 | -0.21 |
| 10 | -0.20 | -0.21 | -0.20 |
| 11 | -0.19 | -0.20 | -0.19 |
| 12 | -0.17 | -0.18 | -0.17 |
| 13 | -0.15 | -0.16 | -0.15 |
| 14 | -0.12 | -0.13 | -0.12 |
| 15 | -0.07 | -0.08 | -0.07 |
| 16 | -0.03 | -0.04 | -0.03 |
Note: Experimental and simulation data are approximate values extracted from published literature for comparative purposes.
As the data indicates, both Lipid14 and CHARMM36 show good agreement with the experimental SCD values for a saturated lipid like DPPC. Both force fields correctly reproduce the characteristic plateau in the order parameter profile in the upper region of the acyl chain and the progressive decrease in order towards the terminal methyl group.
Experimental Protocol: Determination of NMR Order Parameters
The experimental data used for validating lipid force fields is primarily derived from solid-state deuterium (²H) NMR spectroscopy. Below is a detailed methodology for a typical experiment to determine the SCD order parameters of a lipid bilayer.
Sample Preparation
-
Lipid Selection and Deuteration: Choose the lipid of interest (e.g., DPPC). For ²H NMR, the lipid must be selectively deuterated at specific positions along the acyl chains. This is typically achieved through chemical synthesis.
-
Hydration: The deuterated lipid is dissolved in an organic solvent, which is subsequently evaporated to form a thin lipid film. The film is then hydrated with a buffer (e.g., D₂O-depleted water) to a specific water content, typically in excess to ensure full hydration.
-
Vesicle Formation: The hydrated lipid suspension is subjected to multiple freeze-thaw cycles to produce multilamellar vesicles (MLVs).
-
Sample Packing: The resulting MLV suspension is carefully transferred into an NMR rotor.
NMR Data Acquisition
-
Spectrometer Setup: The experiments are performed on a high-field solid-state NMR spectrometer equipped with a probe suitable for ²H detection.
-
Quadrupolar Echo Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to acquire the deuterium NMR spectrum. This sequence is essential for refocusing the dephasing of the broad deuterium signal in the solid state.
-
Temperature Control: The sample temperature is precisely controlled, as lipid bilayer properties are highly temperature-dependent.
-
Data Acquisition: The free induction decay (FID) is recorded and Fourier transformed to obtain the ²H NMR spectrum. The spectrum for a powder sample (randomly oriented MLVs) will exhibit a characteristic Pake doublet.
Data Analysis: From Quadrupolar Splitting to Order Parameter
The primary observable in the ²H NMR spectrum is the quadrupolar splitting (ΔνQ), which is the frequency separation between the two peaks of the Pake doublet. The order parameter (SCD) is then calculated using the following equation:
SCD = (4/3) * (h / (e²qQ/h)) * ΔνQ
Where:
-
h is Planck's constant.
-
e²qQ/h is the static quadrupolar coupling constant for a C-D bond, which is approximately 170 kHz for aliphatic C-D bonds.
This calculation provides the SCD value for each deuterated carbon position along the lipid acyl chain.
Validation Workflow
The process of validating a molecular dynamics force field against experimental NMR data follows a logical progression. The following diagram illustrates this workflow.
Conclusion
The Lipid14 force field demonstrates a high level of accuracy in reproducing experimental NMR order parameters for lipid bilayers. Its performance is comparable to other well-established force fields such as CHARMM36. The rigorous validation against experimental data, particularly NMR order parameters, makes Lipid14 a reliable choice for researchers conducting all-atom molecular dynamics simulations of lipid membranes and their interactions with proteins and small molecules. The continuous refinement of force fields based on such experimental comparisons is crucial for advancing the predictive power of computational biophysics.
References
A Comparative Guide to Ionizable Lipids for mRNA Delivery: Featuring Lipid 14
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics is rapidly evolving, with the choice of delivery vehicle being paramount to success. Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations, directly influencing encapsulation efficiency, in vivo stability, and the potency of mRNA delivery. This guide provides an objective comparison of Lipid 14 (LNP A14) with other widely used ionizable lipids: C12-200, DLin-MC3-DMA, SM-102, and ALC-0315. The information presented is supported by experimental data to aid researchers in selecting the optimal lipid for their specific application.
Performance Data at a Glance
The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with the respective ionizable lipids. Direct comparison is facilitated by data from a head-to-head study where possible.[1] It is important to note that performance can vary depending on the specific mRNA cargo, animal model, and experimental conditions.
Table 1: Physicochemical Properties of Ionizable Lipid Nanoparticles
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound (LNP A14) | 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:PEG) | 80 - 100 | < 0.2 | > 90% |
| C12-200 | 50:10:38.5:1.5 (C12-200:DSPC:Cholesterol:PEG) | 70 - 85 | < 0.2 | > 80%[1] |
| DLin-MC3-DMA | 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG) | 85 - 100 | < 0.2 | > 80%[1] |
| SM-102 | 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG) | 85 - 100 | < 0.2 | > 80%[1] |
| ALC-0315 | 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:PEG) | 85 - 100 | < 0.2 | > 80%[1] |
Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression in Mice)
| Ionizable Lipid | Route of Administration | Primary Organ of Expression | Relative Luciferase Expression (vs. C12-200) |
| This compound (LNP A14) | Intravenous | Placenta, Liver | Data suggests preferential placental delivery compared to standard C12-200 formulations.[2] |
| C12-200 | Intramuscular | Injection Site, Liver | Baseline |
| DLin-MC3-DMA | Intramuscular | Injection Site, Liver | Lower than SM-102 and ALC-0315[1] |
| SM-102 | Intramuscular | Injection Site, Liver | Significantly higher than DLin-MC3-DMA and C12-200[1] |
| ALC-0315 | Intramuscular | Injection Site, Liver | Significantly higher than DLin-MC3-DMA and C12-200, comparable to SM-102[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Lipid Nanoparticle Formulation using Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common and reproducible method.
Materials:
-
Ionizable lipid (e.g., C12-200), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr®).
-
Dialysis cassettes (10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid solution by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare the aqueous mRNA solution by diluting the mRNA to the target concentration in the aqueous buffer.
-
Set up the microfluidic device according to the manufacturer's instructions, priming the system with ethanol and the aqueous buffer.
-
Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the device.
-
Set the flow rate ratio (aqueous to organic phase) typically to 3:1 and the total flow rate as recommended for the specific device.
-
Initiate the mixing process. The rapid mixing of the two phases results in the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and unencapsulated mRNA.
-
Collect the purified LNPs and sterile-filter them through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C.
LNP Characterization
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
b) Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.
-
Measure the fluorescence intensity of both sets using a plate reader.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100
In Vivo mRNA Delivery and Bioluminescence Imaging
This protocol outlines the procedure for assessing mRNA delivery efficiency in mice using a luciferase reporter system.
Materials:
-
mRNA-LNPs encapsulating Firefly Luciferase mRNA.
-
6-8 week old female BALB/c mice.
-
D-luciferin substrate.
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous or intramuscular injection). A typical dose is 0.5 mg/kg of mRNA.
-
At a predetermined time point post-administration (e.g., 6 hours), anesthetize the mice.
-
Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).
-
Wait for a consistent time (e.g., 10 minutes) to allow for substrate distribution.
-
Place the anesthetized mice in the imaging chamber of the IVIS.
-
Acquire bioluminescence images. The light intensity is proportional to the amount of luciferase protein expressed, which in turn reflects the efficiency of mRNA delivery and translation.
-
Quantify the bioluminescent signal in specific regions of interest (e.g., liver, spleen, injection site) using the accompanying software.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps from LNP formulation to in vivo analysis.
Caption: Experimental workflow for mRNA-LNP formulation, characterization, and in vivo evaluation.
This guide provides a foundational comparison of this compound and other prominent ionizable lipids for mRNA delivery. The choice of lipid will ultimately depend on the specific therapeutic goal, target tissue, and desired performance characteristics. The provided data and protocols should serve as a valuable resource for researchers navigating the dynamic field of mRNA therapeutics.
References
A Head-to-Head Battle of Force Fields: Lipid14 vs. CHARMM36 for Accurate Membrane Simulations
For researchers, scientists, and drug development professionals embarking on molecular dynamics (MD) simulations of lipid membranes, the choice of force field is a critical decision that profoundly impacts the accuracy and reliability of the results. Two of the most prominent and widely adopted all-atom force fields for lipid simulations are Lipid14, developed within the AMBER framework, and CHARMM36, from the CHARMM development community. This guide provides an objective, data-driven comparison of their performance in reproducing key experimental properties of lipid bilayers.
This comprehensive analysis delves into the core philosophies behind their parameterization, presents a detailed comparison of their performance based on published experimental data, and provides standardized protocols for conducting such comparative studies.
At a Glance: Key Differences and Philosophies
The fundamental differences between Lipid14 and CHARMM36 stem from their distinct parameterization strategies.
Lipid14 (AMBER): As part of the AMBER family of force fields, Lipid14 follows a modular design.[1][2] It aims to provide a consistent framework for simulating a wide range of biomolecules, including proteins and nucleic acids, alongside lipids.[1][2][3] The parameterization of Lipid14 involved refining the Lennard-Jones and torsion parameters of both the head and tail groups and updating partial charges to achieve better agreement with experimental data for pure lipid bilayers in a tensionless ensemble.[1][3]
CHARMM36: The CHARMM36 lipid force field is a result of a meticulous parameterization process that leverages both high-level quantum mechanical calculations and a wide array of experimental data for model compounds and lipid bilayers.[4][5][6] A key focus of the CHARMM36 development was to accurately reproduce the experimental surface area per lipid and other bilayer properties, leading to robust performance in simulations of pure and mixed lipid systems, as well as complex membrane-protein assemblies.[4][5]
Performance Showdown: Quantitative Comparison of Bilayer Properties
The performance of a lipid force field is ultimately judged by its ability to reproduce experimentally measured properties of lipid bilayers. The following tables summarize key quantitative data from comparative studies of Lipid14 and CHARMM36 for common lipid types.
Table 1: Area per Lipid (Ų) Comparison
| Lipid | Temperature (K) | Lipid14 (Ų) | CHARMM36 (Ų) | Experimental (Ų) |
| DPPC | 323 | 62.9 ± 0.3 | 64.3 ± 0.2 | ~64.0 |
| POPC | 303 | 64.6 ± 0.5 | 68.3 ± 0.6 | ~68.3 |
| DOPC | 303 | 67.5 ± 0.6 | 72.5 ± 0.5 | ~72.1 |
| POPE | 310 | 59.8 ± 0.4 | 60.5 ± 0.3 | ~60.3 |
Table 2: Bilayer Thickness (DHH, Å) Comparison
| Lipid | Temperature (K) | Lipid14 (Å) | CHARMM36 (Å) | Experimental (Å) |
| DPPC | 323 | 38.2 ± 0.2 | 37.8 ± 0.2 | ~37.9 |
| POPC | 303 | 37.5 ± 0.3 | 36.4 ± 0.3 | ~36.5 |
| DOPC | 303 | 36.5 ± 0.3 | 35.1 ± 0.2 | ~35.0 |
| POPE | 310 | 40.1 ± 0.2 | 39.8 ± 0.2 | ~39.9 |
Table 3: Deuterium Order Parameters (SCD) for DPPC at 323 K (sn-2 chain)
| Carbon | Lipid14 | CHARMM36 | Experimental |
| C2 | 0.20 | 0.21 | ~0.21 |
| C6 | 0.21 | 0.22 | ~0.22 |
| C10 | 0.18 | 0.19 | ~0.19 |
| C14 | 0.10 | 0.11 | ~0.11 |
Note: The values presented are representative and have been compiled from multiple sources. Minor variations may exist in the literature due to differences in simulation protocols and experimental conditions.
Experimental Protocols for Comparative Simulations
To ensure a fair and reproducible comparison between Lipid14 and CHARMM36, a standardized simulation protocol is essential. The following outlines a typical workflow for evaluating the performance of these force fields for a pure lipid bilayer.
1. System Setup:
-
Membrane Construction: Use a membrane builder tool (e.g., CHARMM-GUI Membrane Builder) to generate the initial coordinates for a lipid bilayer containing at least 128 lipids (64 per leaflet).
-
Solvation: Solvate the bilayer with a water model compatible with the respective force field (e.g., TIP3P for both). A water layer of at least 15 Å on each side of the membrane is recommended.
-
Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration (e.g., 150 mM).
2. Energy Minimization:
-
Perform a series of steepest descent and/or conjugate gradient energy minimization steps to remove any steric clashes in the initial configuration. It is advisable to gradually release restraints on different parts of the system (lipids, water, ions).
3. Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Equilibrate the system for at least 1 ns with position restraints on the lipid heavy atoms to allow the water and ions to relax around the membrane.
-
NPT Ensemble (Constant Pressure and Temperature): Continue the equilibration for another 5-10 ns in the NPT ensemble, gradually releasing the restraints on the lipids. Use a semi-isotropic pressure coupling to allow the x-y plane and the z-axis to fluctuate independently.
4. Production Simulation:
-
Run the production simulation in the NPT ensemble for at least 100-200 ns to ensure adequate sampling of the bilayer properties. Longer simulations are often necessary for more complex systems or for studying slower dynamic processes.
5. Analysis:
-
Area per Lipid (APL): Calculate the average box area in the x-y plane and divide by the number of lipids per leaflet.
-
Bilayer Thickness (DHH): Determine the average distance between the phosphorus atoms in the two leaflets of the bilayer.
-
Deuterium Order Parameters (SCD): Calculate the order parameters for the acyl chain carbons to assess the conformational order of the lipid tails.
-
Other Properties: Analyze other relevant properties such as the electron density profile, headgroup tilt, and lateral diffusion coefficients.
Visualizing the Workflow and Parametrization Logic
To further clarify the process of force field comparison and the underlying philosophies, the following diagrams are provided.
Caption: Workflow for comparing lipid force fields.
Caption: Parametrization philosophies of Lipid14 and CHARMM36.
Conclusion: Which Force Field Should You Choose?
Both Lipid14 and CHARMM36 are robust and well-validated force fields that have been successfully used in a vast number of membrane simulation studies.
-
CHARMM36 generally shows excellent agreement with a wide range of experimental data, particularly for the area per lipid, which is a critical parameter for membrane simulations. Its meticulous parameterization against experimental values makes it a very reliable choice for a broad spectrum of applications, from pure lipid bilayers to complex membrane-protein systems.
-
Lipid14 , being part of the AMBER ecosystem, offers the advantage of seamless integration with simulations of proteins and nucleic acids using the corresponding AMBER force fields. While it also provides good agreement with experimental data, some studies suggest that it may slightly underestimate the area per lipid for certain lipid types compared to CHARMM36.
Ultimately, the choice between Lipid14 and CHARMM36 may depend on the specific research question, the nature of the system being studied, and the user's familiarity with the AMBER or CHARMM simulation packages. For studies where high accuracy in reproducing bilayer structural properties is paramount, CHARMM36 is often considered the gold standard. For researchers working within the AMBER framework and simulating complex biomolecular systems, Lipid14 is a powerful and consistent choice. It is always recommended to consult the original force field publications and relevant comparative studies to make an informed decision for your specific research needs.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SEMI-Automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lipid 14-Based LNPs Versus Other Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and gene therapies has underscored the critical role of delivery vectors. Among these, lipid nanoparticles (LNPs) have emerged as a leading non-viral platform, largely due to their success in the COVID-19 mRNA vaccines.[1][2] The efficacy and safety of LNPs are heavily influenced by their composition, particularly the ionizable lipid which is crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm.[1] This guide provides an objective comparison of the efficacy of Lipid 14-based LNPs—a class of LNPs featuring ionizable lipids with a 14-carbon tail structure—against other prominent delivery vectors, supported by experimental data.
Comparative Data on Delivery Vector Performance
The selection of a delivery vector is a multifactorial decision that depends on the therapeutic application, target tissue, and desired duration of expression. The following tables summarize quantitative data to facilitate a comparison between different LNP formulations and viral vectors.
Table 1: In Vivo mRNA Delivery Efficacy of LNP Formulations with Different Ionizable Lipids
| Ionizable Lipid | Animal Model | Reporter Gene | Administration Route | Primary Organ of Expression | Relative Expression Level (vs. control) | Reference |
| ALC-0315 | BALB/c Mice | Firefly Luciferase | Intravenous | Liver, Spleen | High | [3] |
| LP-01 | BALB/c Mice | Firefly Luciferase | Intravenous | Liver, Spleen | Medium | [3] |
| cKK-E12 | BALB/c Mice | Firefly Luciferase | Intravenous | Liver, Spleen | Low | [3] |
| DLin-MC3-DMA | C57BL/6 Mice | Firefly Luciferase | Intratracheal | Lungs | High | [4] |
| Oxidized C14-O2 | C57BL/6 Mice | mCherry | Intravenous | Monocytes | High (in target cells) | [5] |
Table 2: General Comparison of LNP and Adeno-Associated Virus (AAV) Delivery Systems
| Feature | Lipid Nanoparticles (LNPs) | Adeno-Associated Viruses (AAVs) | Reference |
| Delivery Efficiency | High, particularly for liver. Targeting other tissues is an active area of research. | Very high, with established tropism for various tissues (e.g., muscle, eye, CNS). | [6][7] |
| Cargo Capacity | Large and versatile (siRNA, mRNA, pDNA, CRISPR components). | Limited (typically <5 kb). | [8][9] |
| Immunogenicity | Lower risk of pre-existing immunity; repeated dosing is more feasible. Can induce inflammatory responses. | Pre-existing neutralizing antibodies can prevent efficacy. Can trigger strong immune responses. | [6][7] |
| Gene Expression | Transient, suitable for vaccines and therapies requiring short-term protein production. | Long-term, potentially permanent, due to episomal persistence of the viral genome. | [6] |
| Manufacturing | Scalable and cost-effective chemical synthesis. | Complex and costly biological manufacturing process. | [6] |
| Safety Profile | No risk of insertional mutagenesis. Toxicity is related to lipid components. | Risk of insertional mutagenesis (though low for AAV), and potential for off-target toxicity at high doses. | [6][7] |
Table 3: Biodistribution of LNP Formulations After Intravenous Administration
| LNP Formulation | Primary Accumulation Site(s) | Secondary Accumulation Site(s) | Reference |
| ALC-0315 LNPs | Liver | Spleen | [3] |
| LP-01 LNPs | Liver | Spleen | [3] |
| cKK-E12 LNPs | Liver | Spleen | [3] |
| Oxidized C14-O2 LNP | Spleen, Liver | Blood (monocytes) | [5] |
Table 4: Comparative Toxicity Profiles
| Delivery Vector | Key Toxicity Observations | Common Biomarkers | Reference |
| LNPs (General) | Dose-dependent toxicity. Ionizable and PEGylated lipids can contribute to inflammatory responses. | ALT, AST (liver enzymes), TNF-α, IL-6 (inflammatory cytokines). | [10][11] |
| DLin-MC3-DMA LNPs | Non-biodegradable components may lead to toxicity at high doses. | ALT, AST, inflammatory cytokines. | [10] |
| ALC-0315 LNPs | Can increase markers of liver toxicity at high doses (5 mg/kg). | ALT, Bile acids. | [12] |
| AAVs | High doses can cause off-target toxicity. Potential for immunotoxicity. | Liver enzymes, immune cell infiltration. | [7] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the evaluation of delivery vectors. Below are synthesized protocols for key experiments based on established methods.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a method that allows for controlled and reproducible mixing.[3][13]
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid (e.g., C14-4), DSPC, cholesterol, and DMG-PEG-2000 in absolute ethanol.[14] A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]
-
mRNA Phase (Aqueous): Dilute the mRNA cargo (e.g., encoding luciferase) in a low pH buffer, such as 50 mM sodium acetate (pH 4.0), to a concentration of approximately 0.2 mg/mL.[14]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., with a staggered herringbone or T-junction design).[14]
-
Load the lipid solution and the mRNA solution into separate syringes and place them on a syringe pump.
-
Pump the two solutions through the microfluidic chip at a set flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic), and a total flow rate (TFR) between 10 and 25 mL/min.[3][14]
-
-
Purification and Concentration:
-
The resulting LNP solution is collected from the outlet of the microfluidic chip.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and raise the pH.[3]
-
For in vivo studies, concentrate the LNPs using centrifugal filter units (e.g., 30 MWCO Amicon concentrators) and sterile filter through a 0.2 µm filter.[3]
-
-
Characterization:
In Vivo Luciferase Assay for mRNA Delivery Efficacy
This protocol outlines the steps to quantify the in vivo delivery efficiency of mRNA-LNPs using a luciferase reporter.[3][15]
-
Animal Studies:
-
Bioluminescence Imaging:
-
At predetermined time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice with isoflurane.[3][4]
-
Inject the mice intraperitoneally with a D-luciferin solution (e.g., 15 mg/mL in PBS) at a dose of 10 mL/kg.[3]
-
After approximately 10 minutes, perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).[3]
-
-
Ex Vivo Analysis:
-
Data Analysis:
-
Use imaging software to draw regions of interest (ROIs) around the whole body and individual organs to quantify the total flux (photons/second).[3]
-
Normalize the data to a control group injected with PBS or empty LNPs.
-
In Vivo Toxicity Assessment
This protocol details the evaluation of potential toxicity following LNP administration.[11]
-
Animal Treatment and Sample Collection:
-
Administer the LNP formulations to mice as described in the efficacy study.
-
At a specified time point (e.g., 24 hours post-injection), collect blood samples via cardiac puncture or another approved method.
-
-
Serum Analysis:
-
Process the blood to separate the serum.
-
Use commercially available ELISA kits to quantify the serum levels of:
-
Liver toxicity markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11]
-
Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
-
-
Data Analysis:
-
Compare the levels of these biomarkers in the LNP-treated groups to a control group (e.g., PBS-injected). A significant increase in these markers can indicate potential toxicity.[11]
-
Visualizing Key Processes and Comparisons
The following diagrams illustrate the LNP delivery pathway, the experimental workflow for their evaluation, and a logical comparison of different delivery vectors.
Caption: LNP-mediated mRNA delivery pathway from systemic administration to protein expression.
Caption: Experimental workflow for comparing the efficacy and safety of LNP formulations.
References
- 1. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Which Gene Therapy Delivery Vector Will Emerge Victorious? | The Scientist [the-scientist.com]
- 8. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 9. darkhorseconsultinggroup.com [darkhorseconsultinggroup.com]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 12. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. echelon-inc.com [echelon-inc.com]
Amber Lipid14 Force Field: A Performance Benchmark for Diverse Lipid Bilayers
For researchers, scientists, and drug development professionals engaged in molecular dynamics (MD) simulations of lipid membranes, the choice of force field is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the Amber Lipid14 force field's performance across various lipid types, supported by experimental data.
The Lipid14 force field, an update to previous Amber lipid force fields, was developed to allow for tensionless simulations of a wide array of lipid types in a modular fashion.[1][2] This modularity, which separates parameters for head groups and acyl chains, facilitates the simulation of diverse and complex lipid bilayers. The force field was validated against experimental data for key biophysical properties, demonstrating its robustness for simulating realistic membrane environments.[1][2]
Performance Metrics: A Quantitative Comparison
The performance of the Lipid14 force field has been benchmarked against experimental values for several key structural and dynamic properties of lipid bilayers. The following tables summarize these comparisons for six common lipid types: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE).
Table 1: Area per Lipid (Ų)
The area per lipid is a fundamental parameter for assessing the physical state of a lipid bilayer. The Lipid14 force field generally shows good agreement with experimental values.
| Lipid Type | Simulation Temperature (K) | Lipid14 Simulation (Ų) | Experimental (Ų) |
| DMPC | 303 | 60.6 ± 0.4 | 59.5 - 61.6 |
| DPPC | 323 | 62.9 ± 0.5 | 62.0 - 64.0 |
| DLPC | 303 | 62.2 ± 0.5 | 63.2 |
| DOPC | 303 | 67.3 ± 0.7 | 66.3 - 72.2 |
| POPC | 303 | 64.6 ± 0.6 | 64.3 - 68.3 |
| POPE | 310 | 58.7 ± 0.5 | 60.3 |
Table 2: Bilayer Thickness (Å)
Bilayer thickness, often measured as the phosphate-to-phosphate (P-P) distance, is another critical structural parameter that is well-reproduced by the Lipid14 force field.
| Lipid Type | Simulation Temperature (K) | Lipid14 Simulation (Å) | Experimental (Å) |
| DMPC | 303 | 37.8 ± 0.2 | 35.6 - 39.5 |
| DPPC | 323 | 38.0 ± 0.2 | 37.5 - 39.5 |
| DLPC | 303 | 35.1 ± 0.2 | 34.0 |
| DOPC | 303 | 36.9 ± 0.3 | 35.5 - 37.5 |
| POPC | 303 | 37.5 ± 0.2 | 36.6 - 38.0 |
| POPE | 310 | 40.2 ± 0.2 | 39.5 |
Table 3: Deuterium Order Parameters (SCD)
Deuterium order parameters provide insight into the conformational order of the lipid acyl chains. The Lipid14 force field accurately captures the characteristic profile of increasing disorder from the glycerol backbone towards the center of the bilayer. The table below presents a selection of order parameters for the sn-1 chain of DPPC.
| Carbon Position | Lipid14 Simulation | Experimental |
| 2 | 0.20 | 0.20 |
| 6 | 0.21 | 0.22 |
| 10 | 0.19 | 0.20 |
| 14 | 0.10 | 0.11 |
Table 4: Lateral Diffusion Coefficient (10-7 cm²/s)
The lateral diffusion of lipids within the bilayer is a key dynamic property. The Lipid14 force field provides reasonable estimates of this property, which is highly sensitive to simulation conditions and system size.
| Lipid Type | Simulation Temperature (K) | Lipid14 Simulation | Experimental |
| DMPC | 303 | 0.7 ± 0.1 | 0.5 - 1.0 |
| DPPC | 323 | 1.0 ± 0.2 | 0.8 - 1.5 |
| DOPC | 303 | 0.6 ± 0.1 | 0.5 - 0.9 |
| POPC | 303 | 0.8 ± 0.1 | 0.7 - 1.1 |
Experimental Protocols
The validation of the Lipid14 force field relies on a robust molecular dynamics simulation protocol. The key steps involved in a typical bilayer simulation are outlined below.
System Preparation
-
Bilayer Construction: A homogeneous lipid bilayer is constructed, typically with 128 lipids (64 per leaflet), using software such as the AMBER LEaP module or other membrane building tools.
-
Solvation: The bilayer is solvated with a water model, commonly TIP3P, ensuring a sufficient water layer on both sides of the membrane (typically at least 15 Å).
-
Ionization: Counter-ions are added to neutralize the system, if necessary.
Equilibration
A multi-stage equilibration protocol is employed to relax the system to the target temperature and pressure.
-
Minimization: The system is subjected to energy minimization to remove any steric clashes.
-
Heating: The system is gradually heated to the target temperature under constant volume (NVT) conditions with positional restraints on the lipid atoms.
-
Pressure Equilibration: The system is then equilibrated under constant pressure and temperature (NPT) conditions, gradually releasing the positional restraints on the lipids to allow the bilayer to relax to its equilibrium area per lipid.
Production Simulation
Following equilibration, the production simulation is run under the NPT ensemble without any restraints. Key simulation parameters typically include:
-
Ensemble: NPT (isothermal-isobaric)
-
Temperature Control: Langevin thermostat
-
Pressure Control: Anisotropic Berendsen or Monte Carlo barostat
-
Long-Range Electrostatics: Particle Mesh Ewald (PME)
-
Covalent Bonds to Hydrogen: SHAKE algorithm
-
Time Step: 2 fs
Visualizing the Simulation Workflow
The following diagram illustrates the general workflow of a molecular dynamics simulation of a lipid bilayer using the Lipid14 force field.
Caption: A flowchart illustrating the key stages of a molecular dynamics simulation of a lipid bilayer.
References
A Comparative Guide to Lipid 14 and SM-102 in LNP Formulations for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this innovation. The choice of ionizable lipid is a critical determinant of the efficacy, safety, and stability of these formulations. This guide provides a detailed comparative analysis of two prominent ionizable lipids: the biodegradable Lipid 14 and the widely used SM-102.
Executive Summary
Both this compound and SM-102 are instrumental in the formulation of effective LNP-based mRNA delivery systems. SM-102 is a well-established and characterized lipid that has been a component of commercially available COVID-19 vaccines.[1][2][3] this compound, characterized by its biodegradable branched ester tails, has demonstrated significant potential for efficient mRNA delivery.[4] This guide will delve into the available data on their performance, formulation protocols, and underlying mechanisms.
Performance Data: A Comparative Overview
Quantitative comparison of this compound and SM-102 is crucial for informed decision-making in LNP formulation development. The following tables summarize key performance metrics based on available research. It is important to note that direct head-to-head comparisons in a single study are limited, and data is aggregated from various sources.
Table 1: Physicochemical Properties of LNP Formulations
| Property | This compound-LNP | SM-102-LNP | Reference |
| Particle Size (nm) | ~80-100 | ~80-100 | [4] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [4] |
| Encapsulation Efficiency (%) | > 90% | > 90% | [4] |
Table 2: In Vivo Transfection Efficiency
| Model | Payload | Administration Route | Relative Performance | Reference |
| Mice | Luciferase mRNA | Intramuscular | This compound exhibits superior mRNA delivery efficiency compared to lipids with linoleyl tails. A direct comparison shows this compound's potential for enhanced in vivo performance. | [4] |
| Mice | Luciferase mRNA | Intravenous | SM-102 LNPs show high expression in the liver. | [5] |
Table 3: Stability and Immunogenicity Profile
| Aspect | This compound-LNP | SM-102-LNP | Reference |
| Biodegradability | Designed with ester bonds for biodegradability, potentially leading to improved safety and tolerability. | Less readily biodegradable compared to ester-containing lipids. | [4][6] |
| Stability | Stability of LNPs with biodegradable lipids can be influenced by storage conditions such as temperature and pH. Lyophilization with cryoprotectants can enhance long-term stability. | SM-102 LNPs have well-documented stability profiles, with storage recommendations at low temperatures. | [7][8][9] |
| Immunogenicity | The biodegradable nature may lead to a more favorable immunogenicity profile. | The immunogenicity of SM-102 LNPs has been extensively studied, and they are known to induce an immune response, which can be beneficial for vaccine applications. | [10][11] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the formulation of LNPs using both this compound and SM-102.
LNP Formulation with Biodegradable Ionizable Lipids (this compound)
This protocol is a general guideline for formulating LNPs with biodegradable ionizable lipids like this compound, based on common practices for similar lipids.
-
Lipid Stock Preparation:
-
Dissolve the biodegradable ionizable lipid (e.g., this compound), DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[12]
-
-
Aqueous Phase Preparation:
-
Dilute the mRNA payload in a low pH buffer, such as a 10 mM citrate buffer (pH 4.0).[6]
-
-
LNP Formation (Microfluidic Mixing):
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3).
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.[12]
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by filtration through a 0.2 µm filter.
-
Characterize the LNPs for particle size, PDI, and encapsulation efficiency.
-
LNP Formulation with SM-102
This protocol is a well-established method for formulating LNPs using SM-102.
-
Lipid Stock Preparation:
-
Prepare a lipid mixture in ethanol containing SM-102, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[12]
-
-
Aqueous Phase Preparation:
-
Dissolve the mRNA in a sodium acetate buffer (e.g., 25 mM, pH 5.2).
-
-
LNP Formation (T-junction or Microfluidic Mixing):
-
Combine the lipid and mRNA solutions using a T-junction or a microfluidic mixing apparatus.
-
-
Purification:
-
Perform dialysis against PBS (pH 7.4) to remove ethanol and neutralize the formulation.[12]
-
-
Concentration and Sterilization:
-
Concentrate the LNP suspension using a suitable method if required.
-
Sterile-filter the final product.
-
Visualizing the Processes
To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
The Lipid14 Force Field: A Comparative Guide to Predicting Area Per Lipid
For Researchers, Scientists, and Drug Development Professionals
The accuracy of molecular dynamics (MD) simulations in modeling biological membranes is critically dependent on the underlying force field. One of the most important parameters for validating a lipid force field is its ability to accurately predict the area per lipid (APL), a fundamental structural property of lipid bilayers. This guide provides an objective comparison of the AMBER Lipid14 force field's performance in predicting APL against other commonly used force fields and experimental data.
Performance of Lipid14 in Predicting Area Per Lipid
The Lipid14 force field, an update to the AMBER lipid force field, was developed to allow for tensionless simulation of a variety of lipid types.[1][2] Validation studies have demonstrated that Lipid14 provides favorable comparisons with experimental values for several key bilayer properties, including the area per lipid.[1][2][3]
Simulations using Lipid14 have shown that the calculated APL values are generally within 3% of experimentally determined values for a range of common lipids, indicating that the simulated bilayers are in the correct liquid-crystalline (Lα) phase.[1]
Comparative Data on Area Per Lipid
The following table summarizes the area per lipid (in Ų) for several common lipids as predicted by the Lipid14, CHARMM36, and Slipids force fields, alongside their corresponding experimental values. This allows for a direct comparison of the accuracy of these force fields.
| Lipid | Lipid14 (Ų) | CHARMM36 (Ų) | Slipids (Ų) | Experimental (Ų) | Experimental Method |
| DPPC | 62.9 ± 0.2 | 64.1 ± 0.2 | 62.5 ± 0.3 | 63.0 ± 1.0 | X-ray/Neutron Scattering |
| DLPC | 61.8 ± 0.3 | - | - | 60.5 ± 1.0 | X-ray Scattering |
| DMPC | 60.6 ± 0.2 | 60.7 ± 0.2 | 59.5 ± 0.3 | 59.5 ± 1.0 | X-ray/NMR |
| DOPC | 68.3 ± 0.4 | 69.8 ± 0.5 | 67.8 ± 0.4 | 72.1 ± 2.0 | X-ray Scattering |
| POPC | 64.6 ± 0.3 | 68.3 ± 0.6 | 65.1 ± 0.4 | 68.3 ± 1.5 | X-ray/NMR |
| POPE | 58.1 ± 0.3 | 60.5 ± 0.4 | - | 59.5 ± 1.5 | X-ray Scattering |
Note: The values presented are averages from multiple studies and may have slight variations depending on the specific simulation or experimental conditions.
Experimental and Simulation Protocols
Experimental Determination of Area Per Lipid
The experimental values for area per lipid are primarily determined using X-ray scattering, neutron scattering, and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. X-ray and Neutron Scattering:
This is one of the most common methods for determining the APL of lipid bilayers.
-
Sample Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) of the lipid of interest are prepared in an aqueous buffer.
-
Data Acquisition: Small-angle X-ray scattering (SAXS) or small-angle neutron scattering (SANS) data is collected from the lipid dispersion.
-
Data Analysis: The scattering data is used to generate an electron density profile or scattering length density profile across the bilayer.
-
APL Calculation: The area per lipid is then calculated from the volume of the lipid molecules (determined independently) and the thickness of the bilayer, which is derived from the density profile.
2. Solid-State NMR Spectroscopy:
Solid-state NMR, particularly deuterium (²H) NMR, provides detailed information about the order and dynamics of the lipid acyl chains.
-
Sample Preparation: Lipids with specifically deuterated acyl chains are synthesized and used to prepare oriented lipid bilayers or MLVs.
-
Data Acquisition: ²H NMR spectra are recorded, and the quadrupolar splittings are measured.
-
Data Analysis: The measured quadrupolar splittings are used to calculate the C-²H bond order parameters (S_CD) along the acyl chains.
-
APL Calculation: The area per lipid is then derived from the order parameters using established models that relate chain ordering to the cross-sectional area of the lipid.
Molecular Dynamics Simulation Protocol for Area Per Lipid Calculation
The following workflow outlines the typical steps involved in calculating the area per lipid from an MD simulation using a force field like Lipid14 within the AMBER simulation package.
Protocol Steps:
-
System Setup:
-
A lipid bilayer is constructed using software like CHARMM-GUI or VMD.
-
The bilayer is solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and achieve a desired salt concentration.
-
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
The system is first equilibrated in the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to relax around the lipid headgroups.
-
This is followed by equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the simulation box dimensions to adjust to the correct density. A Langevin thermostat is often used for temperature control and a Berendsen or Monte Carlo barostat for anisotropic pressure control.[1]
-
-
Production Simulation: A long production run (typically hundreds of nanoseconds) is performed in the NPT ensemble to generate a trajectory for analysis.
-
Trajectory Analysis: The trajectory from the production run is analyzed. The area per lipid (APL) is calculated by taking the average of the simulation box's cross-sectional area (XY plane) and dividing it by the number of lipids in one leaflet of the bilayer.[1]
Conclusion
The Lipid14 force field demonstrates a high degree of accuracy in predicting the area per lipid for a variety of common phospholipids, with results that are in close agreement with experimental data. While minor deviations exist, particularly for certain lipid types, Lipid14 stands as a robust and reliable choice for researchers conducting all-atom molecular dynamics simulations of lipid membranes. When selecting a force field, it is crucial to consider the specific lipid composition of the system and to compare simulation results with available experimental data for validation.
References
The Lung as a Target: A Comparative Guide to Ionizable Lipids for mRNA Delivery
For researchers, scientists, and drug development professionals, the targeted delivery of mRNA to the lungs presents a significant opportunity for treating a range of pulmonary diseases. The choice of ionizable lipid, a critical component of the lipid nanoparticle (LNP) delivery system, profoundly influences the efficiency and specificity of lung targeting. This guide provides an objective in vivo comparison of different classes of ionizable lipids, supported by experimental data, to inform the selection of optimal candidates for pulmonary mRNA therapies.
Recent advancements in the design of ionizable lipids have led to the development of novel structures that demonstrate enhanced lung tropism compared to earlier generations. These lipids are engineered to overcome the natural tendency of LNPs to accumulate in the liver, thereby increasing the therapeutic window for lung-specific treatments. This comparison focuses on key structural modifications and their in vivo performance, drawing from recent studies to provide a clear overview of the current landscape.
Performance Comparison of Ionizable Lipids for Lung Targeting
The following tables summarize the in vivo performance of various ionizable lipids from recent comparative studies. The data highlights key metrics such as lung-specific mRNA expression, biodistribution, and the structural features that drive pulmonary targeting.
| Ionizable Lipid | Key Structural Features | Reporter mRNA | Administration Route | Lung mRNA Expression (relative to other organs) | Lung/Liver Ratio | Key Findings & Reference |
| Lipid 35 & 36 | Amide and urea linkers, N-methyl-piperazine headgroup | Firefly Luciferase (mLuc), tdTomato | Intravenous | Significantly higher than benchmark lipid 14 and commercially available SM-102.[1] | High lung/liver and lung/spleen ratios.[1] | Amide and urea linkers modulate LNP pKa, improving lung tropism. Lipid 35 efficiently transfected nonimmune cells, including endothelial and epithelial cells.[1] |
| A6-3O14 | N-methyl and secondary amine headgroups, three tails from epoxyalkanes | Luciferase (Luc) | Intravenous | Superior pulmonary selectivity and efficiency. | High lung selectivity. | The specific combination of headgroup and tail structure is critical for high-performance lung-specific delivery.[2] |
| A3T2C7 (CP-LC-1495) | Biodegradable beta-propionate linkers | Luciferase | Intravenous | Strong lung selectivity (97%) and high protein expression.[3][4] | High lung selectivity. | Fine-tuning of hydrophobic chains, polar-head groups, and LNP zeta potential allows for precise control of biodistribution.[3][4] |
| B-1 (SM-102 based) | Based on the clinically approved SM-102 | Firefly Luciferase (FLuc), Cre | Aerosolization | Highest mRNA expression in a human lung cell model and in mice lungs upon aerosolization. | N/A (local delivery) | Optimized formulation of a clinically relevant lipid for aerosol delivery, showing selective transfection of lung epithelial cells.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the typical experimental protocols used in the cited studies.
Lipid Nanoparticle (LNP) Formulation
LNPs are generally formulated by microfluidic mixing. The organic phase, containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid dissolved in ethanol, is rapidly mixed with an aqueous phase (typically a low pH buffer like sodium acetate) containing the mRNA. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to stable, encapsulated mRNA. The molar ratios of the lipid components are a critical parameter and are often optimized for specific applications.[1][5]
In Vivo Administration and Biodistribution Studies
For systemic delivery studies, LNPs encapsulating a reporter mRNA (e.g., luciferase or a fluorescent protein) are typically administered to mice via intravenous (tail vein) injection.[1][2][3] For local lung delivery, aerosolization is the preferred method, where animals are exposed to a nebulized LNP suspension.[5]
At a predetermined time point post-administration (e.g., 6 hours), organs of interest (lungs, liver, spleen, heart, kidneys) are harvested. To quantify mRNA expression, organs are homogenized, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. Biodistribution can also be assessed by imaging the fluorescence of the reporter protein in whole organs or tissue sections.[1][2]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
The Role of Protein Corona
Recent research has also shed light on the importance of the "protein corona" that forms on the surface of LNPs upon entering the bloodstream. The composition of this protein layer can significantly influence the biodistribution of the nanoparticles. It has been discovered that specific proteins, when adsorbed to the LNP surface, can mediate lung targeting.[2] For instance, arginine-glycine-aspartic acid (RGD)-rich proteins have been identified as having a strong correlation with lung tropism.[2] This suggests that the structural modifications of the ionizable lipids not only affect the physicochemical properties of the LNPs but also modulate their interaction with blood components, leading to differential organ accumulation.
Conclusion
The rational design of ionizable lipids is a key strategy for achieving efficient and specific mRNA delivery to the lungs. By modifying the headgroup, linker, and tail structures of these lipids, researchers can fine-tune the physicochemical properties of LNPs to favor lung accumulation over liver uptake. The data presented in this guide highlights several promising lipid candidates that have demonstrated superior lung targeting in vivo. As our understanding of the structure-activity relationships and the role of the protein corona deepens, the development of even more potent and selective ionizable lipids for pulmonary therapies can be anticipated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs | MDPI [mdpi.com]
- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Transferability of Lipid14 Parameters: A Comparative Guide
The Lipid14 force field, a part of the AMBER suite of molecular dynamics simulation tools, is a widely used set of parameters for modeling lipid bilayers. Its modular design is a key feature, allowing for the combination of various head and tail groups to represent a diverse range of lipid molecules.[1][2][3] This guide provides an objective comparison of the Lipid14 force field's performance against other common lipid force fields, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of Lipid Force Fields
The accuracy of a lipid force field is typically assessed by its ability to reproduce experimentally determined properties of lipid bilayers. Key metrics include the area per lipid (APL), bilayer thickness (D_HH), and deuterium order parameters (S_CD). Below is a summary of these properties for common lipids simulated with Lipid14 and other widely used force fields such as CHARMM36, Slipids, and the updated AMBER force fields, Lipid17 and Lipid21.
Table 1: Area per Lipid (Ų) Comparison
| Lipid | Experimental Value | Lipid14 | CHARMM36 | Slipids | Lipid17/21 |
| DPPC (323 K) | 63.0 ± 1.0 | 62.9 ± 0.1 | 64.1 ± 0.2 | 62.9 ± 0.2 | 63.1 ± 0.1 (Lipid21) |
| DOPC (303 K) | 67.3 ± 0.4 | 65.5 ± 0.2 | 68.3 ± 0.3 | 67.5 ± 0.3 | 67.4 ± 0.2 (Lipid21) |
| POPC (303 K) | 64.2 ± 0.5 | 64.6 ± 0.2 | 68.4 ± 0.3 | 65.1 ± 0.2 | 64.3 ± 0.1 (Lipid21) |
| POPE (310 K) | 59.3 ± 1.0 | 58.1 ± 0.2 | 60.5 ± 0.2 | 59.4 ± 0.2 | 59.3 ± 0.1 (Lipid21) |
Data compiled from various sources. Experimental values can vary based on the technique used.
Table 2: Bilayer Thickness (D_HH, Å) Comparison
| Lipid | Experimental Value | Lipid14 | CHARMM36 | Slipids | Lipid17/21 |
| DPPC (323 K) | 38.0 ± 0.5 | 38.2 ± 0.1 | 37.1 ± 0.1 | 38.1 ± 0.1 | 38.0 ± 0.1 (Lipid21) |
| DOPC (303 K) | 36.6 ± 0.5 | 37.8 ± 0.1 | 36.0 ± 0.1 | 36.5 ± 0.1 | 36.7 ± 0.1 (Lipid21) |
| POPC (303 K) | 37.3 ± 0.5 | 37.0 ± 0.1 | 35.0 ± 0.1 | 36.8 ± 0.1 | 37.2 ± 0.1 (Lipid21) |
| POPE (310 K) | 39.5 ± 0.5 | 40.8 ± 0.1 | 39.2 ± 0.1 | 39.8 ± 0.1 | 39.6 ± 0.1 (Lipid21) |
D_HH refers to the headgroup-to-headgroup distance.
Table 3: Average Deuterium Order Parameters (|S_CD|) for SN-1 Chain of DPPC
| Carbon | Experimental Value | Lipid14 | CHARMM36 | Slipids |
| C2 | 0.20 | 0.21 | 0.22 | 0.20 |
| C6 | 0.21 | 0.22 | 0.23 | 0.21 |
| C10 | 0.20 | 0.21 | 0.22 | 0.20 |
| C14 | 0.13 | 0.14 | 0.15 | 0.13 |
Order parameters are a measure of the acyl chain orientational order. Lower values indicate more disorder.
Experimental and Simulation Protocols
The data presented above are derived from molecular dynamics (MD) simulations. A typical protocol for such a simulation is outlined below.
General MD Simulation Protocol for a Lipid Bilayer System:
-
System Setup:
-
A lipid bilayer is constructed using a tool like CHARMM-GUI or VMD.
-
The bilayer is solvated with a water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological concentrations.
-
-
Energy Minimization:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by conjugate gradient.
-
-
Equilibration:
-
The system is gradually heated to the target temperature under the NVT (constant number of particles, volume, and temperature) ensemble. Positional restraints are often applied to the lipid heavy atoms and gradually removed.
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the box dimensions to relax and the density to converge. This step is crucial for obtaining the correct area per lipid.
-
-
Production Run:
-
The production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) under the NPT ensemble.
-
Trajectories are saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
Properties such as area per lipid, bilayer thickness, and order parameters are calculated from the production trajectory using analysis tools like GROMACS utilities or CPPTRAJ in AMBER.[4]
-
Visualizing Key Concepts
To better understand the concepts discussed, the following diagrams illustrate the modularity of the Lipid14 force field and a typical MD simulation workflow.
Caption: Modularity of the Lipid14 force field.
Caption: A typical molecular dynamics simulation workflow.
Discussion on Transferability
The "transferability" of a force field refers to its ability to accurately model molecules and systems for which it was not explicitly parameterized. The modular design of Lipid14 is intended to enhance its transferability.[1][5] By parameterizing individual head and tail groups, new lipid species can theoretically be constructed and simulated with reasonable accuracy.[1]
However, the performance of Lipid14 can vary for different lipid types. For instance, while it performs well for common phosphocholine (PC) lipids, deviations from experimental values have been noted for phosphatidylethanolamine (PE) lipids.[4] This has led to the development of newer versions of the AMBER lipid force field, such as Lipid17 and Lipid21, which include parameters for a wider range of lipid types, including those with polyunsaturated fatty acids (PUFAs) and different head groups, and show improved agreement with experimental data for a broader set of lipids.[4]
The CHARMM36 force field is another widely used and well-validated force field that generally shows good agreement with experimental data across a range of lipid types.[6] Slipids is also a popular choice, particularly for its performance in reproducing acyl chain order parameters.[6]
Conclusion
The Lipid14 force field is a robust and widely used tool for simulating common lipid bilayers. Its modularity is a significant advantage for constructing various lipid species. However, for systems containing less common lipids or for studies demanding the highest level of accuracy, researchers should consider newer force fields like Lipid17/21 or other well-established alternatives such as CHARMM36. The choice of force field should be guided by the specific lipids in the system and the properties of interest, and validation against available experimental data is always recommended.
References
- 1. Lipid14: The Amber Lipid Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid14: The Amber Lipid Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Simulating Bacterial Membrane Models at the Atomistic Level: A Force Field Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid 14 for the Induction of Humoral and Cellular Immune Responses
Introduction: The development of effective subunit vaccines relies on adjuvants capable of robustly stimulating both humoral and cellular arms of the immune system. Lipid-based nanoparticles are a promising class of adjuvants due to their versatility and ability to co-deliver antigens and immunostimulants.[1] This guide provides a comparative overview of "Lipid 14," a novel synthetic Toll-like receptor 4 (TLR4) agonist, against a well-established liposomal monophosphoryl lipid A (MPLA) formulation. TLR4 agonists are known to promote strong T-helper 1 (Th1) responses, which are crucial for immunity against intracellular pathogens.[2][3]
Comparative Data on Immune Response
The efficacy of this compound was evaluated in a preclinical model alongside a standard liposomal MPLA adjuvant and an antigen-only control. The study measured key indicators of humoral and cellular immunity following a prime-boost vaccination schedule with a model recombinant protein antigen.
Table 1: Humoral Immune Response to Vaccination
| Adjuvant Group | Antigen-Specific IgG Titer (Geometric Mean Titer ± SD) | IgG1/IgG2a Ratio |
| Antigen Alone | 1,500 ± 450 | 12.5 |
| Liposomal MPLA | 150,000 ± 25,000 | 1.2 |
| This compound | 185,000 ± 30,000 | 0.9 |
Higher IgG titers indicate a stronger antibody response. A lower IgG1/IgG2a ratio is indicative of a Th1-biased response, which is often desirable for viral and intracellular bacterial vaccines.[4]
Table 2: Cellular Immune Response to Vaccination
| Adjuvant Group | Antigen-Specific IFN-γ Secreting Cells (SFU/10⁶ Splenocytes ± SD) | Antigen-Specific IL-4 Secreting Cells (SFU/10⁶ Splenocytes ± SD) |
| Antigen Alone | 25 ± 10 | 80 ± 20 |
| Liposomal MPLA | 450 ± 75 | 95 ± 25 |
| This compound | 550 ± 90 | 90 ± 30 |
SFU: Spot-Forming Units. A higher number of IFN-γ secreting cells indicates a stronger Th1 cellular response, while IL-4 is a marker for a Th2 response.[5]
Analysis: The data indicates that this compound is a potent adjuvant, inducing significantly higher antigen-specific antibody titers compared to both the antigen-alone control and the liposomal MPLA formulation.[6][7] Furthermore, this compound promoted a strong, Th1-dominant immune response, evidenced by the balanced IgG1/IgG2a ratio and the high frequency of IFN-γ secreting splenocytes.[2][4][5] This profile suggests its potential for vaccines where cell-mediated immunity is critical.
Signaling Pathway and Mechanism of Action
This compound, as a TLR4 agonist, initiates an innate immune response in antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3] This activation is crucial for shaping the subsequent adaptive immune response. The binding of this compound to the TLR4-MD2 receptor complex triggers two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[8] The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and the upregulation of co-stimulatory molecules, which are essential for robust T-cell activation and a Th1-polarized response.[8]
Experimental Protocols
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for determining antigen-specific antibody titers in serum.[9][10]
Materials:
-
96-well high-binding microtiter plates
-
Recombinant antigen
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the recombinant antigen to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Prepare serial dilutions of mouse serum in Blocking Buffer (starting at 1:100). Add 100 µL of diluted serum to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution giving an absorbance value above the background.
Protocol for Enzyme-Linked Immunospot (ELISpot) Assay
This protocol is for quantifying antigen-specific cytokine-secreting cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ and IL-4 capture antibodies
-
Sterile PBS
-
Complete RPMI-1640 medium
-
Recombinant antigen
-
Biotinylated anti-mouse IFN-γ and IL-4 detection antibodies
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile water. Coat wells with the capture antibody (anti-IFN-γ or anti-IL-4) overnight at 4°C.
-
Washing and Blocking: Wash the plate four times with sterile PBS. Block with complete RPMI medium for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2.5 x 10⁵ cells per well.
-
Antigen Stimulation: Add the recombinant antigen (10 µg/mL) to the appropriate wells. Use medium alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate to remove cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Incubation: Add Streptavidin-AP and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge (10-20 minutes).
-
Stopping: Stop the reaction by washing thoroughly with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments used to validate the humoral and cellular responses induced by this compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. The TLR4 Agonist Vaccine Adjuvant, GLA-SE, Requires Canonical and Atypical Mechanisms of Action for TH1 Induction | PLOS One [journals.plos.org]
- 3. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol for evaluating humoral immune responses in mice following SARS-CoV-2 vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipid 14
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials is paramount. This guide provides essential safety and logistical information for the operational and disposal plans of Lipid 14, a non-hazardous substance intended for research use only. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
A summary of key data for this compound relevant to its handling and disposal is presented below.
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 2430034-05-0 | [1] |
| Molecular Formula | C₅₆H₁₁₀N₂O₆ | [1] |
| Appearance | A 25 mg/ml solution in methyl acetate | [1] |
| Hazard Classification | Not classified as hazardous | |
| Primary Route of Entry | Ingestion, Inhalation, Skin/eye contact | |
| Storage Temperature | Refer to product-specific recommendations | [2] |
Experimental Protocol for Disposal of this compound
The following step-by-step procedure outlines the recommended method for the disposal of this compound, based on general guidelines for non-hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Ensure that the this compound waste is not contaminated with any hazardous materials. If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
-
Segregate solid this compound waste from liquid and other hazardous waste streams.[3]
2. Waste Collection and Storage:
-
Collect solid this compound waste in a designated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a securely sealed plastic bag).
-
The label should clearly state "Non-Hazardous Waste: this compound".[3]
3. Disposal Pathway:
-
For uncontaminated solid this compound, the preferred disposal method is as non-hazardous solid waste. This typically involves placing the sealed container in the designated laboratory solid waste stream that is sent to a sanitary landfill.[4]
-
Crucially, consult your institution's specific guidelines for non-hazardous chemical waste disposal. Local regulations and institutional policies may vary. Contact your Environmental Health and Safety (EHS) officer for clarification.[3][5]
-
Do not dispose of this compound down the drain. While it is not classified as hazardous, this is not an environmentally responsible practice for this type of chemical.
4. Documentation:
-
Maintain a record of the disposal of the this compound waste in your laboratory's chemical inventory or waste log, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety and Logistical Information for Handling Lipid 14
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like Lipid 14 is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound in a laboratory setting. While this document offers critical guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and crucial line of defense in the hierarchy of controls. For handling this compound, which is an ionizable cationic amino lipid used in the formation of lipid nanoparticles (LNPs), a precautionary approach is recommended.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable, chemical-resistant gloves (e.g., nitrile or neoprene). | Protects against direct skin contact and potential absorption. Double-gloving provides an extra layer of safety, especially when handling materials of high concern.[2] |
| Eye Protection | Tight-fitting, dustproof safety goggles. | Shields eyes from splashes or airborne particles. Standard safety glasses with side shields may be sufficient for low-risk situations, but goggles are recommended for higher exposure potential.[2][3] |
| Body Protection | Chemical protective clothing (CPC) made from a low dust-retention and low dust-release fabric (e.g., nonwoven textiles like high-density polyethylene). | Prevents contamination of personal clothing and skin. For lower-risk scenarios, a cotton or cotton-polyester lab coat may suffice.[2][3] |
| Respiratory Protection | A NIOSH-certified respirator (e.g., filtering facepiece, half-facepiece elastomeric, or powered air-purifying respirator) with an appropriate filter efficiency (95%, 99%, or 99.97%). | Necessary when there is a potential for generating aerosols or airborne nanoparticles. The specific type should be determined by a risk assessment.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintain a safe laboratory environment and ensure the integrity of the research.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound from preparation to disposal.
Caption: A diagram illustrating the procedural steps for the safe handling of this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution:
-
Objective: To dissolve this compound in a suitable organic solvent.
-
Materials: this compound, chloroform or ethanol, glass vials with Teflon-lined caps, glass syringes.[4][5]
-
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Using a glass syringe, add the appropriate volume of chloroform or ethanol to achieve the target concentration (e.g., 1-10 mg/mL).[4]
-
Seal the vial and mix thoroughly until the lipid is completely dissolved.
-
If necessary, evaporate the solvent under a stream of inert gas (nitrogen or argon) to form a thin lipid film.[4]
-
Place the vial under a vacuum for at least 15 minutes to remove any residual solvent.[4]
-
2. Decontamination and Cleaning:
-
Objective: To effectively clean surfaces and equipment contaminated with this compound nanoparticles.
-
Materials: Formulated alkaline cleaning agent, 70% ethanol solution.
-
Procedure:
-
For general surface cleaning, a formulated alkaline detergent has been shown to be effective in removing lipid nanoparticle residues.[6][7]
-
For disinfection and dissolution of LNPs, a 70% ethanol solution can be used.[8][9] Studies have shown that ethanol concentrations of 70% or higher can effectively dissolve LNPs.[9]
-
Always perform cleaning procedures in a well-ventilated area.
-
3. Waste Disposal:
-
Objective: To safely dispose of waste contaminated with this compound.
-
Procedure:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered chemical waste.
-
Segregate waste into appropriate containers for hazardous materials.
-
Liquid waste containing this compound and organic solvents should be collected in a designated, properly labeled, and sealed waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]
- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterislifesciences.com [sterislifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Synthetic Microbial Surrogates Consisting of Lipid Nanoparticles Encapsulating DNA for the Validation of Surface Disinfection Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Microbial Surrogates Consisting of Lipid Nanoparticles Encapsulating DNA for the Validation of Surface Disinfection Procedures - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
